3-chloropyrazine-2-carboxylic Acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-chloropyrazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O2/c6-4-3(5(9)10)7-1-2-8-4/h1-2H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMRPVXLESNMKLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363557 | |
| Record name | 3-chloropyrazine-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27398-39-6 | |
| Record name | 3-chloropyrazine-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-2-pyrazine-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Chloropyrazine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for 3-chloropyrazine-2-carboxylic acid, a key heterocyclic building block in medicinal chemistry and drug discovery. The document details two core synthetic routes, complete with experimental protocols, quantitative data, and visual representations of the chemical transformations. Additionally, it explores the potential biological significance and mechanism of action of this compound, drawing parallels to the well-established anti-tubercular drug, pyrazinamide.
Introduction
This compound is a substituted pyrazine derivative of significant interest in the pharmaceutical industry. Its structural similarity to pyrazinoic acid, the active metabolite of the first-line tuberculosis drug pyrazinamide, positions it as a valuable scaffold for the development of novel therapeutic agents, particularly in the realm of infectious diseases. The strategic placement of a chlorine atom and a carboxylic acid group on the pyrazine ring offers versatile handles for further chemical modification, allowing for the exploration of structure-activity relationships and the optimization of pharmacokinetic and pharmacodynamic properties. This guide serves as a technical resource for chemists and pharmacologists, providing detailed methodologies for the synthesis of this important molecule and insights into its potential biological applications.
Synthesis Pathways
Two principal synthetic routes for the preparation of this compound have been identified and are detailed below.
Pathway 1: From Pyrazine-2-carbonitrile
This pathway commences with the readily available pyrazine-2-carbonitrile and proceeds through chlorination and subsequent hydrolysis of the nitrile functionality.
Step 1: Synthesis of 3-Chloropyrazine-2-carbonitrile
The initial step involves the direct chlorination of pyrazine-2-carbonitrile using sulfuryl chloride in the presence of a catalytic amount of dimethylformamide (DMF).
-
Experimental Protocol: To a solution of pyrazine-2-carbonitrile (6.90 g, 65.65 mmol) in toluene (48 mL) and DMF (5 mL), sulfuryl chloride (21.2 mL, 260.8 mmol) is added over a period of 10 minutes while maintaining the temperature in an ice bath. The reaction mixture is stirred for 30 minutes in the ice bath, then allowed to warm to room temperature and stirred for an additional 5 hours. The toluene layer is decanted, and the residual oil is extracted with diethyl ether. The combined organic layers are quenched with ice water, neutralized with solid sodium bicarbonate, and washed with water. After drying over anhydrous sodium sulfate and filtering, the solvent is removed under reduced pressure. The crude product is purified by silica gel chromatography (eluent: 100% dichloromethane) to yield 3-chloropyrazine-2-carbonitrile.[1][2]
Step 2: Hydrolysis to this compound
The hydrolysis of the nitrile group to a carboxylic acid can be achieved in a two-step process via the intermediate carboxamide, or potentially in a single step under more forcing conditions.
-
Sub-step 2a: Partial Hydrolysis to 3-Chloropyrazine-2-carboxamide A controlled partial hydrolysis of the nitrile yields the corresponding carboxamide.
-
Experimental Protocol: A mixture of 30% hydrogen peroxide (29 mL) and water (195 mL) is alkalinized to pH 9 with an 8% (w/v) sodium hydroxide solution. 3-Chloropyrazine-2-carbonitrile (104 mmol) is added portionwise to the heated (50 °C) solution over 30 minutes. The mixture is stirred for an additional 2.5 hours at 55 °C, maintaining the pH at 9. Upon cooling, the product crystallizes and is collected by filtration, then recrystallized from ethanol.[3]
-
-
Sub-step 2b: Complete Hydrolysis to this compound The complete hydrolysis of the carboxamide or the nitrile can be achieved under basic conditions.
-
Experimental Protocol (from 3-Chloropyrazine-2-carboxamide): 3-Chloropyrazine-2-carboxamide is refluxed in an aqueous solution of sodium hydroxide until the reaction is complete (monitored by TLC or HPLC). After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The solid is collected by filtration, washed with cold water, and dried.
-
Experimental Protocol (from 3-Chloropyrazine-2-carbonitrile): 3-Chloropyrazine-2-carbonitrile is heated under reflux with a concentrated aqueous solution of sodium hydroxide. The reaction progress is monitored until the nitrile is fully hydrolyzed. The workup procedure is similar to the hydrolysis of the amide, involving acidification to precipitate the final product.
-
Quantitative Data for Pathway 1
| Step | Starting Material | Reagents | Product | Yield | Reference |
| 1 | Pyrazine-2-carbonitrile | SOCl₂, DMF, Toluene | 3-Chloropyrazine-2-carbonitrile | 51% | [2] |
| 2a | 3-Chloropyrazine-2-carbonitrile | H₂O₂, NaOH, H₂O | 3-Chloropyrazine-2-carboxamide | ~80% | [3] |
| 2b | 3-Chloropyrazine-2-carboxamide/nitrile | NaOH, H₂O | This compound | - | - |
Note: A specific yield for the final hydrolysis step (2b) was not found in the searched literature and would need to be determined empirically.
Diagram of Pathway 1
Pathway 2: From 2,3-Pyrazinedicarboxylic Acid
This synthetic route begins with the oxidation of quinoxaline to form 2,3-pyrazinedicarboxylic acid, which is then subjected to selective mono-chlorination and mono-decarboxylation.
Step 1: Synthesis of 2,3-Pyrazinedicarboxylic Acid
Quinoxaline is oxidized to 2,3-pyrazinedicarboxylic acid using a strong oxidizing agent such as potassium permanganate.
-
Experimental Protocol: Quinoxaline is added to a hot aqueous solution of potassium permanganate. The mixture is heated to maintain the reaction, and then cooled. The manganese dioxide byproduct is filtered off. The filtrate is concentrated under reduced pressure, and then acidified with concentrated hydrochloric acid to precipitate the dicarboxylic acid. The crude product is collected and can be recrystallized from acetone.[4]
Step 2: Proposed Selective Mono-chlorination and Mono-decarboxylation
The conversion of 2,3-pyrazinedicarboxylic acid to this compound is a challenging transformation that requires selective reactions. While a specific, unified protocol was not identified in the surveyed literature, a plausible two-step approach can be proposed based on established methodologies for similar substrates.
-
Proposed Sub-step 2a: Selective Mono-decarboxylation A silver-catalyzed protodecarboxylation has been shown to be effective for the selective mono-decarboxylation of various heteroaromatic dicarboxylic acids.
-
Proposed Experimental Protocol: 2,3-Pyrazinedicarboxylic acid would be dissolved in a suitable solvent such as DMSO. Silver(I) carbonate and a proton source like acetic acid would be added. The reaction mixture would be heated, and the progress of the mono-decarboxylation monitored by techniques such as NMR or LC-MS.
-
-
Proposed Sub-step 2b: Chlorination of Pyrazine-2-carboxylic Acid The resulting pyrazine-2-carboxylic acid could then be chlorinated. Direct chlorination of the pyrazine ring can be challenging. A potential method could involve the use of a chlorinating agent like N-chlorosuccinimide (NCS) under appropriate conditions.
-
Alternative Proposed Route: Chlorination followed by Decarboxylation An alternative sequence would involve the initial chlorination of 2,3-pyrazinedicarboxylic acid. This could potentially be achieved using a strong chlorinating agent, followed by a selective mono-decarboxylation of the resulting chloro-dicarboxylic acid. Copper-catalyzed decarboxylation is a known method for aromatic carboxylic acids.[5][6]
Quantitative Data for Pathway 2
| Step | Starting Material | Reagents | Product | Yield | Reference |
| 1 | Quinoxaline | KMnO₄, H₂O, HCl | 2,3-Pyrazinedicarboxylic acid | 75-77% | [4] |
| 2 | 2,3-Pyrazinedicarboxylic acid | Proposed: Ag₂CO₃, AcOH; then NCS | This compound | - | - |
Note: The yields for the proposed steps in this pathway are hypothetical and would require experimental validation.
Diagram of Pathway 2
Biological Context and Potential Mechanism of Action
While specific signaling pathways involving this compound are not extensively documented, its structural resemblance to pyrazinoic acid provides strong indications of its likely biological targets and mechanism of action, particularly against Mycobacterium tuberculosis.
Pyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid, by the mycobacterial enzyme pyrazinamidase.[7][8][9] Pyrazinoic acid is believed to have a multi-faceted mechanism of action:
-
Disruption of Membrane Energetics: Pyrazinoic acid acts as a protonophore, shuttling protons across the mycobacterial cell membrane. This dissipates the proton motive force, which is essential for ATP synthesis and other membrane-dependent processes. The resulting acidification of the cytoplasm and depletion of cellular ATP levels are thought to be key to its bactericidal effect, especially against semi-dormant bacilli in acidic environments.[8][10][11][12]
-
Inhibition of Aspartate Decarboxylase (PanD): Recent studies have identified aspartate decarboxylase (PanD), an essential enzyme in the biosynthesis of coenzyme A, as a direct target of pyrazinoic acid.[7][13] Inhibition of PanD disrupts the synthesis of pantothenate and coenzyme A, which are vital for numerous metabolic processes, including fatty acid synthesis.[9][13]
Given its structural similarity, this compound is hypothesized to act as a bioisostere of pyrazinoic acid, exerting its antimicrobial effects through a similar mechanism of disrupting membrane transport and inhibiting key enzymes like PanD. The presence of the chlorine atom may influence its lipophilicity and electronic properties, potentially modulating its potency and pharmacokinetic profile.
Diagram of Proposed Mechanism of Action
Conclusion
This technical guide has outlined two viable, albeit with some proposed steps, synthetic pathways for this compound, a compound of considerable interest to the medicinal chemistry community. The detailed experimental protocols and compiled quantitative data offer a practical resource for researchers engaged in the synthesis and derivatization of this pyrazine scaffold. Furthermore, the exploration of its potential mechanism of action, by analogy to pyrazinoic acid, provides a rationale for its continued investigation as a potential anti-tubercular agent. Further research is warranted to optimize the proposed synthetic steps and to elucidate the precise molecular interactions of this compound with its biological targets.
References
- 1. Synthesis and Research Applications of 3-Chloropyrazine-2-carbonitrile in Drug Discovery_Chemicalbook [chemicalbook.com]
- 2. 3-Chloropyrazine-2-carbonitrile synthesis - chemicalbook [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US20150225350A1 - Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives - Google Patents [patents.google.com]
- 6. WO2014033164A1 - Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives - Google Patents [patents.google.com]
- 7. Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents - American Chemical Society [acs.digitellinc.com]
- 8. journals.asm.org [journals.asm.org]
- 9. Mechanisms of Pyrazinamide Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Pyrazinoic acid, the active form of the anti-tuberculosis drug pyrazinamide, and aromatic carboxylic acid analogs are protonophores [frontiersin.org]
- 11. Pyrazinoic acid, the active form of the anti-tuberculosis drug pyrazinamide, and aromatic carboxylic acid analogs are protonophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pyrazinoic Acid Decreases the Proton Motive Force, Respiratory ATP Synthesis Activity, and Cellular ATP Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pyrazinoic Acid Inhibits Mycobacterial Coenzyme A Biosynthesis by Binding to Aspartate Decarboxylase PanD - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Physicochemical Properties of 3-Chloropyrazine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 3-chloropyrazine-2-carboxylic acid (CAS No: 27398-39-6), a key heterocyclic organic compound. Its unique structure, featuring a pyrazine ring substituted with a chlorine atom and a carboxylic acid group, makes it a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] This document summarizes its key physical and chemical data, details relevant experimental protocols for its synthesis and analysis, and provides logical workflows for its practical application in a laboratory setting.
Core Physicochemical Properties
The key physicochemical data for this compound are summarized below. These parameters are crucial for understanding the compound's behavior in various solvents and reaction conditions, which is essential for process development, formulation, and analytical method design.
Identification and Structural Data
This table provides the fundamental identifiers and structural information for the compound.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [2] |
| CAS Number | 27398-39-6 | [3] |
| Molecular Formula | C₅H₃ClN₂O₂ | [3][4] |
| Molecular Weight | 158.54 g/mol | [3][4] |
| Canonical SMILES | C1=CN=C(C(=N1)C(=O)O)Cl | [2][5] |
| InChIKey | PMRPVXLESNMKLG-UHFFFAOYSA-N | [3][5] |
Physical and Chemical Properties
This table summarizes the key quantitative physicochemical properties. Note that some values are predicted and should be confirmed experimentally for critical applications. There is a notable discrepancy in the reported melting point, which may be due to different crystalline forms or measurement conditions.
| Property | Value | Reference(s) |
| Appearance | Solid, white to off-white powder | [4] |
| Melting Point | 182 - 184 °C or 116-117 °C (decomposition) | [3][4] |
| Boiling Point | 317 °C at 760 mmHg | [3] |
| Density | 1.6 ± 0.1 g/cm³ | [3] |
| pKa (acidic) | ~2.7 (approximate) | [4] |
| Water Solubility | Slightly soluble | [4] |
| Organic Solvent Solubility | Soluble in DMSO and DMF | [4] |
| LogP (XLogP3) | 0.6 | [3] |
| Flash Point | 145.5 ± 26.5 °C | [3] |
| Refractive Index | 1.598 | [3] |
Experimental Protocols
Detailed methodologies are critical for the reproducible synthesis and analysis of this compound. The following sections describe relevant experimental protocols.
Synthesis Protocol via Hydrolysis of Nitrile Precursor
This compound can be synthesized from its nitrile or amide precursors. The synthesis of the related compound, 3-chloropyrazine-2-carboxamide, involves the partial hydrolysis of 3-chloropyrazine-2-carbonitrile, which can then be further hydrolyzed to the carboxylic acid.[6] A general procedure is outlined below.
Objective: To synthesize this compound from a suitable precursor.
Materials:
-
3-chloropyrazine-2-carbonitrile or 3-chloropyrazine-2-carboxamide
-
Concentrated acid (e.g., HCl) or base (e.g., NaOH) solution
-
Water (deionized)
-
Organic solvent for extraction (e.g., Ethyl Acetate)
-
Drying agent (e.g., anhydrous Sodium Sulfate)
-
Round-bottom flask, condenser, heating mantle, separatory funnel, rotary evaporator
Methodology:
-
Reaction Setup: The starting material (e.g., 3-chloropyrazine-2-carboxamide) is dissolved in an aqueous solution of a strong acid or base in a round-bottom flask equipped with a reflux condenser.
-
Hydrolysis: The mixture is heated to reflux and stirred for several hours. The reaction progress is monitored using Thin Layer Chromatography (TLC).[7]
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature.
-
Acidification: If hydrolysis was performed under basic conditions, the solution is carefully acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid product.
-
Extraction: The aqueous solution is extracted multiple times with a suitable organic solvent like ethyl acetate to isolate the product.[7]
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.[8]
-
Final Product: The resulting crude solid can be further purified by recrystallization from an appropriate solvent to yield pure this compound.
Analytical Protocol: HPLC-DAD for Halogenated Carboxylic Acids
Due to their potential genotoxicity, quantifying residual halogenated carboxylic acids in drug substances is critical. A highly sensitive HPLC-Diode Array Detection (DAD) method following derivatization can be employed for this purpose.[9][10]
Objective: To determine the concentration of this compound in a sample matrix.
Materials:
-
Sample containing this compound
-
2-Nitrophenylhydrazine hydrochloride (2-NPH·HCl) as derivatizing agent[9]
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) as coupling agent[9]
-
Acetonitrile (HPLC grade) and Water (HPLC grade)
-
HPLC system with a Diode Array Detector (DAD) and a suitable C18 column
Methodology:
-
Sample Preparation: A known quantity of the sample is dissolved in a mixture of acetonitrile and water (e.g., 70:30 v/v).[9]
-
Derivatization: The derivatizing agent (2-NPH·HCl) and the coupling agent (EDC·HCl) are added to the sample solution. The reaction is allowed to proceed at room temperature for approximately 2 hours. This reaction converts the carboxylic acid into a derivative that absorbs strongly in the near-visible region (~392 nm), where most drug substances and impurities have minimal absorbance.[9][10]
-
HPLC Analysis: The resulting solution is directly injected into the HPLC system without further pretreatment.
-
Column: A reverse-phase column (e.g., C18) is typically used.[11]
-
Mobile Phase: A gradient elution with acetonitrile and water (often with a small amount of acid like formic acid) is employed.[11]
-
Detection: The DAD is set to monitor the wavelength of maximum absorbance for the derivatized product (e.g., 392 nm).[9]
-
-
Quantification: The concentration of the analyte is determined by comparing the peak area from the sample chromatogram to a calibration curve generated from standards of known concentrations.
Mandatory Visualizations
The following diagrams illustrate key workflows relevant to the synthesis and analysis of this compound.
References
- 1. Synthesis and Research Applications of 3-Chloropyrazine-2-carbonitrile in Drug Discovery_Chemicalbook [chemicalbook.com]
- 2. PubChemLite - 3-chloro-2-pyrazine-carboxylic acid (C5H3ClN2O2) [pubchemlite.lcsb.uni.lu]
- 3. echemi.com [echemi.com]
- 4. This compound Supplier & Manufacturer | Properties, Safety Data, Uses – Buy High Purity this compound China [chemheterocycles.com]
- 5. 3-CHLORO-2-PYRAZINE-CARBOXYLIC ACID(27398-39-6) 1H NMR [m.chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. rjpbcs.com [rjpbcs.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. Determination of small halogenated carboxylic acid residues in drug substances by high performance liquid chromatography-diode array detection following derivatization with nitro-substituted phenylhydrazines-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]
- 11. HPLC Separation of Carboxylic Acids | SIELC Technologies [sielc.com]
The Pivotal Role of 3-Chloropyrazine-2-Carboxylic Acid in the Development of Novel Antimicrobial Agents: A Technical Guide
For Immediate Release
This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the utility and mechanism of action of derivatives synthesized from 3-chloropyrazine-2-carboxylic acid. While this compound is primarily utilized as a versatile chemical intermediate, its derivatives have demonstrated significant potential across a range of therapeutic and agricultural applications.[1] This document outlines the synthesis of these derivatives, their biological activities, and the current understanding of their mechanisms of action, supported by experimental data and pathway visualizations.
This compound: A Key Synthetic Intermediate
This compound is a heterocyclic organic compound that serves as a fundamental building block in the synthesis of a variety of bioactive molecules.[1] Its chemical structure, featuring a chlorinated pyrazine ring, makes it an ideal precursor for developing novel antimicrobial and anti-inflammatory drugs, as well as agrochemicals such as herbicides and fungicides.[1] The primary focus of research has been on the modification of this core structure to generate derivatives with enhanced biological activity.
Synthesis of Bioactive Derivatives
The principal synthetic route for deriving active compounds from this compound involves the transformation of its carboxamide precursor, 3-chloropyrazine-2-carboxamide. A common and effective method is the aminodehalogenation of 3-chloropyrazine-2-carboxamide with various substituted benzylamines, yielding a series of 3-benzylaminopyrazine-2-carboxamides.[2]
Experimental Protocol: Synthesis of 3-Benzylaminopyrazine-2-carboxamides
Starting Material: 3-chloropyrazine-2-carboxamide, synthesized from 3-chloro-pyrazine-2-carbonitrile via partial hydrolysis.[2]
Conventional Synthesis:
-
Dissolve 3-chloropyrazine-2-carboxamide (1.27 mmol) in 20 mL of tetrahydrofuran (THF) in a round-bottom flask.[2]
-
Add two equivalents of the desired substituted benzylamine and an equimolar amount of triethylamine.[2]
-
Heat the reaction mixture to 70 °C under reflux with continuous stirring in an oil bath for 15 hours.[2]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, the product can be isolated and purified using standard techniques such as recrystallization from ethanol.[2]
Microwave-Assisted Synthesis: For certain derivatives, microwave-assisted synthesis can be employed to reduce reaction times and potentially increase yields.[2]
The following diagram illustrates the general synthetic workflow for the preparation of 3-benzylaminopyrazine-2-carboxamides from 3-chloropyrazine-2-carbonitrile.
Caption: Synthetic pathway from 3-chloropyrazine-2-carbonitrile.
Antimycobacterial Activity of Derivatives
A significant body of research has focused on the antimycobacterial properties of derivatives of this compound, particularly against Mycobacterium tuberculosis.
Quantitative Data on Antimycobacterial Activity
The following table summarizes the in vitro whole-cell activity of several 3-benzylaminopyrazine-2-carboxamide derivatives against Mycobacterium tuberculosis H37Rv.
| Compound ID | Substituent (R) | MIC (µM)[2] | Cytotoxicity (IC50 in HepG2 cells, µM)[2] |
| 8 | 4-methylbenzyl | 6 | ≥ 250 |
| 4 | 3-trifluoromethylbenzyl | 12.5 | Not Reported |
| 9 | 4-aminobenzyl | 6.25 | Not Reported |
| Pyrazinamide (Standard) | - | - | - |
Note: Lower MIC values indicate higher activity.
Proposed Mechanisms of Action
The antimycobacterial effects of these derivatives are believed to be multifactorial, with several potential mechanisms of action proposed.
Similar to the established antitubercular drug Pyrazinamide (PZA), some derivatives of this compound may act as prodrugs. It is hypothesized that these compounds are converted to their active acidic form, pyrazinoic acid (POA), within the mycobacterial cell.[3] The accumulation of POA can lead to the acidification of the cytoplasm, disrupting membrane potential and inhibiting pH-sensitive enzymes.[2]
Enoyl-ACP Reductase (InhA): Molecular docking studies suggest that active 3-benzylaminopyrazine-2-carboxamide derivatives may target the mycobacterial enoyl-ACP reductase (InhA).[2] InhA is a crucial enzyme in the fatty acid synthesis II (FAS-II) pathway, which is essential for the production of mycolic acids, a key component of the mycobacterial cell wall.[2] Inhibition of InhA disrupts cell wall integrity, leading to bacterial cell death.
Fatty Acid Synthase I (FAS I): Both PZA and its metabolite POA have been shown to inhibit the mycobacterial enzyme Fatty Acid Synthase I (FAS I).[2] This inhibition also leads to the depletion of mycolic acids, compromising the mycobacterial cell wall.[2] It is plausible that derivatives of this compound share this mechanism.
The diagram below illustrates the proposed inhibitory pathways of these derivatives.
Caption: Proposed inhibitory pathways of antimycobacterial derivatives.
Prolyl-tRNA Synthetase (ProRS): More recent studies on related 3-acylaminopyrazine-2-carboxamides suggest that these compounds may also act as inhibitors of mycobacterial prolyl-tRNA synthetase (ProRS).[4] This enzyme is essential for protein synthesis, and its inhibition would be detrimental to the bacterium.
Other Biological Activities
Derivatives of this compound have also been investigated for other biological activities, including antifungal effects and the inhibition of photosynthesis.[3] For instance, certain amides of 6-chloro- and 5-tert-butyl-6-chloro-pyrazine-2-carboxylic acid have shown poor to moderate antifungal activity.[3] Furthermore, the (3,5-bis-trifluoromethylphenyl)amide of 6-chloropyrazine-2-carboxylic acid was identified as a potent inhibitor of the oxygen evolution rate in spinach chloroplasts, indicating a potential application in herbicide development.[3]
Quantitative Data on Photosynthesis Inhibition
| Compound | Activity | IC50 (mmol·dm-3)[3] |
| (3,5-bis-trifluoromethylphenyl)amide of 6-chloropyrazine-2-carboxylic acid | Inhibition of oxygen evolution rate in spinach chloroplasts | 0.026 |
Conclusion
This compound is a valuable scaffold in medicinal and agricultural chemistry. While the parent compound itself is primarily a synthetic intermediate, its derivatives exhibit a broad spectrum of biological activities. The most promising of these are the antimycobacterial agents that likely act through a multi-target mechanism involving prodrug activation and the inhibition of essential enzymes in mycolic acid biosynthesis. Further research into the structure-activity relationships and optimization of these derivatives could lead to the development of novel and effective therapeutic and agricultural products.
References
early discovery and research on 3-chloropyrazine-2-carboxylic acid
An In-depth Technical Guide on the Early Discovery and Research of 3-Chloropyrazine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a key heterocyclic compound that has served as a versatile building block in the synthesis of a wide array of biologically active molecules. This technical guide delves into the early discovery and foundational research of this compound, providing a historical perspective on its synthesis, characterization, and initial biological evaluation. The document consolidates information from early chemical literature to offer a comprehensive resource for researchers in organic synthesis and medicinal chemistry. Detailed experimental protocols from seminal publications are presented, alongside a summary of its physicochemical properties. This guide aims to provide a thorough understanding of the origins and early development of this compound, a cornerstone in the ongoing quest for novel therapeutic agents.
Introduction
The pyrazine ring system, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a scaffold of significant interest in medicinal chemistry. Early investigations into pyrazine derivatives were driven by the quest for new therapeutic agents, particularly with tuberculostatic properties. This compound emerged as a crucial intermediate in this field, providing a reactive handle for further chemical modifications. This guide focuses on the seminal work that led to the synthesis and initial understanding of this important molecule.
Early Synthesis and Discovery
While a singular "discovery" paper for this compound is not readily apparent in the historical literature, its development can be traced through the broader exploration of pyrazine chemistry in the mid-20th century. The synthesis of related compounds, such as chloropyrazines and pyrazinecarboxylic acids, laid the groundwork for its eventual preparation.
One of the key precursors to this compound is its corresponding amide, 3-chloropyrazine-2-carboxamide. Early synthetic work often involved the preparation of this amide from 3-chloropyrazine-2-carbonitrile.
Synthesis of 3-Chloropyrazine-2-carboxamide
An early and notable method for the synthesis of 3-chloropyrazine-2-carboxamide involves the partial hydrolysis of 3-chloropyrazine-2-carbonitrile. This reaction provides a direct route to the amide, which can then be further hydrolyzed to the carboxylic acid.
Experimental Protocol: Partial Hydrolysis of 3-Chloropyrazine-2-carbonitrile
This protocol is based on established methods for the hydrolysis of nitriles to amides.
-
Materials:
-
3-Chloropyrazine-2-carbonitrile
-
Concentrated sulfuric acid
-
Water
-
Ice
-
Sodium carbonate solution
-
-
Procedure:
-
3-Chloropyrazine-2-carbonitrile is slowly added to cold, concentrated sulfuric acid with stirring, maintaining a low temperature.
-
The mixture is allowed to stand at room temperature for a specified period (e.g., 24-48 hours) to allow for partial hydrolysis.
-
The reaction mixture is then carefully poured onto crushed ice.
-
The resulting solution is neutralized with a saturated solution of sodium carbonate.
-
The precipitated 3-chloropyrazine-2-carboxamide is collected by filtration, washed with cold water, and dried.
-
Synthesis of this compound
The direct synthesis of this compound can be achieved through various routes, often starting from more readily available pyrazine derivatives. One logical precursor is 3-hydroxypyrazine-2-carboxylic acid, which can be chlorinated.
Experimental Protocol: Chlorination of 3-Hydroxypyrazine-2-carboxylic Acid
This generalized protocol is based on common chlorination methods for heterocyclic compounds.
-
Materials:
-
3-Hydroxypyrazine-2-carboxylic acid
-
Phosphorus oxychloride (POCl₃)
-
Phosphorus pentachloride (PCl₅) or Thionyl chloride (SOCl₂) (optional, as a catalyst or co-reagent)
-
Inert solvent (e.g., toluene, chloroform)
-
Ice water
-
-
Procedure:
-
A mixture of 3-hydroxypyrazine-2-carboxylic acid and phosphorus oxychloride is heated under reflux in an inert solvent. The addition of phosphorus pentachloride or thionyl chloride can facilitate the reaction.
-
The reaction is monitored until completion (e.g., by thin-layer chromatography).
-
The excess phosphorus oxychloride and solvent are removed under reduced pressure.
-
The residue is carefully treated with ice water to decompose any remaining phosphorus halides.
-
The resulting precipitate of this compound is collected by filtration, washed with cold water, and recrystallized from a suitable solvent (e.g., ethanol-water mixture).
-
Physicochemical Properties
Early research efforts were also dedicated to characterizing the fundamental physicochemical properties of newly synthesized compounds. The following table summarizes some of the key properties of this compound and its closely related amide derivative, based on data from early literature and chemical databases.
| Property | This compound | 3-Chloropyrazine-2-carboxamide |
| Molecular Formula | C₅H₃ClN₂O₂ | C₅H₄ClN₃O |
| Molecular Weight | 158.54 g/mol | 157.56 g/mol |
| Melting Point | 116-117 °C (decomposes) | Not explicitly found in early literature |
| Appearance | White to off-white solid | Not explicitly found in early literature |
| Solubility | Sparingly soluble in cold water, more soluble in hot water and polar organic solvents. | Not explicitly found in early literature |
Early Biological Research
The initial interest in pyrazine derivatives was significantly fueled by the discovery of the tuberculostatic activity of pyrazinamide (pyrazine-2-carboxamide). This led to the synthesis and evaluation of a wide range of substituted pyrazine derivatives, including those with chloro and carboxylic acid functionalities, for their potential as antitubercular agents.
While specific, detailed studies on the mechanism of action of this compound from the early discovery period are scarce, the research focus was primarily on in vitro and in vivo screening against Mycobacterium tuberculosis. The general hypothesis was that modifications to the pyrazine ring could enhance potency, improve pharmacokinetic properties, or overcome resistance mechanisms.
The research into the tuberculostatic activity of pyrazine derivatives can be visualized as a workflow aimed at identifying lead compounds for further development.
Logical Relationships in Synthesis
The synthesis of this compound and its derivatives is logically interconnected, with several key transformations enabling access to the target molecule and its analogs. A simplified diagram illustrates these relationships.
Conclusion
The early research on this compound was integral to the broader development of pyrazine chemistry and the search for new antitubercular drugs. While the exact moment of its first synthesis is embedded within a larger body of work, the methodologies for its preparation and the initial explorations of its biological potential were established during a vibrant period of heterocyclic chemistry research. This foundational knowledge continues to underpin the use of this compound as a valuable synthon in modern drug discovery, demonstrating the enduring legacy of this early research. This guide provides a consolidated historical and technical overview that is intended to be a valuable resource for contemporary researchers building upon this important chemical scaffold.
The Versatile Heterocyclic Core: A Technical Guide to 3-Chloropyrazine-2-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloropyrazine-2-carboxylic acid is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. As a derivative of pyrazine, a six-membered aromatic ring containing two nitrogen atoms, this compound possesses a unique electronic and structural profile. Its utility is significantly enhanced by the presence of three key functional groups: the pyrazine ring itself, a reactive chlorine atom at the 3-position, and a carboxylic acid group at the 2-position. This strategic arrangement allows for sequential and regioselective modifications, making it an ideal scaffold for the construction of complex molecular architectures. Its derivatives have shown significant promise, particularly in the development of novel antimicrobial agents. This guide provides an in-depth overview of its properties, synthesis, reactivity, and applications, with a focus on its role in drug discovery.
Physicochemical and Spectroscopic Data
The fundamental properties of this compound are crucial for its application in synthesis. The following tables summarize its key physical, chemical, and spectroscopic characteristics.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₃ClN₂O₂ | [1] |
| Molecular Weight | 158.54 g/mol | [1] |
| CAS Number | 27398-39-6 | [1] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 116-117 °C (decomp.) | [1] |
| Boiling Point | 317.0 ± 37.0 °C (Predicted) | [1] |
| Density | 1.579 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 1.51 ± 0.25 (Predicted) | [1] |
| Solubility | Slightly soluble in water; Soluble in DMSO, DMF | [1] |
Table 2: Spectroscopic Data for Key Pyrazine Derivatives
| Compound | ¹H NMR (Solvent) | ¹³C NMR (Solvent) | Reference(s) |
| 3-Chloropyrazine-2-carbonitrile | δ 8.91 (d, 1H), 8.88 (d, 1H) (DMSO-d6) | δ 150.67, 147.97, 144.26, 129.87, 114.66 (DMSO-d6) | [2] |
| 3-[(4-Methylbenzyl)amino]pyrazine-2-carboxamide | Not explicitly detailed | δ 169.0, 154.4, 146.4, 137.2, 135.9, 130.3, 130.2, 127.5, 127.2, 126.7, 126.1, 41.8, 18.8 (DMSO) | [3] |
| 3-[(3-Chlorobenzyl)amino]pyrazine-2-carboxamide | Not explicitly detailed | δ 169.0, 154.3, 146.5, 139.7, 130.2, 128.6, 127.4, 127.0, 126.7, 43.5 (DMSO) | [3] |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through the hydrolysis of its more accessible nitrile or ester precursors. The nitrile, 3-chloropyrazine-2-carbonitrile, can be synthesized from pyrazine-2-carbonitrile.
Caption: General synthetic pathways to this compound.
Experimental Protocol 1: Synthesis of 3-Chloropyrazine-2-carbonitrile[2]
-
Reaction Setup: To a solution of pyrazine-2-carbonitrile (6.90 g, 65.65 mmol) in toluene (48 mL) and DMF (5 mL), add sulfuryl chloride (21.2 mL, 260.8 mmol) dropwise over 10 minutes while maintaining the temperature in an ice bath.
-
Reaction: Stir the reaction mixture for 30 minutes in the ice bath, then allow it to warm to room temperature and continue stirring for 5 hours.
-
Workup: Decant the toluene layer. Extract the residual reddish oil three times with diethyl ether.
-
Quenching and Extraction: Combine the toluene and ether layers, quench with ice water, and cool in an ice bath. Neutralize the combined organic layers with solid NaHCO₃ and separate the layers. Extract the aqueous layer with diethyl ether.
-
Purification: Combine all organic layers, wash with water, and dry over anhydrous Na₂SO₄. Filter and evaporate the solvent under reduced pressure. Purify the crude product by silica gel chromatography (eluent: 100% dichloromethane) to yield 3-chloropyrazine-2-carbonitrile as a white powder (Yield: ~51%).
Experimental Protocol 2: Synthesis of this compound via Ester Hydrolysis (Adapted from[1])
This protocol is adapted from the hydrolysis of the analogous methyl 5-chloropyrazine-2-carboxylate and is a standard procedure for ester hydrolysis.
-
Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer, dissolve methyl 3-chloropyrazine-2-carboxylate (1.0 mol) in a suitable solvent like methanol or THF.
-
Hydrolysis: Add a solution of Lithium Hydroxide (LiOH) (1.01 mol) in water (approx. 1 L per mole of ester).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent.
-
Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify with concentrated HCl until the pH is approximately 2-3.
-
Isolation: The product, this compound, will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Reactivity and Applications as a Building Block
The synthetic value of this compound stems from the differential reactivity of its functional groups. The chlorine atom is susceptible to nucleophilic aromatic substitution, while the carboxylic acid group can undergo standard transformations like amidation and esterification. This allows for a modular approach to building complex molecules.
Caption: Reactivity map of this compound.
Key Reaction: Aminodehalogenation
A cornerstone reaction of this building block is the nucleophilic substitution of the chlorine atom by an amine, known as aminodehalogenation. This reaction is widely used to install diverse side chains, which is critical for tuning the biological activity of the resulting molecules. The reaction typically proceeds under thermal or microwave-assisted conditions in the presence of a base.[3]
Experimental Protocol 3: Synthesis of 3-[(4-Methylbenzyl)amino]pyrazine-2-carboxamide[3]
This protocol demonstrates the aminodehalogenation of the corresponding amide, a common derivative of the title carboxylic acid.
-
Reaction Setup: Dissolve 3-chloropyrazine-2-carboxamide (1.27 mmol) in tetrahydrofuran (THF, 20 mL) in a round-bottom flask.
-
Reagents: Add two equivalents of 4-methylbenzylamine (2.54 mmol) and an equimolar amount of triethylamine (1.27 mmol).
-
Reaction: Heat the reaction mixture to 70 °C under reflux with continuous stirring in an oil bath for 15 hours.
-
Monitoring: Monitor the reaction progress by TLC (hexane:ethyl acetate - 1:1).
-
Workup and Purification: After completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified by crystallization from a suitable solvent like ethanol.
Applications in Drug Discovery: Antimycobacterial Agents
Derivatives of this compound are most notably explored as analogues of pyrazinamide (PZA), a first-line drug for treating tuberculosis.[4] PZA is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase.[4] POA is believed to have multiple mechanisms of action, including the disruption of membrane potential and the inhibition of fatty acid synthase I (FAS-I), which is essential for the synthesis of mycolic acids, a key component of the mycobacterial cell wall.[4]
By using this compound as a starting point, researchers can synthesize libraries of compounds with varied substituents at the 3-position to probe structure-activity relationships and develop new potent antitubercular agents.
Caption: Mechanism of action for pyrazinamide and its analogues.
Biological Activity Data
Studies on derivatives of the 3-chloropyrazine-2-carboxamide core have identified compounds with potent activity against Mycobacterium tuberculosis.
Table 3: In Vitro Antimycobacterial Activity of Selected Pyrazine Derivatives [3]
| Compound | R Group (at position 3) | MIC vs. M. tuberculosis H37Rv (µM) | Cytotoxicity IC₅₀ vs. HepG2 (µM) |
| Pyrazinamide (Standard) | -H | 21 | >1000 |
| Isoniazid (Standard) | - | 3 | >250 |
| Compound 8 | 4-Methylbenzylamino | 6 | ≥250 |
| Compound 4 | 3-Trifluoromethylbenzylamino | 42 | 100 |
| Compound 9 | 4-Aminobenzylamino | 24 | ≥250 |
The data indicates that substitution at the 3-position is critical for antimycobacterial activity. For instance, compound 8, with a 4-methylbenzylamino group, exhibits a minimum inhibitory concentration (MIC) of 6 µM, which is significantly more potent than the parent drug pyrazinamide, while also showing low cytotoxicity.[3]
Conclusion
This compound is a highly functionalized and versatile heterocyclic building block with significant applications in organic synthesis and medicinal chemistry. Its well-defined reactivity allows for the systematic development of novel compounds, particularly in the search for new antitubercular agents. The ability to easily modify the pyrazine core via aminodehalogenation reactions has led to the discovery of potent pyrazinamide analogues. The detailed protocols and data presented in this guide underscore its importance and provide a solid foundation for researchers aiming to leverage this powerful scaffold in their synthetic and drug discovery endeavors.
References
Navigating the Physicochemical Landscape of 3-Chloropyrazine-2-Carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloropyrazine-2-carboxylic acid is a heterocyclic organic compound that serves as a crucial building block in the synthesis of various pharmaceutical and agrochemical agents. Its chemical structure, characterized by a pyrazine ring substituted with a chlorine atom and a carboxylic acid group, imparts unique physicochemical properties that are critical for its application in drug design and development. Understanding the solubility and stability of this molecule is paramount for formulation development, ensuring bioavailability, and defining storage and handling protocols. This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound, outlines detailed experimental protocols for their determination, and presents logical workflows for these investigations.
Core Physicochemical Properties
A summary of the fundamental physicochemical properties of this compound is presented below, providing a foundational understanding of the molecule.
| Property | Value | Reference |
| Molecular Formula | C₅H₃ClN₂O₂ | [1] |
| Molecular Weight | 158.54 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 116-117 °C (decomposes) | [2] |
| pKa | Approximately 2.7 (for the carboxylic acid group) | [1] |
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and bioavailability. The presence of both a polar carboxylic acid group and a more nonpolar chloropyrazine ring suggests that the solubility of this compound will be highly dependent on the solvent system.
Qualitative Solubility
Based on available data, the following provides a qualitative understanding of its solubility:
| Solvent | Solubility | Reference |
| Water | Slightly soluble | [1] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [1] |
| N,N-Dimethylformamide (DMF) | Soluble | [1] |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, a standardized experimental protocol is necessary. The following outlines a general method for determining the solubility of this compound in various solvents at different temperatures.
Objective: To quantitatively determine the equilibrium solubility of this compound in selected solvents (e.g., water, methanol, ethanol, DMSO, DMF) at various temperatures (e.g., 25 °C, 37 °C).
Materials:
-
This compound (of known purity)
-
Selected solvents (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Calibrated thermometer
-
Centrifuge
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of each solvent in sealed vials. The excess solid should be clearly visible.
-
Place the vials in a thermostatic shaker set to the desired temperature.
-
Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The required time should be determined experimentally by taking measurements at different time points until the concentration plateaus.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed/cooled pipette to match the experimental temperature.
-
Immediately filter the sample through a syringe filter to remove any undissolved solids.
-
Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to quantify the samples accurately.
-
-
Data Reporting:
-
Express the solubility in terms of mass/volume (e.g., mg/mL or g/L) or molarity (mol/L).
-
Repeat the experiment at least in triplicate for each solvent and temperature to ensure reproducibility.
-
Caption: Experimental workflow for solubility determination.
Stability Profile
The stability of this compound is a critical parameter that influences its shelf-life, storage conditions, and potential degradation pathways. While it is generally stable under normal conditions, it may be susceptible to degradation under stress conditions such as exposure to harsh pH, light, and elevated temperatures.
General Stability Information
| Condition | Stability | Potential Reactions | Reference |
| Normal Storage | Stable in a cool, dry, dark place in a sealed container. | - | [1] |
| Strong Oxidizing Agents | May react | Oxidation of the pyrazine ring or carboxylic acid group. | [1] |
| Strong Reducing Agents | May react | Reduction of the pyrazine ring or dehalogenation. | [1] |
Experimental Protocol for Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. The following protocol is based on ICH guidelines and can be adapted for this compound.
Objective: To investigate the stability of this compound under various stress conditions (hydrolysis, oxidation, photolysis, and thermal stress) and to identify potential degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions for hydrolysis
-
Hydrogen peroxide (H₂O₂) for oxidation
-
Photostability chamber
-
Temperature-controlled oven
-
Validated stability-indicating HPLC method (capable of separating the parent compound from its degradation products)
-
LC-MS/MS for identification of degradation products
Methodology:
-
Hydrolytic Stability:
-
Prepare solutions of this compound in acidic (e.g., 0.1 M HCl), neutral (water), and basic (e.g., 0.1 M NaOH) conditions.
-
Store the solutions at an elevated temperature (e.g., 60 °C) for a defined period.
-
Withdraw samples at appropriate time intervals, neutralize them if necessary, and analyze by HPLC.
-
-
Oxidative Stability:
-
Prepare a solution of the compound and treat it with an oxidizing agent (e.g., 3% H₂O₂).
-
Store the solution at room temperature or slightly elevated temperature.
-
Monitor the degradation over time by HPLC.
-
-
Photostability:
-
Expose solid powder and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Keep control samples protected from light.
-
Analyze the exposed and control samples by HPLC.
-
-
Thermal Stability (Solid State):
-
Expose the solid compound to elevated temperatures (e.g., 60 °C, 80 °C) for a specified duration.
-
Analyze the samples at different time points by HPLC.
-
-
Analysis and Identification:
-
For all stressed samples, quantify the remaining parent compound and any degradation products using the stability-indicating HPLC method.
-
If significant degradation is observed, use techniques like LC-MS/MS to identify the structure of the degradation products.
-
Caption: Workflow for forced degradation studies.
Conclusion
This technical guide provides a consolidated overview of the available information on the solubility and stability of this compound. While qualitative data suggests it is slightly soluble in water and soluble in polar organic solvents like DMSO and DMF, and generally stable under standard conditions, there is a clear need for comprehensive quantitative studies. The detailed experimental protocols provided herein offer a robust framework for researchers and drug development professionals to generate the necessary data to fully characterize this important molecule. A thorough understanding of its physicochemical properties will ultimately facilitate the development of safe, effective, and stable pharmaceutical products.
References
The Evolving Landscape of 3-Chloropyrazine-2-Carboxylic Acid Derivatives: A Technical Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led researchers to explore a vast chemical space, with heterocyclic compounds emerging as a particularly fruitful area of investigation. Among these, derivatives of 3-chloropyrazine-2-carboxylic acid have garnered significant attention for their diverse and potent biological activities. This technical guide provides an in-depth overview of the current understanding of these compounds, focusing on their antimicrobial, anticancer, and antiviral potential. Detailed experimental protocols for their synthesis and biological evaluation are presented, alongside visualizations of key pathways and workflows to facilitate further research and development in this promising field.
Antimicrobial Activity: A Renewed Attack on Ancient Foes
Derivatives of this compound have shown significant promise as antimicrobial agents, particularly against Mycobacterium tuberculosis, the causative agent of tuberculosis. The core of their activity often lies in the amide functional group, with various substitutions modulating their potency and selectivity.
Quantitative Antimicrobial Data
The following table summarizes the in vitro activity of representative 3-chloropyrazine-2-carboxamide derivatives against Mycobacterium tuberculosis H37Rv and their cytotoxicity against the HepG2 human liver cancer cell line.
| Compound ID | Derivative | MIC (µg/mL) vs. M. tuberculosis H37Rv | IC50 (µM) vs. HepG2 Cells |
| 1 | 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide | 1.56[1] | ≥ 250[1] |
| 2 | 3-[(4-aminobenzyl)amino]pyrazine-2-carboxamide | 6.25[1] | ≥ 250[1] |
| 3 | 3-[(3-trifluoromethylbenzyl)amino]pyrazine-2-carboxamide | 12.5[1] | Not Reported |
| 4 | 3-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide | >100 | Not Reported |
| 5 | N-(2-methylbenzyl)-3-((2-methylbenzyl)amino)pyrazine-2-carboxamide | 12.5 | Not Reported |
| 6 | N-(3,4-dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamide | 12.5 | Not Reported |
Anticancer and Antiviral Potential: Expanding the Therapeutic Horizon
Beyond their antimicrobial effects, derivatives of the pyrazine scaffold are being explored for their potential in oncology and virology. While data specifically on this compound derivatives is emerging, related structures incorporating the chloropyrazine moiety have demonstrated notable activities.
Quantitative Anticancer and Antiviral Data
The following tables present the in vitro anticancer and antiviral activities of representative pyrazine derivatives.
Table 2: Anticancer Activity of Chloropyrazine-Tethered Pyrimidine Derivatives [2][3]
| Compound ID | Derivative | Target Cell Line | IC50 (µg/mL) |
| 7 | 2",4"-dichlorophenyl substituted | DU-145 (Prostate) | Not Reported |
| 8 | 4"-nitrophenyl substituted | DU-145 (Prostate) | Not Reported |
| 9 | 2"-pyridinyl substituted | DU-145 (Prostate) | 5 ± 1[3] |
Table 3: Antiviral Activity of Pyrazine-1,3-thiazine Hybrid Conjugates [4]
| Compound ID | Derivative | Virus | IC50 (µM) |
| 10 | Compound 3k | HIV-1 | 3.26 ± 0.2[4] |
| 11 | Compound 3d | Influenza A (H1N1) | 5.32 ± 0.4[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. This section provides protocols for the synthesis of 3-chloropyrazine-2-carboxamide derivatives and for the evaluation of their biological activities.
Synthesis of 3-Substituted-aminopyrazine-2-carboxamides
This protocol describes a general method for the aminodehalogenation of 3-chloropyrazine-2-carboxamide.
Materials:
-
3-chloropyrazine-2-carboxamide
-
Substituted benzylamine (or other amine)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Ethanol for recrystallization
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
Procedure:
-
Dissolve 3-chloropyrazine-2-carboxamide (1 equivalent) in anhydrous THF in a round-bottom flask.
-
Add the substituted benzylamine (2 equivalents) and triethylamine (1 equivalent) to the solution.
-
Heat the reaction mixture to reflux (approximately 70°C) and stir for 15-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from ethanol to yield the desired 3-substituted-aminopyrazine-2-carboxamide.[5]
Determination of Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis
This protocol outlines the broth microdilution method for assessing antimycobacterial activity.
Materials:
-
Test compounds
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
Sterile 96-well microplates
-
Spectrophotometer or plate reader
-
Incubator (37°C)
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in Middlebrook 7H9 broth in a 96-well plate.
-
Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a 0.5 McFarland standard.
-
Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculate each well (except for the negative control) with the bacterial suspension.
-
Include a positive control (bacteria without compound) and a negative control (broth only).
-
Seal the plates and incubate at 37°C for 7-14 days.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.[6]
MTT Assay for Cytotoxicity
This colorimetric assay measures the metabolic activity of cells to determine cytotoxicity.
Materials:
-
Human cell line (e.g., HepG2)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Sterile 96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours.
-
Aspirate the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[7][8]
Plaque Reduction Assay for Antiviral Activity
This assay quantifies the reduction in viral plaques to determine the antiviral efficacy of a compound.
Materials:
-
Susceptible host cell line (e.g., MDCK for influenza)
-
Virus stock (e.g., Influenza A H1N1)
-
Cell culture medium
-
Test compounds
-
Overlay medium (e.g., containing agarose or methylcellulose)
-
Crystal violet staining solution
-
Formalin for fixing
-
6-well plates
Procedure:
-
Seed host cells in 6-well plates to form a confluent monolayer.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Pre-incubate the cell monolayers with the compound dilutions for 1-2 hours.
-
Infect the cells with a known titer of the virus (e.g., 100 plaque-forming units per well).
-
After a 1-hour adsorption period, remove the virus inoculum.
-
Add an overlay medium containing the respective concentrations of the test compound.
-
Incubate the plates until plaques are visible (typically 2-3 days).
-
Fix the cells with formalin and stain with crystal violet.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control.
-
Determine the IC50 value, the concentration that reduces the number of plaques by 50%.[9]
Visualizing the Science: Pathways and Processes
Graphical representations are invaluable tools for understanding complex biological and chemical processes. The following diagrams, created using the DOT language, illustrate key aspects of the synthesis and activity of this compound derivatives.
Caption: Synthetic pathway for 3-aminopyrazine-2-carboxamide derivatives.
Caption: Proposed mechanism of antimycobacterial activity.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Pyrazine-1,3-thiazine Hybrid Analogues as Antiviral Agent Against HIV-1, Influenza A (H1N1), Enterovirus 71 (EV71), and Coxsackievirus B3 (CVB3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Cancer Agents in Medicinal Chemistry [cardiosomatics.ru]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Pharmacological activity and mechanism of pyrazines: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
An In-depth Technical Guide to 3-Chloropyrazine-2-carboxylic Acid: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloropyrazine-2-carboxylic acid is a heterocyclic organic compound that has garnered significant interest in medicinal chemistry. Its pyrazine core, a six-membered aromatic ring containing two nitrogen atoms, is a common scaffold in numerous biologically active molecules. The presence of a carboxylic acid group and a chlorine atom at positions 2 and 3, respectively, provides versatile handles for chemical modification, making it a valuable starting material for the synthesis of a diverse array of derivatives. This technical guide provides a comprehensive literature review of this compound, focusing on its synthesis, chemical and biological properties, and its potential applications in drug discovery, particularly in the development of novel antimicrobial and epigenetic modulating agents.
Chemical and Physical Properties
This compound is a solid, typically appearing as a white to off-white powder. Its fundamental properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₅H₃ClN₂O₂ |
| Molecular Weight | 158.54 g/mol |
| Melting Point | 182-184 °C or 116-117 °C (decomposition) |
| Solubility | Slightly soluble in water; Soluble in polar organic solvents such as DMSO and DMF. |
| pKa | Approximately 2.7 (for the carboxylic acid group) |
Synthesis and Experimental Protocols
The synthesis of this compound typically involves a multi-step process, starting from pyrazine-2-carbonitrile. The following protocols are based on established synthetic routes.
Synthesis of 3-Chloropyrazine-2-carbonitrile
This precursor is synthesized from pyrazine-2-carbonitrile via a chlorination reaction.
Experimental Protocol:
-
To a solution of pyrazine-2-carbonitrile (65.65 mmol) in toluene (48 mL) and DMF (5 mL), add sulfuryl chloride (260.8 mmol) over 10 minutes.
-
Stir the reaction mixture for 30 minutes in an ice bath.
-
Allow the reaction to warm to room temperature and stir for an additional 5 hours.
-
Decant the toluene layer and extract the residual reddish oil with diethyl ether (3x).
-
Combine the organic layers and quench with ice water.
-
Neutralize the mixture with solid NaHCO₃ and separate the layers.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with water, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography (eluent: 100% dichloromethane) to yield 3-chloropyrazine-2-carbonitrile.
Synthesis of 3-Chloropyrazine-2-carboxamide
The carbonitrile is then partially hydrolyzed to the corresponding carboxamide.
Experimental Protocol:
-
Prepare a solution of concentrated (30%) hydrogen peroxide (29 mL) in water (195 mL) and adjust the pH to 9 with an 8% (w/v) solution of sodium hydroxide.
-
Heat the solution to 50 °C.
-
Add 3-chloropyrazine-2-carbonitrile (104 mmol) portion-wise over 30 minutes.
-
After the reaction is complete, cool the mixture and collect the crude product by filtration.
-
Recrystallize the crude product from ethanol to obtain pure 3-chloropyrazine-2-carboxamide. The approximate yield for this reaction is 80%.[1]
Synthesis of this compound
The final step is the hydrolysis of the carboxamide to the carboxylic acid. While a direct protocol for this specific hydrolysis is not detailed in the searched literature, a general method for the hydrolysis of a similar chloropyrazine ester to the carboxylic acid using lithium hydroxide (LiOH) can be adapted.
Adapted Experimental Protocol:
-
Dissolve 3-chloropyrazine-2-carboxamide in a suitable solvent (e.g., a mixture of THF and water).
-
Add an aqueous solution of LiOH (typically 1-2 equivalents).
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).
-
Acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Spectroscopic Data
The structural characterization of this compound and its derivatives is crucial. Below is a summary of typical spectroscopic data.
| Compound | 1H NMR (ppm) | 13C NMR (ppm) |
| This compound | Signals corresponding to the two protons on the pyrazine ring. | Signals for the five carbon atoms of the pyrazine ring and the carboxylic acid. |
| 3-[(4-Methylbenzyl)amino]pyrazine-2-carboxamide | 169.0, 154.4, 146.4, 137.2, 135.9, 130.3, 130.2, 127.5, 127.2, 126.7, 126.1, 41.8, 18.8[1] | |
| 3-[(3-Chlorobenzyl)amino]pyrazine-2-carboxamide | 168.9, 154.2, 146.5, 139.0, 131.4, 130.4, 129.2, 128.5, 126.9, 42.8[1] | |
| 3-[(4-Methoxybenzyl)amino]pyrazine-2-carboxamide | 168.88, 158.44, 154.25, 146.52, 131.45, 130.10, 128.82, 126.65, 114.00, 55.20, 43.05[1] |
Biological Activity and Therapeutic Potential
Derivatives of this compound have shown promising biological activities, particularly as antimicrobial and anticancer agents.
Antimycobacterial Activity
A significant area of research has been the development of this compound derivatives as potential treatments for tuberculosis. These compounds are often designed as analogs of pyrazinamide, a first-line anti-tuberculosis drug.
Quantitative Biological Data:
| Compound | Target Organism | Activity (MIC) |
| 3-[(4-Methylbenzyl)amino]pyrazine-2-carboxamide | Mycobacterium tuberculosis H37Rv | 6 µM[2] |
| 3-[(4-Aminobenzyl)amino]pyrazine-2-carboxamide | Mycobacterium tuberculosis H37Rv | 62.5 µM[1] |
| 3-[(4-Methylbenzyl)amino]pyrazine-2-carboxamide | Multidrug-resistant M. tuberculosis | 250 µM[1] |
Mechanism of Action: Inhibition of Enoyl-ACP Reductase (InhA)
One of the key targets for antitubercular drugs is the fatty acid synthase-II (FAS-II) pathway, which is essential for the synthesis of mycolic acids, a major component of the mycobacterial cell wall.[3][4] The enzyme enoyl-acyl carrier protein reductase (InhA) catalyzes the final step in each cycle of fatty acid elongation.[5] Inhibition of InhA disrupts mycolic acid biosynthesis, leading to cell death. Molecular docking studies have suggested that derivatives of 3-chloropyrazine-2-carboxamide can act as inhibitors of InhA.[2]
Caption: Inhibition of InhA by this compound derivatives disrupts the FAS-II pathway.
Epigenetic Modulation: Histone Deacetylase (HDAC) Inhibition
Carboxylic acid-containing compounds have also been investigated as inhibitors of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. HDAC inhibitors can reactivate the expression of silenced genes, including tumor suppressor genes, making them attractive targets for cancer therapy.
Recent studies have shown that carboxylic acid derivatives can modulate the expression of the Survival Motor Neuron 2 (SMN2) gene by inhibiting HDACs.[6] This is a promising therapeutic strategy for Spinal Muscular Atrophy (SMA), a genetic disorder caused by the loss of the SMN1 gene. Increasing the expression of the functional protein from the SMN2 gene can compensate for the loss of SMN1.
Caption: HDAC inhibition by carboxylic acid derivatives leads to increased SMN2 gene expression.
Conclusion
This compound is a versatile building block in medicinal chemistry with significant potential for the development of new therapeutic agents. Its derivatives have demonstrated promising activity against Mycobacterium tuberculosis, likely through the inhibition of the essential enzyme InhA. Furthermore, the carboxylic acid moiety suggests a potential role for these compounds as HDAC inhibitors, opening avenues for research in cancer and neurodegenerative diseases like SMA. The synthetic accessibility and the potential for diverse chemical modifications make this compound and its derivatives a compelling area for continued investigation by researchers and drug development professionals. Further studies focusing on structure-activity relationships, optimization of pharmacokinetic properties, and in vivo efficacy are warranted to fully realize the therapeutic potential of this chemical scaffold.
References
- 1. Differential regulation of the SMN2 gene by individual HDAC proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. Function of Heterologous Mycobacterium tuberculosis InhA, a Type 2 Fatty Acid Synthase Enzyme Involved in Extending C20 Fatty Acids to C60-to-C90 Mycolic Acids, during De Novo Lipoic Acid Synthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carboxylic acid derivatives of histone deacetylase inhibitors induce full length SMN2 transcripts: a promising target for spinal muscular atrophy therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: 3-Chloropyrazine-2-carboxylic Acid (CAS 27398-39-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloropyrazine-2-carboxylic acid, with CAS number 27398-39-6, is a heterocyclic organic compound that serves as a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its structure, featuring a pyrazine ring substituted with both a chlorine atom and a carboxylic acid group, imparts unique chemical reactivity that makes it a valuable building block in medicinal chemistry.[1][2] This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a particular focus on its role in the development of the protein kinase CK2 inhibitor, CX-4945.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below. These characteristics are essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Reference |
| CAS Number | 27398-39-6 | [1][2][3][4][5] |
| Molecular Formula | C₅H₃ClN₂O₂ | [1][2][3][4] |
| Molecular Weight | 158.54 g/mol | [1][3][4] |
| IUPAC Name | This compound | [2] |
| Synonyms | 3-Chloro-2-pyrazinecarboxylic acid | [2] |
| Melting Point | 116-117 °C (decomposes) | [6] |
| Boiling Point (Predicted) | 317.0 ± 37.0 °C | [6] |
| Density (Predicted) | 1.579 ± 0.06 g/cm³ | [6] |
| Appearance | Solid | |
| SMILES | C1(=C(N=C(N=C1)Cl)C(=O)O) | [2] |
| InChI | InChI=1S/C5H3ClN2O2/c6-4-3(5(9)10)7-1-2-8-4/h1-2H,(H,9,10) | [2][7] |
Synthesis and Analysis
Proposed Synthesis Protocol
The synthesis of this compound can be approached from its corresponding nitrile or amide. A general method for the hydrolysis of a related compound, 3-chloropyrazine-2-carbonitrile, to 3-chloropyrazine-2-carboxamide has been described and can be adapted.[8] The subsequent hydrolysis of the amide to the carboxylic acid is a standard organic transformation.
Step 1: Hydrolysis of 3-Chloropyrazine-2-carbonitrile to 3-Chloropyrazine-2-carboxamide (Adapted from[8])
-
Prepare a solution of concentrated (30%) hydrogen peroxide in water.
-
Adjust the pH of the hydrogen peroxide solution to 9 using an 8% (w/v) sodium hydroxide solution.
-
Heat the alkaline peroxide solution to 50 °C.
-
Portionwise, add 3-chloropyrazine-2-carbonitrile to the heated solution over 30 minutes with continuous stirring.
-
After the addition is complete, continue stirring at 50 °C and monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath to induce crystallization of 3-chloropyrazine-2-carboxamide.
-
Collect the crude product by filtration and recrystallize from ethanol.
Step 2: Hydrolysis of 3-Chloropyrazine-2-carboxamide to this compound
-
Reflux the synthesized 3-chloropyrazine-2-carboxamide in an aqueous acidic or basic solution.
-
Monitor the reaction progress using TLC.
-
Upon completion, neutralize the reaction mixture to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Analytical Methods
Standard analytical techniques can be employed for the characterization and purity assessment of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential for confirming the chemical structure. Spectral data for the title compound is available.[7]
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
-
High-Performance Liquid Chromatography (HPLC): For assessing the purity of the compound. A method developed for other halogenated carboxylic acids, involving derivatization followed by HPLC-DAD, could be adapted.[9][10]
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the carboxylic acid O-H and C=O stretches.
Applications in Drug Development
The primary and most significant application of this compound is as a key building block in the synthesis of the potent and selective protein kinase CK2 inhibitor, CX-4945 (also known as silmitasertib).[11]
Role in the Synthesis of CX-4945
CX-4945, with the chemical name 5-(3-chlorophenylamino)benzo[c][6][12]naphthyridine-8-carboxylic acid, is a first-in-class, orally bioavailable ATP-competitive inhibitor of CK2 that has entered clinical trials for the treatment of cancer.[13][14] The synthesis of CX-4945 involves the construction of the benzo[c][6][12]naphthyridine core, for which this compound serves as a crucial precursor.
The following diagram illustrates a simplified logical workflow for the utilization of this compound in the synthesis of CX-4945.
Caption: Synthetic workflow from starting material to CX-4945.
Biological Context: Protein Kinase CK2 and its Signaling Pathways
Protein kinase CK2 is a constitutively active serine/threonine kinase that is overexpressed in many types of cancer.[2][4] It plays a critical role in promoting cell growth, proliferation, and survival by phosphorylating numerous substrate proteins involved in key signaling pathways.[2][6] The inhibition of CK2 by compounds like CX-4945 represents a promising therapeutic strategy for cancer.[13]
CX-4945 has been shown to suppress several cancer-promoting signaling pathways, including:
-
PI3K/Akt/mTOR Pathway: CK2 can phosphorylate and activate Akt, a central node in this pathway that promotes cell survival and proliferation.[6][12] Inhibition of CK2 by CX-4945 leads to reduced Akt phosphorylation.[13]
-
NF-κB Pathway: This pathway is crucial for inflammation and cell survival, and its activity is modulated by CK2.[2][6]
-
Wnt/β-catenin Pathway: CK2 can stabilize β-catenin, a key effector of the Wnt pathway, which is often dysregulated in cancer.[2][12]
The diagrams below, generated using the DOT language, illustrate the role of CK2 in these signaling pathways and the point of intervention by inhibitors like CX-4945.
PI3K/Akt/mTOR Signaling Pathway
Caption: Role of CK2 in the PI3K/Akt/mTOR pathway and its inhibition.
NF-κB Signaling Pathway
Caption: CK2-mediated activation of the NF-κB pathway.
Wnt/β-catenin Signaling Pathway
Caption: CK2's role in stabilizing β-catenin in the Wnt pathway.
Conclusion
This compound is a valuable and versatile chemical intermediate, most notably for its application in the synthesis of the clinical-stage cancer therapeutic, CX-4945. Its chemical properties allow for its incorporation into complex molecular scaffolds. Understanding its synthesis, properties, and the biological context of its derivatives is crucial for researchers in medicinal chemistry and drug development. The ongoing research into CK2 inhibitors highlights the continued importance of this and related pyrazine compounds in the quest for novel anticancer agents.
References
- 1. CAS 27398-39-6: this compound [cymitquimica.com]
- 2. Protein kinase CK2 in health and disease: CK2 and its role in Wnt and NF-kappaB signaling: linking development and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein kinase CK2: a potential therapeutic target for diverse human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Protein Kinase CK2 in Cancer Energetics [frontiersin.org]
- 5. This compound | [frontierspecialtychemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. 3-CHLORO-2-PYRAZINE-CARBOXYLIC ACID(27398-39-6) 1H NMR [m.chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Determination of small halogenated carboxylic acid residues in drug substances by high performance liquid chromatography-diode array detection following derivatization with nitro-substituted phenylhydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Pre-clinical characterization of CX-4945, a potent and selective small molecule inhibitor of CK2 for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][2,6]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Pharmaceutical Synthesis and Evaluation of 3-Chloropyrazine-2-Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloropyrazine-2-carboxylic acid and its derivatives are versatile building blocks in the synthesis of novel pharmaceutical compounds. This heterocyclic scaffold is of significant interest, particularly in the development of antimicrobial agents. Notably, derivatives of the closely related 3-chloropyrazine-2-carboxamide have shown promising activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[1][2] These compounds are analogues of pyrazinamide, a first-line antituberculosis drug known for its ability to kill dormant mycobacteria.[1] The following application notes provide an overview of the synthesis, proposed mechanism of action, and protocols for the evaluation of pharmaceuticals derived from this compound.
Synthetic Applications
This compound can be readily converted to its amide or ester derivatives, which serve as key intermediates for further diversification. A common synthetic strategy involves the aminodehalogenation of 3-chloropyrazine-2-carboxamide with various amines to generate a library of N-substituted derivatives.[1][2] This reaction can be performed using conventional heating or microwave-assisted synthesis, with the latter often providing higher yields and shorter reaction times.[3][4]
General Synthesis Workflow
The synthesis of 3-substituted pyrazine-2-carboxamides from this compound typically follows the workflow outlined below.
Caption: General workflow for the synthesis of 3-substituted pyrazine-2-carboxamides.
Proposed Mechanism of Action against Mycobacterium tuberculosis
While the precise mechanism of action for all derivatives is not fully elucidated, many are investigated as potential inhibitors of the mycobacterial enoyl-acyl carrier protein reductase (InhA). InhA is a crucial enzyme in the fatty acid synthase-II (FAS-II) pathway, which is responsible for the synthesis of mycolic acids. Mycolic acids are essential components of the mycobacterial cell wall, providing a robust barrier against many antibiotics and contributing to the pathogen's virulence. Inhibition of InhA disrupts mycolic acid synthesis, leading to cell death.[5][6]
Some pyrazinamide derivatives may also share a mechanism with the parent drug, pyrazinamide. Pyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid, by the mycobacterial enzyme pyrazinamidase.[7][8] Pyrazinoic acid is thought to disrupt membrane potential and transport, and more recent evidence suggests it may inhibit the aspartate decarboxylase PanD, which is essential for coenzyme A biosynthesis.[7]
Signaling Pathway: Inhibition of Mycolic Acid Synthesis
The following diagram illustrates the proposed inhibition of the mycolic acid biosynthesis pathway by derivatives of this compound targeting InhA.
Caption: Proposed inhibition of the mycolic acid synthesis pathway via InhA.
Data Presentation
Antimicrobial Activity and Cytotoxicity
The following table summarizes the in vitro activity of representative 3-benzylaminopyrazine-2-carboxamides against Mycobacterium tuberculosis H37Rv and their cytotoxicity against the HepG2 cell line.
| Compound ID | R-group | MIC against M. tuberculosis H37Rv (µM)[1][2] | IC50 against HepG2 cells (µM)[1][2] |
| 1 | H | >100 | Not Reported |
| 8 | 4-CH₃ | 6 | ≥ 250 |
| 9 | 4-NH₂ | 6.25 | Not Reported |
| Pyrazinamide | (Standard) | 12.5 | Not Reported |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide
This protocol describes a microwave-assisted aminodehalogenation reaction.
Materials:
-
3-Chloropyrazine-2-carboxamide
-
4-Methylbenzylamine
-
Methanol (solvent)
-
Pyridine (base)
-
Microwave reactor
-
Reaction vials
-
Standard purification apparatus (e.g., flash chromatography)
Procedure:
-
In a microwave reaction vial, combine 3-chloropyrazine-2-carboxamide (1 equivalent), 4-methylbenzylamine (2 equivalents), and pyridine (1 equivalent) in methanol.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 140°C for 30 minutes with a power of 120 W.[3][9]
-
After the reaction is complete, cool the vial to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash chromatography to yield the desired 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide.
Protocol 2: Antimicrobial Susceptibility Testing against M. tuberculosis
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) using a microtiter plate-based assay.
Materials:
-
Synthesized compounds
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC
-
96-well microtiter plates
-
Resazurin solution
-
Incubator at 37°C
Procedure:
-
Prepare serial dilutions of the synthesized compounds in a 96-well microtiter plate containing supplemented Middlebrook 7H9 broth.
-
Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a 0.5 McFarland standard.
-
Inoculate each well of the microtiter plate with the bacterial suspension.
-
Include positive (no drug) and negative (no bacteria) controls.
-
Incubate the plates at 37°C for 7-14 days.
-
After incubation, add resazurin solution to each well and incubate for a further 24 hours.
-
The MIC is determined as the lowest concentration of the compound that prevents a color change of the resazurin indicator from blue to pink, indicating inhibition of bacterial growth.
Protocol 3: InhA Enzymatic Inhibition Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of a test compound against the purified InhA enzyme.[10]
Materials:
-
Purified recombinant InhA enzyme
-
NADH
-
2-trans-dodecenoyl-CoA (DD-CoA) (substrate)
-
Test compounds dissolved in DMSO
-
Assay buffer (e.g., 30 mM PIPES, 150 mM NaCl, pH 6.8)
-
96-well UV-transparent microplates
-
Spectrophotometer
Procedure:
-
In a 96-well plate, perform serial dilutions of the test compound in the assay buffer.
-
Add NADH to each well to a final concentration of 250 µM.
-
Add the substrate, DD-CoA, to each well to a final concentration of 25 µM.
-
Initiate the reaction by adding the purified InhA enzyme to each well.
-
Immediately monitor the decrease in absorbance at 340 nm at regular intervals for 10-30 minutes at 25°C.
-
Calculate the rate of NADH oxidation for each compound concentration.
-
The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
Protocol 4: Cytotoxicity Assay using HepG2 Cells
This protocol describes the assessment of the cytotoxicity of the synthesized compounds on the human liver carcinoma cell line, HepG2.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Synthesized compounds dissolved in DMSO
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
Luminometer
Procedure:
-
Seed HepG2 cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours at 37°C with 5% CO₂.
-
Treat the cells with various concentrations of the synthesized compounds and incubate for 72 hours.
-
After the incubation period, allow the plate to equilibrate to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Shake the plate for 2 minutes to induce cell lysis.
-
Measure the luminescence using a luminometer.
-
The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the vehicle control.[11]
Workflow for Compound Evaluation
The following diagram outlines the logical workflow for the biological evaluation of newly synthesized derivatives of this compound.
Caption: Workflow for the evaluation of synthesized compounds.
References
- 1. Mode of action of pyrazinamide: disruption of Mycobacterium tuberculosis membrane transport and energetics by pyrazinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazinamide - Wikipedia [en.wikipedia.org]
- 8. Mechanism of action of Pyrazinamide_Chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. reframeDB [reframedb.org]
Application Notes and Protocols: 3-Chloropyrazine-2-carboxylic Acid in Agrochemical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloropyrazine-2-carboxylic acid is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of various biologically active molecules, particularly in the agrochemical industry.[1] Its unique chemical structure allows for the development of potent herbicides and fungicides, contributing significantly to crop protection and enhanced agricultural productivity.[2] This document provides detailed application notes, experimental protocols, and an overview of the mechanisms of action for agrochemicals derived from this important precursor.
Agrochemical Applications
Derivatives of this compound have demonstrated significant potential in two primary areas of agrochemical development:
-
Herbicides: As precursors to synthetic auxin herbicides and photosynthesis inhibitors.
-
Fungicides: As a scaffold for novel antifungal agents.
These applications leverage the reactivity of the pyrazine ring and the carboxylic acid group to generate a diverse range of molecules with specific biological targets in weeds and pathogenic fungi.
Data Summary: Herbicidal and Antifungal Activity
The following tables summarize the quantitative data on the biological activity of various agrochemical compounds derived from or related to this compound.
Table 1: Herbicidal Activity of Pyrazine Derivatives (Photosynthesis Inhibitors)
| Compound | Target Species | Activity Type | IC50 Value (µmol·L⁻¹) | Reference |
| 6-chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide | Spinach (Spinacia oleracea) chloroplasts | Oxygen Evolution Rate Inhibition | 51.0 | [3] |
| 5-tert-butyl-N-(4-chloro-3-methylphenyl)-pyrazine-2-carboxamide | Chlorella vulgaris | Chlorophyll Content Reduction | 44.0 | [3] |
| (3,5-bis-trifluoromethylphenyl)amide of 6-chloropyrazine-2-carboxylic acid | Spinach (Spinacia oleracea) chloroplasts | Oxygen Evolution Rate Inhibition | 26.0 | [4][5] |
| 5-tert-butyl-6-chloro-N-(3-methylphenyl)pyrazine-2-carboxamide | Chlorella vulgaris | Antialgal Activity | 63.0 | [4] |
Table 2: Herbicidal Activity of Picolinic Acid Derivatives (Auxin Herbicides)
| Compound | Target Species | Activity Type | IC50 Value (µM) | Reference |
| Compound V-7 (a 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid) | Arabidopsis thaliana | Root Growth Inhibition | 45 times lower than halauxifen-methyl | [2][6] |
| Compound S202 (a 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid) | Arabidopsis thaliana | Root Growth Inhibition at 0.5 µmol/L | 78.4% inhibition | [7] |
Table 3: Antifungal Activity of Pyrazine Carboxamide Derivatives
| Compound | Fungal Strain | MIC Value (µmol·dm⁻³) | Reference |
| 3-methylphenyl amide of 6-chloro-pyrazine-2-carboxylic acid | Various strains | 31.25-500 | [4] |
| 3-methylphenyl amide of 5-tert-butyl-6-chloro-pyrazine-2-carboxylic acid | Various strains | 31.25-500 | [4] |
Signaling Pathways and Mechanisms of Action
Synthetic Auxin Herbicides
Herbicides derived from structures related to this compound, such as picolinic acids, often function as synthetic auxins. They mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and ultimately death in susceptible plants.[8][9]
The core of the auxin signaling pathway involves the perception of auxin by the TIR1/AFB receptor complex. This leads to the degradation of Aux/IAA repressor proteins, which in turn allows Auxin Response Factors (ARFs) to regulate the transcription of auxin-responsive genes, causing a cascade of physiological effects.[10][11]
Photosynthesis Inhibiting Herbicides
Certain carboxamide derivatives of pyrazine act by inhibiting photosynthesis. These herbicides target the D1 protein within Photosystem II (PSII) in the chloroplasts. By binding to the QB site on the D1 protein, they block the electron transport chain, preventing the fixation of CO2 and the production of energy required for plant survival. This blockage also leads to the formation of reactive oxygen species, causing rapid cellular damage.
Experimental Protocols
Protocol 1: Synthesis of 3-Chloropyrazine-2-carboxamide from this compound
This protocol describes a general method for the conversion of a carboxylic acid to a carboxamide, a key step in the synthesis of many pyrazine-based agrochemicals.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Dry toluene
-
Concentrated aqueous ammonia
-
Ice bath
-
Reflux apparatus
-
Distillation apparatus
-
Standard laboratory glassware
Procedure:
-
A mixture of this compound (1 equivalent) and thionyl chloride (1.5 equivalents) in dry toluene is refluxed for approximately 1 hour to form the acyl chloride.
-
Excess thionyl chloride is removed by repeated evaporation with dry toluene under vacuum.
-
The crude acyl chloride is dissolved in a suitable dry solvent like acetone.
-
This solution is added dropwise to a stirred, concentrated solution of ammonia in water, maintained at a low temperature using an ice bath. A vigorous reaction is expected.
-
The resulting mixture contains the 3-chloropyrazine-2-carboxamide precipitate and ammonium chloride.
-
The precipitate is collected by filtration, washed with cold water to remove ammonium chloride, and then dried.
-
Further purification can be achieved by recrystallization from a suitable solvent.
Protocol 2: Herbicide Bioassay for Pyrazine Derivatives
This protocol outlines a general bioassay to determine the herbicidal efficacy of synthesized pyrazine derivatives.
Materials:
-
Synthesized pyrazine derivative
-
Susceptible plant species (e.g., Arabidopsis thaliana, lettuce, cress)
-
Tolerant plant species (e.g., wheat, corn - for selectivity testing)
-
Potting soil or agar medium
-
Petri dishes or small pots
-
Growth chamber or greenhouse with controlled light and temperature
-
Solvent for dissolving the test compound (e.g., acetone, DMSO)
-
Control (solvent only)
-
Positive control (commercial herbicide with a known mode of action)
Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of the synthesized pyrazine derivative in a suitable solvent. Create a series of dilutions to test a range of concentrations.
-
Planting:
-
In Soil: Fill pots with soil and sow seeds of the test species.
-
On Agar: Prepare agar medium in petri dishes and place seeds on the surface.
-
-
Treatment Application:
-
Pre-emergence: Apply the test solutions to the soil surface immediately after sowing.
-
Post-emergence: Allow the plants to germinate and grow to a specific stage (e.g., two-leaf stage) before applying the test solutions as a foliar spray.
-
-
Incubation: Place the pots or petri dishes in a growth chamber with controlled conditions (e.g., 16-hour photoperiod, 25°C).
-
Data Collection: After a set period (e.g., 7-14 days), assess the herbicidal effect. Measurements can include:
-
Germination rate (%)
-
Root length and shoot height (mm)
-
Fresh and dry weight (g)
-
Visual injury rating (e.g., chlorosis, necrosis) on a scale of 0-100%.
-
-
Data Analysis: Calculate the IC50 (concentration causing 50% inhibition) or ED50 (effective dose for 50% of the population) for each parameter measured. Compare the results with the negative and positive controls.
Conclusion
This compound and its derivatives represent a valuable class of compounds in the discovery and development of novel agrochemicals. Their utility as precursors for both synthetic auxin and photosynthesis-inhibiting herbicides, as well as fungicides, highlights their importance in modern agriculture. The protocols and data presented here provide a foundation for researchers to further explore the potential of this chemical scaffold in creating effective and selective crop protection solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Synthetic Pyrazine Carboxamide Derivatives as Potential Elicitors in Production of Secondary Metabolite in In vitro Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Antimicrobial Activity of Pyrazine-2-Carboxylic Acid With Various Sulfonamide Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for the Aminodehalogenation of 3-Chloropyrazine-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for the synthesis of 3-aminopyrazine-2-carboxamide derivatives through the aminodehalogenation of 3-chloropyrazine-2-carboxamide. This transformation is a critical step in the synthesis of various compounds with potential therapeutic applications, including antitubercular agents.[1][2][3][4] The protocols outlined below cover both classical nucleophilic aromatic substitution (SNAr) under conventional heating and microwave-assisted conditions, as well as a representative protocol for a Palladium-catalyzed Buchwald-Hartwig amination.
Introduction
The pyrazine-2-carboxamide scaffold is a key pharmacophore found in several important drugs. The introduction of an amino group at the 3-position of the pyrazine ring via aminodehalogenation of 3-chloropyrazine-2-carboxamide is a versatile strategy for generating libraries of novel derivatives for drug discovery and development.[1][2] The electron-deficient nature of the pyrazine ring facilitates nucleophilic aromatic substitution, while modern cross-coupling methods like the Buchwald-Hartwig amination offer a broader substrate scope and milder reaction conditions for less reactive amines.[4][5]
Data Presentation
The following tables summarize quantitative data for the aminodehalogenation of 3-chloropyrazine-2-carboxamide with various benzylamines under different reaction conditions.
Table 1: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis for the Aminodehalogenation of 3-Chloropyrazine-2-carboxamide with Benzylamines.[1]
| Compound | R-group (in Benzylamine) | Method | Solvent | Base | Time | Yield (%) |
| 1 | H | Conventional | THF | Triethylamine | 15 h | 24 |
| 2 | 2-F | Conventional | THF | Triethylamine | 15 h | 35 |
| 3 | 3-F | Conventional | THF | Triethylamine | 15 h | 42 |
| 4 | 4-F | Conventional | THF | Triethylamine | 15 h | 50 |
| 5 | 2-Cl | Conventional | THF | Triethylamine | 15 h | 31 |
| 6 | 2-CH₃ | Conventional | THF | Triethylamine | 15 h | 28 |
| 7 | 4-OCH₃ | Microwave | Methanol | Pyridine | 30 min | 75 |
| 8 | 4-CH₃ | Microwave | Methanol | Pyridine | 30 min | 81 |
| 9 | 4-NH₂ | Microwave | Methanol | Pyridine | 30 min | 65 |
| 10 | 4-CN | Microwave | Methanol | Pyridine | 30 min | 85 |
| 11 | 3-OCH₃ | Microwave | Methanol | Pyridine | 30 min | 78 |
| 12 | 3-CH₃ | Microwave | Methanol | Pyridine | 30 min | 72 |
| 13 | 2,4-diCl | Microwave | Methanol | Pyridine | 30 min | 68 |
| 14 | 3,4-diOCH₃ | Microwave | Methanol | Pyridine | 30 min | 70 |
| 15 | 3,4,5-triOCH₃ | Microwave | Methanol | Pyridine | 30 min | 62 |
Experimental Protocols
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) - Conventional Heating
This protocol is suitable for the reaction of 3-chloropyrazine-2-carboxamide with various primary and secondary amines.
Materials:
-
3-Chloropyrazine-2-carboxamide (1.0 eq)
-
Substituted benzylamine (2.0 eq)
-
Triethylamine (1.0 eq)
-
Tetrahydrofuran (THF)
-
Round bottom flask
-
Reflux condenser
-
Oil bath
-
Magnetic stirrer
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
Procedure:
-
In a round bottom flask, dissolve 3-chloropyrazine-2-carboxamide (1.27 mmol) in THF (20 mL).[1]
-
Add the corresponding benzylamine (2.54 mmol, 2.0 eq) and triethylamine (1.27 mmol, 1.0 eq) to the solution.[1]
-
The reaction mixture is stirred continuously and heated to 70 °C under reflux in an oil bath for 15 hours.[1]
-
Monitor the reaction progress by TLC using a hexane:ethyl acetate (1:1) eluent system.[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by preparative flash chromatography on silica gel to yield the desired 3-aminopyrazine-2-carboxamide derivative.[1]
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) - Microwave-Assisted Synthesis
This method offers a significant reduction in reaction time and often leads to higher yields compared to conventional heating.[6]
Materials:
-
3-Chloropyrazine-2-carboxamide (1.0 eq)
-
Substituted benzylamine (2.0 eq)
-
Pyridine (1.0 eq)
-
Methanol
-
Thick-walled microwave reactor tube with a special cap
-
Magnetic stir bar
-
Microwave reactor with a focused field
-
TLC plates
Procedure:
-
Place 3-chloropyrazine-2-carboxamide (1.27 mmol), the corresponding benzylamine (2.54 mmol, 2.0 eq), pyridine (1.27 mmol, 1.0 eq), and methanol (approx. 5 mL) into a thick-walled microwave reactor tube equipped with a magnetic stir bar.[1]
-
Seal the tube with a special cap.[1]
-
Set the microwave reactor parameters as follows: temperature at 140 °C, time of 30 minutes, and power of 200 W.[1]
-
After irradiation, cool the reaction vessel to room temperature.
-
Monitor the reaction progress by TLC (hexane:ethyl acetate - 1:1).[1]
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography as needed.
Protocol 3: Palladium-Catalyzed Buchwald-Hartwig Amination (Representative Protocol)
This protocol is a representative procedure for the aminodehalogenation of 3-chloropyrazine-2-carboxamide using a palladium catalyst, which is particularly useful for less reactive amines or when milder conditions are required.
Materials:
-
3-Chloropyrazine-2-carboxamide (1.0 eq)
-
Amine (primary or secondary, 1.2 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., Xantphos or a suitable Buchwald ligand like BrettPhos for primary amines, 2-4 mol%)
-
Base (e.g., NaOt-Bu or Cs₂CO₃, 1.5 eq)
-
Anhydrous, deoxygenated solvent (e.g., toluene or dioxane)
-
Schlenk tube or other reaction vessel suitable for inert atmosphere chemistry
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine 3-chloropyrazine-2-carboxamide, the palladium precatalyst, and the phosphine ligand.
-
Add the base to the tube.
-
Evacuate and backfill the tube with the inert gas three times.
-
Add the anhydrous, deoxygenated solvent via syringe, followed by the amine.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Experimental workflow for aminodehalogenation.
Caption: Synthetic pathways for aminodehalogenation.
References
Application Notes and Protocols for Sonogashira Coupling Reactions with 3-Chloropyrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction, typically catalyzed by a combination of a palladium complex and a copper(I) co-catalyst, has become an indispensable tool in organic synthesis, particularly in the construction of complex molecular architectures found in pharmaceuticals, natural products, and advanced materials.[1][2]
Pyrazine derivatives are a critical class of N-heterocycles frequently incorporated into the structures of bioactive molecules and pharmaceuticals due to their unique electronic properties and ability to participate in hydrogen bonding. The introduction of an alkynyl moiety onto a pyrazine ring via the Sonogashira coupling can significantly modulate the biological activity of the parent molecule, making this transformation highly valuable in drug discovery and development.
These application notes provide a detailed overview and experimental protocols for the Sonogashira coupling of 3-chloropyrazine derivatives. Due to the relatively lower reactivity of aryl chlorides compared to bromides and iodides, these reactions often require carefully optimized conditions.[1] This document summarizes key findings from the literature, presents quantitative data in structured tables for easy comparison, and offers detailed experimental procedures for both traditional palladium-catalyzed and modern copper-catalyzed, ultrasound-assisted Sonogashira couplings of 3-chloropyrazine derivatives.
Data Presentation
Copper-Catalyzed Ultrasound-Assisted Sonogashira Coupling of 2,3-Dichloropyrazine
This method provides a greener and more efficient alternative to traditional heating. The following table summarizes the results from the selective mono-alkynylation of 2,3-dichloropyrazine with various terminal alkynes.[3][4]
Table 1: Ultrasound-Assisted Copper-Catalyzed Sonogashira Coupling of 2,3-Dichloropyrazine [3][4]
| Entry | Terminal Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 2-Chloro-3-(phenylethynyl)pyrazine | 85 |
| 2 | 1-Hexyne | 2-Chloro-3-(hex-1-yn-1-yl)pyrazine | 78 |
| 3 | 3-Methyl-1-butyn-3-ol | 4-(3-Chloropyrazin-2-yl)-2-methylbut-3-yn-2-ol | 82 |
| 4 | 1-Pentyn-3-ol | 1-(3-Chloropyrazin-2-yl)pent-1-yn-3-ol | 80 |
| 5 | Propargyl alcohol | 3-(3-Chloropyrazin-2-yl)prop-2-yn-1-ol | 75 |
| 6 | 1-Heptyne | 2-Chloro-3-(hept-1-yn-1-yl)pyrazine | 76 |
| 7 | 1-Octyne | 2-Chloro-3-(oct-1-yn-1-yl)pyrazine | 77 |
| 8 | 1-Nonyne | 2-Chloro-3-(non-1-yn-1-yl)pyrazine | 72 |
| 9 | 1-Decyne | 2-Chloro-3-(dec-1-yn-1-yl)pyrazine | 70 |
Reaction Conditions: 2,3-dichloropyrazine (1 equiv.), terminal alkyne (1 equiv.), CuI (10 mol%), PPh₃ (30 mol%), K₂CO₃ (2 equiv.), PEG-400, ultrasound irradiation, 50 °C, 30-45 min.
Palladium-Catalyzed Sonogashira Coupling of Substituted 3-Chloropyrazines
The traditional palladium-catalyzed Sonogashira coupling is a widely used and reliable method. The following table presents data for the coupling of a substituted 3-chloropyrazine derivative.
Table 2: Palladium-Catalyzed Sonogashira Coupling of a 3-Chloropyrazine Derivative [5]
| Entry | 3-Chloropyrazine Derivative | Terminal Alkyne | Catalyst System | Base/Solvent | Temp. | Time (h) | Yield (%) |
| 1 | (5-Benzoyl-3-chloro-pyrazin-2-yl)-phenylmethanone | 1-Hexyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / THF | rt | 4 | 78 |
Experimental Protocols
Protocol 1: General Procedure for Ultrasound-Assisted Copper-Catalyzed Sonogashira Coupling of 2,3-Dichloropyrazine[3][4]
This protocol describes a general procedure for the selective mono-alkynylation of 2,3-dichloropyrazine with a terminal alkyne under ultrasound irradiation.
Materials:
-
2,3-Dichloropyrazine
-
Terminal alkyne (e.g., phenylacetylene)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Polyethylene glycol 400 (PEG-400)
-
Ultrasound bath
-
Standard glassware for organic synthesis
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, combine 2,3-dichloropyrazine (1.0 equiv.), the terminal alkyne (1.0 equiv.), potassium carbonate (2.0 equiv.), copper(I) iodide (0.10 equiv.), and triphenylphosphine (0.30 equiv.).
-
Add PEG-400 as the solvent.
-
Place the flask in an ultrasound bath.
-
Irradiate the reaction mixture with ultrasound at 50 °C for 30-45 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-alkynyl-3-chloropyrazine.
Protocol 2: General Procedure for Palladium-Catalyzed Sonogashira Coupling of a Substituted 3-Chloropyrazine[5][6]
This protocol provides a general method for the Sonogashira coupling of a 3-chloropyrazine derivative with a terminal alkyne using a traditional palladium/copper catalyst system.
Materials:
-
Substituted 3-chloropyrazine (e.g., (5-Benzoyl-3-chloro-pyrazin-2-yl)-phenylmethanone)
-
Terminal alkyne (e.g., 1-hexyne)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
-
Inert gas (Nitrogen or Argon)
-
Standard Schlenk line or glovebox equipment
-
Magnetic stirrer
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the substituted 3-chloropyrazine (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 equiv.), and copper(I) iodide (0.05-0.1 equiv.).
-
Add anhydrous THF via syringe, followed by triethylamine (2.0-3.0 equiv.).
-
Degas the mixture by bubbling with the inert gas for 10-15 minutes.
-
Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to a specified temperature (e.g., 50-80 °C) as required for the specific substrate.
-
Monitor the reaction progress by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired alkynylated pyrazine derivative.
Mandatory Visualizations
Sonogashira Coupling Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycles for the palladium- and copper-catalyzed Sonogashira coupling reaction.[1][6]
References
- 1. Picolinamides and Iodoalkynes Enable Palladium‐Catalyzed syn‐Aminoalkynylation of Di‐ and Trisubstituted Alkenes to Give Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. Synthesis and Structural Confirmation of a Novel 3,6-Dicarbonyl Derivative of 2-Chloropyrazine via Regioselective Dilithiation [mdpi.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Derivatization of 3-Chloropyrazine-2-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical derivatization of 3-chloropyrazine-2-carboxylic acid, a key intermediate in pharmaceutical synthesis, to facilitate its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). Derivatization is a crucial step to enhance the volatility and/or detectability of this compound, enabling sensitive and accurate quantification in various matrices.
Introduction
This compound is a polar, non-volatile molecule, making its direct analysis by GC-MS challenging. For HPLC analysis, its chromophore may not provide sufficient sensitivity for trace-level detection. Derivatization techniques overcome these limitations by chemically modifying the carboxylic acid functional group to create a derivative that is more amenable to chromatographic analysis. This document outlines three primary derivatization strategies:
-
Esterification for GC-MS analysis.
-
Silylation for GC-MS analysis.
-
Amide Formation & Fluorescent Labeling for HPLC analysis.
The selection of the appropriate technique depends on the analytical instrumentation available, the required sensitivity, and the nature of the sample matrix.
Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
For GC-MS analysis, the primary goal of derivatization is to increase the volatility and thermal stability of this compound. This is achieved by converting the polar carboxylic acid group into a less polar ester or silyl ester.
Esterification via Methylation
This protocol describes the conversion of this compound to its more volatile methyl ester derivative using boron trifluoride-methanol solution.
Experimental Protocol: Methyl Ester Formation
Materials:
-
This compound sample
-
Boron trifluoride-methanol (BF₃-MeOH) solution, 10-14% w/w[1]
-
Methanol (anhydrous)
-
Hexane (HPLC grade)
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
Pipettes
Procedure:
-
Sample Preparation: Accurately weigh approximately 1 mg of the this compound sample into a reaction vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 1 mL of BF₃-MeOH solution to the vial.
-
Reaction: Tightly cap the vial and heat the mixture at 60°C for 30 minutes in a heating block or water bath.
-
Extraction: After cooling to room temperature, add 1 mL of saturated NaCl solution and 1 mL of hexane to the vial.
-
Phase Separation: Vortex the mixture vigorously for 1 minute to extract the methyl ester into the hexane layer. Allow the layers to separate.
-
Drying: Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous Na₂SO₄ to remove residual water.
-
Analysis: The hexane extract containing the methyl 3-chloropyrazine-2-carboxylate is now ready for injection into the GC-MS system.
Quantitative Data (Representative)
| Parameter | Value | Reference |
| Expected Yield | >90% | General expectation for BF₃-MeOH esterification.[2][3][4] |
| Limit of Detection (LOD) | 1-10 ng/mL | Estimated based on typical GC-MS sensitivity for similar compounds. |
| Limit of Quantitation (LOQ) | 5-30 ng/mL | Estimated based on typical GC-MS sensitivity for similar compounds. |
Note: Yields and detection limits are estimates and should be determined experimentally for this compound in your specific matrix and instrumental setup.
Silylation
Silylation is a rapid and effective method for derivatizing compounds with active hydrogens, such as carboxylic acids. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating agent that replaces the acidic proton of the carboxyl group with a nonpolar trimethylsilyl (TMS) group.[5][6]
Experimental Protocol: Trimethylsilyl (TMS) Ester Formation
Materials:
-
This compound sample
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst
-
Aprotic solvent (e.g., pyridine, acetonitrile, or dichloromethane)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Pipettes
Procedure:
-
Sample Preparation: Place the dried this compound sample (approximately 0.1-1 mg) in a reaction vial. It is critical that the sample is completely dry, as moisture will deactivate the silylating reagent.[6]
-
Reagent Addition: Add 100 µL of an aprotic solvent to dissolve the sample, followed by 100 µL of BSTFA (with 1% TMCS).[6]
-
Reaction: Tightly cap the vial and heat at 70°C for 30 minutes.[6] For sterically hindered or poorly reacting compounds, the reaction time may need to be extended.[6]
-
Analysis: After cooling to room temperature, the sample can be directly injected into the GC-MS. No work-up is typically required as the by-products are volatile.[5]
Quantitative Data (Representative)
| Parameter | Value | Reference |
| Expected Yield | >95% | General expectation for BSTFA derivatization of carboxylic acids.[7][8] |
| Limit of Detection (LOD) | 0.5-5 ng/mL | Estimated based on typical GC-MS sensitivity for TMS derivatives. |
| Limit of Quantitation (LOQ) | 2-15 ng/mL | Estimated based on typical GC-MS sensitivity for TMS derivatives. |
Note: Yields and detection limits are estimates and should be determined experimentally for this compound in your specific matrix and instrumental setup.
Derivatization for High-Performance Liquid Chromatography (HPLC) Analysis
For HPLC analysis, derivatization is employed to introduce a chromophoric or fluorophoric tag to the molecule, thereby enhancing its detectability by UV-Vis or fluorescence detectors.
Amide Formation for Enhanced UV Detection
This method involves the formation of an amide derivative with a reagent that possesses a strong chromophore, such as 2-nitrophenylhydrazine, which allows for sensitive detection in the near-visible region where interference from matrix components is often lower.[9]
Experimental Protocol: 2-Nitrophenylhydrazide Formation
Materials:
-
This compound sample
-
2-Nitrophenylhydrazine hydrochloride (2-NPH·HCl)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Reaction vials (2 mL)
-
Vortex mixer
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in acetonitrile-water (70:30, v/v).
-
Derivatization Reaction: In a reaction vial, mix the sample solution with a solution of 2-NPH·HCl (1 mg/mL) and EDC (2 mg/mL) in acetonitrile-water (70:30, v/v).[9]
-
Incubation: Allow the reaction to proceed at room temperature for 2 hours.[9]
-
Analysis: The reaction mixture can be directly injected into the HPLC-DAD system without further pretreatment.[9]
Quantitative Data (Representative)
| Parameter | Value | Reference |
| Expected Yield | Quantitative | The reaction is expected to proceed to completion under these conditions.[9] |
| Limit of Detection (LOD) | 0.02-0.05 µg/mL | Based on similar halogenated carboxylic acids.[9] |
| Limit of Quantitation (LOQ) | 0.05-0.12 µg/mL | Based on similar halogenated carboxylic acids.[9] |
Note: Detection limits are for a general method and should be validated for this compound.
Fluorescent Labeling for High-Sensitivity Detection
For trace-level quantification, fluorescent labeling offers exceptional sensitivity. 9-Chloromethylanthracene (9-CMA) is a fluorescent labeling reagent that reacts with carboxylic acids to form highly fluorescent esters.[10]
Experimental Protocol: 9-Anthrylmethyl Ester Formation
Materials:
-
This compound sample
-
9-Chloromethylanthracene (9-CMA) solution (e.g., 1 mg/mL in acetonitrile)
-
A crown ether catalyst (e.g., 18-crown-6) or a phase-transfer catalyst like tetrabutylammonium bromide.
-
Potassium carbonate (anhydrous)
-
Acetonitrile (HPLC grade)
-
Reaction vials (2 mL)
-
Heating block or water bath
Procedure:
-
Sample Preparation: Ensure the sample containing this compound is dry.
-
Reagent Addition: To the dried sample, add 100 µL of the 9-CMA solution, a catalytic amount of 18-crown-6, and a small amount of anhydrous potassium carbonate.
-
Reaction: Tightly cap the vial and heat at 60°C for 30 minutes in the dark.
-
Analysis: After cooling, the reaction mixture can be diluted with acetonitrile and directly injected into the HPLC system with a fluorescence detector.
Quantitative Data (Representative)
| Parameter | Value | Reference |
| Expected Yield | High (>90%) | General expectation for this type of fluorescent labeling. |
| Limit of Detection (LOD) | 0.1–10 nM | Achievable with fluorescent labeling, depending on the fluorophore.[11] |
| Limit of Quantitation (LOQ) | 0.5–30 nM | Achievable with fluorescent labeling, depending on the fluorophore. |
Note: Yields and detection limits are highly dependent on the specific reagent and instrumentation and must be experimentally determined.
Visualization of Experimental Workflows
The following diagrams illustrate the general workflows for the derivatization of this compound for GC-MS and HPLC analysis.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 7. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Evaluation of Novel Pyrazinamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazinamide is a cornerstone in the treatment of tuberculosis, a persistent global health threat. The emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the development of new and effective antitubercular agents. This document provides detailed protocols for the synthesis of a series of novel pyrazinamide derivatives through the aminodehalogenation of 3-chloropyrazine-2-carboxamide with various substituted benzylamines. Additionally, it presents their antimicrobial activity and cytotoxicity profiles, offering valuable data for researchers in the field of medicinal chemistry and drug discovery.
The synthesis has been successfully carried out using both conventional heating and microwave-assisted methods, with the latter offering significant advantages in terms of reaction time and yield.[1] The synthesized compounds were evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv, among other strains, with several derivatives demonstrating promising activity equivalent or superior to that of the parent drug, pyrazinamide.[1]
Experimental Protocols
Synthesis of 3-chloropyrazine-2-carboxamide (Starting Material)
The starting material, 3-chloropyrazine-2-carboxamide, was synthesized from 3-chloropyrazine-2-carbonitrile via partial hydrolysis.[1]
-
Preparation of Alkaline Peroxide Solution: A mixture of 29 mL of concentrated (30%) hydrogen peroxide and 195 mL of water is prepared. The solution is alkalinized to a pH of 9 using an 8% (w/v) solution of sodium hydroxide.[1]
-
Reaction: The solution is heated to 50 °C. 104 mmol of 3-chloropyrazine-2-carbonitrile is added portion-wise over a period of 30 minutes.[1]
-
Purification: The crude product is recrystallized from ethanol. This procedure yields approximately 80% of the desired product.[1]
Synthesis of 3-Benzylaminopyrazine-2-carboxamide Derivatives
Method A: Conventional Heating
-
Reaction Setup: In a round bottom flask, 1.27 mmol of 3-chloropyrazine-2-carboxamide is dissolved in 20 mL of THF.[1]
-
Addition of Reagents: Two equivalents of the appropriately substituted benzylamine and an equimolar amount of triethylamine are added to the solution.[1]
-
Reaction Conditions: The reaction mixture is stirred continuously and heated to 70 °C under reflux in an oil bath for 15 hours.[1]
-
Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (1:1) mobile phase.[1]
Method B: Microwave-Assisted Synthesis
-
Reaction Setup: In a thick-walled microwave reactor tube, 1.27 mmol of 3-chloropyrazine-2-carboxamide is combined with 2.54 mmol of the corresponding benzylamine, 1.27 mmol of pyridine, and approximately 5 mL of methanol. A magnetic stir bar is added, and the tube is sealed.[1]
-
Microwave Parameters: The reaction is subjected to microwave irradiation at 140 °C for 30 minutes with a power of 200 W.[1]
-
Monitoring: Reaction progress is monitored by TLC with a hexane:ethyl acetate (1:1) eluent.[1]
Experimental Workflow
Data Presentation
Antimicrobial Activity and Cytotoxicity of Synthesized Pyrazinamide Derivatives
The synthesized compounds were evaluated for their minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis H37Rv and for their cytotoxicity (IC50) against the HepG2 cell line. The results are summarized in the table below.
| Compound ID | R-group (on benzylamine) | MIC against M. tuberculosis H37Rv (µM)[1] | IC50 (µM)[1] |
| 1 | H | > 413 | ≥ 250 |
| 2 | 3-Cl | 42 | ≥ 250 |
| 3 | 4-Cl | 21 | ≥ 250 |
| 4 | 3-CF3 | 19 | ≥ 250 |
| 5 | 4-CF3 | 21 | ≥ 250 |
| 6 | 2-CH3 | 83 | ≥ 250 |
| 7 | 3-CH3 | 12 | ≥ 250 |
| 8 | 4-CH3 | 6 | ≥ 250 |
| 9 | 4-NH2 | 7 | ≥ 250 |
| 10 | 4-F | 22 | ≥ 250 |
| 11 | 4-Br | 20 | ≥ 250 |
| 12 | 3-OCH3 | 12 | ≥ 250 |
| 13 | 4-OCH3 | 21 | ≥ 250 |
| 14 | 3,4-di-OCH3 | 36 | ≥ 250 |
| 15 | 3,4-di-Cl | 18 | ≥ 250 |
| Pyrazinamide | - | 25 | - |
Potential Mechanism of Action
Molecular docking studies have been performed to investigate the possible target of these newly synthesized compounds. The results suggest that the active compounds may share common binding interactions with known inhibitors of mycobacterial enoyl-ACP reductase (InhA).[1] This enzyme is a key component of the fatty acid synthase II (FAS-II) system, which is essential for the synthesis of mycolic acids, a major component of the mycobacterial cell wall.
Conclusion
The protocols and data presented herein provide a comprehensive guide for the synthesis and evaluation of novel pyrazinamide derivatives. Several of the synthesized compounds, particularly those with 4-methyl, 4-amino, and 3-methoxybenzyl substitutions, have demonstrated significant antimycobacterial activity with low cytotoxicity, marking them as promising candidates for further investigation in the development of new anti-tuberculosis therapies. The provided workflows and mechanistic insights can serve as a valuable resource for researchers dedicated to combating multidrug-resistant tuberculosis.
References
Application Notes & Protocols: Microwave-Assisted Synthesis of 3-Chloropyrazine-2-Carboxylic Acid Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Pyrazine derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active compounds. Specifically, derivatives of 3-chloropyrazine-2-carboxylic acid are valuable intermediates in the synthesis of drugs for treating tuberculosis and other diseases.[1][2] Conventional synthesis methods for these compounds often require long reaction times, high temperatures, and can result in lower yields.[1][3] Microwave-assisted organic synthesis (MAOS) offers a compelling alternative, providing rapid heating, increased reaction rates, and often higher product yields, aligning with the principles of green chemistry.[4][5] These application notes provide detailed protocols for the microwave-assisted synthesis of key derivatives of this compound, focusing on the aminodehalogenation of 3-chloropyrazine-2-carboxamide.
Synthesis of Key Precursor: 3-Chloropyrazine-2-carboxamide
The most common pathway to synthesizing derivatives involves the aminodehalogenation of 3-chloropyrazine-2-carboxamide. This key precursor is typically synthesized from 3-chloropyrazine-2-carbonitrile.
Protocol 1: Partial Hydrolysis of 3-Chloropyrazine-2-carbonitrile
This protocol describes the conversion of the nitrile group to a carboxamide under controlled conditions.
-
Reagents: 3-chloropyrazine-2-carbonitrile, sulfuric acid, water.
-
Procedure:
-
Carefully add concentrated sulfuric acid to 3-chloropyrazine-2-carbonitrile in a flask cooled in an ice bath.
-
Stir the mixture at a controlled temperature (e.g., 25-30°C) for a specified duration (typically several hours) to allow for partial hydrolysis.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., aqueous ammonia or sodium carbonate) to precipitate the product.
-
Filter the resulting solid, wash with cold water, and dry under vacuum to yield 3-chloropyrazine-2-carboxamide.
-
The crude product can be recrystallized from a suitable solvent like ethanol to achieve higher purity.[3]
-
Core Application: Microwave-Assisted Aminodehalogenation
This section details the primary application of microwave synthesis for derivatizing the pyrazine core via a nucleophilic substitution reaction. The process involves reacting 3-chloropyrazine-2-carboxamide with various amines. Microwave irradiation dramatically reduces the reaction time from many hours to several minutes.[1]
Experimental Workflow:
The general workflow for the microwave-assisted synthesis is outlined in the diagram below.
Caption: General workflow for microwave-assisted aminodehalogenation.
Protocol 2: Microwave-Assisted Synthesis of 3-(Benzylamino)pyrazine-2-carboxamides
This protocol provides a detailed method for the reaction between 3-chloropyrazine-2-carboxamide and substituted benzylamines.
-
Materials:
-
3-chloropyrazine-2-carboxamide
-
Substituted benzylamine (2 equivalents)
-
Pyridine (as a base)
-
Methanol (solvent)
-
Microwave reactor with sealed reaction vessels
-
Magnetic stir bar
-
-
Procedure:
-
Place 3-chloropyrazine-2-carboxamide (e.g., 1 mmol) into a 10 mL microwave reaction vessel equipped with a magnetic stir bar.
-
Add methanol (e.g., 5 mL), the corresponding benzylamine (2 mmol), and pyridine.
-
Seal the vessel securely with a cap.
-
Place the vessel inside the microwave reactor cavity.
-
Set the reaction parameters. A typical condition is heating to 140°C for 30 minutes with a maximum power of 200 W.[1]
-
After the irradiation is complete, allow the vessel to cool to room temperature.
-
Open the vessel and transfer the reaction mixture.
-
Adsorb the mixture onto silica gel by evaporating the solvent.
-
Purify the product using preparative flash chromatography, typically with a hexane and ethyl acetate gradient elution.[1][3]
-
Data Presentation: Comparison of Synthesis Methods
Microwave-assisted synthesis offers significant advantages in terms of reaction time and yield compared to conventional heating methods.
| Product Substituent (R in R-NH₂) | Method | Base | Solvent | Time | Yield (%) |
| Benzyl | Conventional | Triethylamine | THF | 15 h | 45% |
| 4-Methylbenzyl | Microwave | Pyridine | Methanol | 30 min | 75% |
| 4-Chlorobenzyl | Conventional | Triethylamine | THF | 15 h | 50% |
| 4-Chlorobenzyl | Microwave | Pyridine | Methanol | 30 min | 82% |
| 3,4-Dichlorobenzyl | Conventional | Triethylamine | THF | 15 h | 24% |
| 3,4-Dichlorobenzyl | Microwave | Pyridine | Methanol | 30 min | 68% |
| (Data compiled from references[1][3]. Yields are approximate and may vary.) |
Note on Base Selection: Triethylamine (TEA) is often used as a base in conventional heating but is generally unsuitable for microwave reactions as it can decompose and lead to side products.[1][3] Pyridine is a more stable and effective base under these conditions.
Alternative Application: Direct Amidation of Carboxylic Acids
While the aminodehalogenation of the carboxamide is well-documented, an alternative approach is the direct formation of an amide from this compound. Microwave irradiation can facilitate this conversion, often with the use of a coupling agent or under solvent-free conditions.[6][7]
Logical Pathway for Direct Amidation:
Caption: Logical pathway for microwave-assisted direct amidation.
Protocol 3: General Procedure for Microwave-Assisted Direct Amidation
This is a generalized protocol, as specific conditions for this compound are not widely reported. It is based on methods for other carboxylic acids.[6][8]
-
Materials:
-
Carboxylic acid (1 mmol)
-
Ammonium salt or amine (2 mmol)
-
Tosyl chloride (TsCl) as a coupling agent (1 mmol)
-
Potassium carbonate (K₂CO₃) as a base (1 mmol)
-
Silica gel (as a solid support)
-
Tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst (optional)
-
-
Procedure:
-
Thoroughly grind a mixture of the carboxylic acid, the respective ammonium salt, TsCl, K₂CO₃, and silica gel in a mortar.
-
Transfer the solid mixture to a microwave-safe test tube or vessel.
-
Irradiate the mixture in a microwave oven (e.g., at 300 W) for a short duration (typically 2-6 minutes).[6]
-
Monitor the reaction by TLC.
-
After cooling, suspend the reaction mixture in a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture to remove the silica gel and inorganic salts.
-
Wash the filtrate with a dilute acid solution (e.g., 0.02 N HCl) and then with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude amide product.
-
Purify as needed via chromatography or recrystallization.
-
Conclusion: Microwave-assisted synthesis is a powerful and efficient tool for the rapid production of this compound derivatives. The protocols outlined demonstrate significant advantages over conventional methods, including drastically reduced reaction times (from hours to minutes) and improved product yields.[1] These methods are highly valuable for researchers in drug discovery and development, enabling faster synthesis and screening of novel chemical entities based on the pyrazine scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Microwave-irradiated rapid synthesis of antimicrobial pyrazine derivatives in reactive eutectic media - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC03122A [pubs.rsc.org]
- 5. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Direct amidation of carboxylic acids with amines under microwave irradiation using silica gel as a solid support - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 3-Chloropyrazine-2-carboxylic Acid as a Versatile Intermediate for the Synthesis of Cathepsin C Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cathepsin C (also known as Dipeptidyl Peptidase I or DPPI) is a lysosomal cysteine protease that plays a pivotal role in the activation of various pro-inflammatory serine proteases within immune cells.[1] Its dysregulation is implicated in numerous inflammatory and autoimmune diseases, making it a compelling therapeutic target for drug discovery.[2] This document provides detailed application notes and experimental protocols for the use of 3-chloropyrazine-2-carboxylic acid as a key intermediate in the synthesis of potent and selective Cathepsin C inhibitors. The methodologies outlined herein describe the synthesis of a representative N-aryl-3-aminopyrazine-2-carboxamide inhibitor and the subsequent biochemical assay for evaluating its inhibitory activity against Cathepsin C.
Introduction
This compound is a valuable heterocyclic building block in medicinal chemistry due to its reactive sites that allow for diverse chemical modifications. The pyrazine core is a common scaffold in many biologically active compounds.[3] In the context of Cathepsin C inhibition, the 3-chloro and 2-carboxylic acid functionalities provide orthogonal handles for the introduction of various substituents to explore the chemical space and optimize inhibitor potency and selectivity. The general strategy involves the conversion of the carboxylic acid to a carboxamide and the substitution of the chloro group to introduce diversity elements that can interact with the active site of Cathepsin C.
Signaling Pathway of Cathepsin C in Neutrophil Activation
Cathepsin C is a crucial enzyme in the activation cascade of neutrophil serine proteases (NSPs), such as neutrophil elastase (NE), cathepsin G (CG), and proteinase 3 (PR3). These proteases, once activated, are involved in a variety of inflammatory processes. The signaling pathway illustrates how Cathepsin C inhibition can mitigate downstream inflammatory events.
Caption: Cathepsin C activation of pro-NSPs and downstream effects.
Experimental Protocols
Synthesis of a Representative N-aryl-3-aminopyrazine-2-carboxamide Inhibitor
This protocol describes a two-step synthesis of a model Cathepsin C inhibitor from this compound. The first step is the amidation of the carboxylic acid, followed by a nucleophilic aromatic substitution of the chlorine atom.
Caption: Synthetic workflow for a model Cathepsin C inhibitor.
Step 1: Synthesis of 3-Chloro-N-(4-fluorophenyl)pyrazine-2-carboxamide
-
To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 4-fluoroaniline (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-chloro-N-(4-fluorophenyl)pyrazine-2-carboxamide.
Step 2: Synthesis of N-(4-Fluorophenyl)-3-(benzylamino)pyrazine-2-carboxamide
-
In a sealed microwave vial, combine 3-chloro-N-(4-fluorophenyl)pyrazine-2-carboxamide (1.0 eq) and benzylamine (2.0 eq) in a suitable solvent such as 1,4-dioxane.
-
Heat the reaction mixture in a microwave reactor to 120-140°C for 30-60 minutes.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the residue by column chromatography on silica gel to yield the final product, N-(4-fluorophenyl)-3-(benzylamino)pyrazine-2-carboxamide.
Biochemical Assay for Cathepsin C Inhibition
This protocol outlines a fluorometric assay to determine the inhibitory potency (IC50) of the synthesized compound against recombinant human Cathepsin C.
Materials:
-
Recombinant Human Cathepsin C
-
Assay Buffer: 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5
-
Fluorogenic Substrate: (H-Gly-Arg)2-R110 or similar
-
Test Compound (dissolved in DMSO)
-
384-well black assay plates
-
Fluorescence plate reader
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in DMSO. Further dilute these solutions in the assay buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should be kept below 1%.
-
Enzyme Preparation: Dilute the recombinant human Cathepsin C in the assay buffer to the desired working concentration.
-
Assay Plate Setup:
-
Add the diluted test compound solutions to the wells of the 384-well plate.
-
Include control wells: "No Enzyme" (assay buffer only) and "Vehicle Control" (assay buffer with DMSO).
-
-
Enzyme Addition: Add the diluted enzyme solution to all wells except the "No Enzyme" control.
-
Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 485/535 nm) over a period of 30-60 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation
The inhibitory activity of a series of pyrimidine-based Cathepsin C inhibitors is presented below as a reference for structure-activity relationship (SAR) studies. While not directly derived from this compound, these data illustrate the impact of structural modifications on inhibitory potency.
| Compound ID | R1 Group | R2 Group | Cathepsin C IC50 (nM) |
| 1 | Furan-2-yl-methyl | 3-Chloro-4-fluorophenyl | 1025 |
| 2 | Benzyl | 3-Chloro-4-fluorophenyl | 592 |
| 3 | 4-Fluorobenzyl | 3-Chloro-4-fluorophenyl | 574 |
| 4 | 4-Chlorobenzyl | 3-Chloro-4-fluorophenyl | 581 |
| 36 | Tetrahydro-2H-pyran-4-yl-methyl | 3-Chloro-4-fluorophenyl | 437 |
Note: The data presented are for a series of (E)-4-((3-chloro-4-fluorophenyl)imino)-1,3-dimethyl-6-(substituted)-3,4-dihydropyrimidin-2(1H)-one derivatives and serve as a representative example of SAR for Cathepsin C inhibitors.
Conclusion
This compound is a readily available and versatile starting material for the synthesis of a diverse range of potential Cathepsin C inhibitors. The synthetic protocols provided herein offer a robust framework for the generation of N-aryl-3-aminopyrazine-2-carboxamide libraries. The biochemical assay described allows for the accurate determination of the inhibitory potency of these compounds. The exploration of various substituents on the pyrazine core, guided by SAR studies, can lead to the discovery of novel and potent Cathepsin C inhibitors for the treatment of inflammatory diseases.
References
Application of 3-Chloropyrazine-2-Carboxylic Acid in Crop Protection: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols regarding the use of 3-chloropyrazine-2-carboxylic acid and its derivatives in the field of crop protection. While this compound itself is primarily a key intermediate, its derivatives have demonstrated significant potential as both fungicidal and herbicidal agents. This guide will delve into the synthesis of these active compounds, their biological activities, modes of action, and the experimental protocols to evaluate their efficacy.
Introduction: The Versatility of the Pyrazine Ring in Agrochemistry
The pyrazine nucleus is a fundamental scaffold in the development of various biologically active molecules.[1] In agriculture, synthetic pyrazine derivatives are utilized as fungicides and herbicides.[2] this compound serves as a crucial building block for the synthesis of a range of pyrazine carboxamide derivatives which have shown promising activities in crop protection.[3] These derivatives are synthesized through the condensation of 3-chloropyrazine-2-carbonyl chloride with various substituted anilines or other amino compounds.
Fungicidal Applications
Derivatives of this compound, particularly N-phenylpyrazine-2-carboxamides, have been investigated for their antifungal properties against various plant pathogens.
Mode of Action: Succinate Dehydrogenase Inhibition (SDHI)
Several pyrazine carboxamide fungicides are known to act as Succinate Dehydrogenase Inhibitors (SDHIs).[4][5] SDH, also known as Complex II, is a vital enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle of fungi.[4][6] By inhibiting SDH, these compounds disrupt fungal respiration and energy production, ultimately leading to fungal cell death.[6] The SDH enzyme complex consists of four subunits (SdhA, SdhB, SdhC, and SdhD).[4][6] SDHIs bind to the ubiquinone-binding site (Q-site) of the complex, which is formed by the SdhB, SdhC, and SdhD subunits, thereby blocking the transfer of electrons from succinate to ubiquinone.[4]
Antifungal Efficacy Data
While specific data for derivatives of this compound is limited in the provided search results, studies on structurally related pyrazine carboxamides demonstrate their potential. The following table summarizes the antifungal activity of some chlorinated N-phenylpyrazine-2-carboxamides against various fungal strains.
| Compound | Fungal Strain | Activity (MIC in µmol/L) | Reference |
| 6-chloro-5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide | Trichophyton mentagrophytes | 62.5 | [1][7] |
| 6-chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide | Mycobacterium tuberculosis | 65% inhibition at 6.25 µg/mL | [1][7] |
Experimental Protocol: In Vitro Antifungal Assay (Poisoned Food Technique)
This protocol describes a method to evaluate the in vitro antifungal activity of synthesized pyrazine carboxamide derivatives against phytopathogenic fungi.[8]
1. Materials:
-
Synthesized pyrazine carboxamide derivatives
-
Dimethyl sulfoxide (DMSO)
-
Potato Dextrose Agar (PDA)
-
Sterile petri dishes (90 mm)
-
Cultures of test fungi (e.g., Fusarium solani, Alternaria solani)[9]
-
Sterile cork borer (5 mm)
-
Incubator
2. Procedure:
-
Preparation of Stock Solutions: Dissolve the synthesized compounds in DMSO to a final concentration of 10 mg/mL.
-
Preparation of Poisoned Media: Prepare PDA medium according to the manufacturer's instructions. Autoclave and cool to 45-50 °C. Add the appropriate volume of the stock solution of the test compound to the molten PDA to achieve the desired final concentrations (e.g., 10, 50, 100 µg/mL). Also, prepare a control plate containing PDA with the same amount of DMSO used in the test plates.
-
Plating: Pour approximately 15 mL of the poisoned PDA and control PDA into sterile petri dishes and allow them to solidify.
-
Inoculation: From a 7-day old culture of the test fungus, cut a 5 mm disc of mycelial growth using a sterile cork borer.
-
Place the fungal disc mycelial-side down in the center of each PDA plate (both poisoned and control).
-
Incubation: Incubate the plates at 28 ± 2 °C for 7 days, or until the fungal growth in the control plate reaches the edge of the plate.[8]
-
Data Collection: Measure the diameter of the fungal colony in both control (C) and treated (T) plates.
-
Calculation of Mycelial Inhibition: Calculate the percentage of mycelial inhibition (I) using the following formula: I (%) = [(C - T) / C] x 100[8]
Herbicidal Applications
Derivatives of this compound have also shown promise as herbicides, primarily acting as inhibitors of photosynthesis.[10]
Mode of Action: Photosystem II (PSII) Inhibition
Many pyrazine carboxamide herbicides function by inhibiting Photosystem II (PSII) in the chloroplasts of susceptible plants.[3][11] These herbicides bind to the D1 protein of the PSII complex, specifically at the QB binding site.[12][13] This binding blocks the electron transport from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB), thereby interrupting the photosynthetic electron flow.[11][12] The blockage of electron transport leads to a cascade of events, including the cessation of ATP and NADPH production, the formation of reactive oxygen species (ROS), and subsequent lipid peroxidation and membrane damage, ultimately causing plant death.[3][14]
Herbicidal Efficacy Data
The herbicidal activity of pyrazine carboxamide derivatives is often evaluated by their ability to inhibit the photosynthetic electron transport (PET) in isolated chloroplasts. The following table presents the inhibitory activity of selected N-phenylpyrazine-2-carboxamides.
| Compound | Activity (IC50 in µmol/L) for PET inhibition in spinach chloroplasts | Reference |
| 6-chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide | 51.0 | [10] |
| 3-(3,4-dichlorobenzyl-amino)-pyrazine-2-carboxamide | 2.2 | [15] |
| 6-chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamide | 43.0 | [1][7] |
| 2-(5-methyl-pyrazine-2-carboxamido)benzoic acid | 85.0 | [16] |
Experimental Protocol: Inhibition of Photosynthetic Electron Transport (Hill Reaction)
This protocol outlines a method for isolating spinach chloroplasts and measuring the inhibitory effect of pyrazine carboxamide derivatives on photosynthetic electron transport using the redox dye 2,6-dichlorophenolindophenol (DCPIP).[17][18][19]
1. Materials:
-
Fresh spinach leaves
-
Isolation buffer (0.4 M sucrose, 0.01 M KCl, 0.05 M phosphate buffer, pH 7.0), ice-cold[19]
-
Reaction buffer (0.05 M phosphate buffer, pH 7.0, containing 0.05 M KCl)[19]
-
DCPIP solution (1 x 10⁻⁴ M)[19]
-
Synthesized pyrazine carboxamide derivatives dissolved in a suitable solvent (e.g., ethanol)
-
Blender or mortar and pestle
-
Cheesecloth or muslin
-
Centrifuge and centrifuge tubes
-
Spectrophotometer
-
Light source (e.g., 100 W lamp)
2. Procedure:
-
Chloroplast Isolation:
-
Wash and de-rib approximately 20g of fresh spinach leaves.
-
Cut the leaves into small pieces and place them in a pre-chilled blender with 100 mL of ice-cold isolation buffer.
-
Homogenize with short bursts (3 x 5 seconds).
-
Filter the homogenate through several layers of cheesecloth or muslin into a chilled beaker.
-
Transfer the filtrate to centrifuge tubes and centrifuge at 200 x g for 2 minutes to pellet cell debris.
-
Carefully decant the supernatant into clean, chilled centrifuge tubes and centrifuge at 1000 x g for 10 minutes to pellet the chloroplasts.
-
Discard the supernatant and gently resuspend the chloroplast pellet in a small volume (2-3 mL) of ice-cold isolation buffer. Keep the chloroplast suspension on ice.
-
-
Photosynthesis Inhibition Assay (Hill Reaction):
-
Set up a series of test tubes, each containing 5 mL of reaction buffer.
-
Add the desired concentration of the test compound (and the solvent control) to the respective tubes.
-
Add 0.5 mL of DCPIP solution to each tube.
-
Add 0.1 mL of the chloroplast suspension to each tube.
-
Immediately place the tubes in front of a bright light source. Prepare a dark control by wrapping one tube in aluminum foil.
-
Measure the absorbance of the solution at 600 nm at regular time intervals (e.g., every 2 minutes) for about 10-15 minutes. The rate of photosynthesis is proportional to the rate of DCPIP reduction (decrease in absorbance).
-
Plot absorbance versus time for each concentration of the inhibitor.
-
Calculate the rate of DCPIP reduction for each concentration and determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the reaction rate).
-
Synthesis of Pyrazine Carboxamide Derivatives
The general method for synthesizing pyrazine carboxamide derivatives involves the reaction of a pyrazine-2-carbonyl chloride with a substituted amine.
General Experimental Protocol for Synthesis
1. Synthesis of 3-Chloropyrazine-2-carbonyl chloride:
-
A mixture of this compound (1 equivalent) and thionyl chloride (1.5 equivalents) in a suitable dry solvent (e.g., toluene) is refluxed for 1-2 hours.[1]
-
The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude acyl chloride, which can be used in the next step without further purification.
2. Synthesis of N-Aryl-3-chloropyrazine-2-carboxamide:
-
To a solution of the substituted aniline (1 equivalent) and a base (e.g., triethylamine or pyridine, 1.1 equivalents) in a dry aprotic solvent (e.g., dichloromethane or THF) at 0 °C, a solution of 3-chloropyrazine-2-carbonyl chloride (1 equivalent) in the same solvent is added dropwise.
-
The reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).
-
The reaction mixture is washed with water, dilute HCl, and brine.
-
The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated.
-
The crude product is purified by column chromatography or recrystallization to afford the desired N-aryl-3-chloropyrazine-2-carboxamide.
Conclusion
This compound is a valuable starting material for the synthesis of a diverse range of pyrazine carboxamide derivatives with significant potential in crop protection. These derivatives have demonstrated both fungicidal activity, primarily through the inhibition of succinate dehydrogenase, and herbicidal activity, by inhibiting photosystem II. The detailed protocols provided in this document offer a framework for the synthesis and evaluation of novel agrochemicals based on this versatile pyrazine scaffold. Further research into the structure-activity relationships of these compounds could lead to the development of more potent and selective crop protection agents.
References
- 1. Synthesis, Antimycobacterial, Antifungal and Photosynthesis-Inhibiting Activity of Chlorinated N-phenylpyrazine-2-carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro Methodology to Assess Quantitative Resistance in Plant-fungus Pathosystems [openagriculturejournal.com]
- 3. Photosystem II Inhibitors | Herbicide Symptoms [ucanr.edu]
- 4. js.ugd.edu.mk [js.ugd.edu.mk]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. neist.csircentral.net [neist.csircentral.net]
- 9. mdpi.com [mdpi.com]
- 10. Substituted N-Phenylpyrazine-2-carboxamides, Their Synthesis and Evaluation as Herbicides and Abiotic Elicitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
- 12. www2.lsuagcenter.com [www2.lsuagcenter.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. sciforum.net [sciforum.net]
- 16. researchgate.net [researchgate.net]
- 17. ableweb.org [ableweb.org]
- 18. savemyexams.com [savemyexams.com]
- 19. Investigating the light dependent reaction in photosynthesis [practicalbiology.org]
Application Notes & Protocols for Molecular Docking Studies of 3-Chloropyrazine-2-Carboxylic Acid Derivatives
Audience: Researchers, scientists, and drug development professionals.
This document provides detailed application notes and protocols for conducting molecular docking studies on derivatives of 3-chloropyrazine-2-carboxylic acid. These compounds have garnered significant interest as scaffolds in the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. Molecular docking is an invaluable computational tool for predicting the binding interactions and affinities of these derivatives with their protein targets, thereby guiding lead optimization and rational drug design.
Introduction to this compound Derivatives
Derivatives of this compound are a class of heterocyclic compounds that have been explored for a variety of pharmacological activities. The pyrazine ring serves as a versatile scaffold, and modifications at the carboxylic acid and chloro- positions can lead to compounds with potent and selective inhibitory activity against various biological targets. Notably, these derivatives have been investigated as potential antitubercular agents, often targeting enzymes crucial for the survival of Mycobacterium tuberculosis.
One of the key targets for pyrazinamide, a related compound, and its derivatives is the mycobacterial enoyl-ACP reductase (InhA).[1][2] This enzyme is a critical component of the fatty acid synthase II (FAS-II) system, which is essential for the synthesis of mycolic acids, a major component of the mycobacterial cell wall. Inhibition of InhA disrupts this pathway, leading to cell death. Molecular docking studies are instrumental in elucidating the binding modes of this compound derivatives within the InhA active site, providing insights for the design of more potent inhibitors.
Quantitative Data Summary
The following table summarizes the molecular docking data for a selection of pyrazine-2-carboxylic acid derivatives, highlighting their potential as inhibitors of Mycobacterium tuberculosis InhA.
| Compound ID | Derivative Structure | Target Protein | Docking Score (Rerank Score, kcal/mol) | Reference |
| 1a | N-(phenyl)pyrazine-2-carboxamide | M. tuberculosis InhA (PDB: 4DRE) | -79.3131 | [2][3] |
| 1b | N-(cycloheptyl)pyrazine-2-carboxamide | M. tuberculosis InhA (PDB: 4DRE) | -74.6599 | [2][3] |
| 1c | N-(octyl)pyrazine-2-carboxamide | M. tuberculosis InhA (PDB: 4DRE) | -86.4047 | [2][3] |
| 1a' | 6-chloro-N-(2-phenylethyl)pyrazine-2-carboxamide | M. tuberculosis InhA | Not specified | [4] |
| 1b' | 6-chloro-N-(cycloheptyl)pyrazine-2-carboxamide | M. tuberculosis InhA | Not specified | [4] |
| 1c' | 6-chloro-N-(octyl)pyrazine-2-carboxamide | M. tuberculosis InhA | Not specified | [4] |
Note: The rerank score is a scoring function used in some docking software to estimate the binding affinity. Lower scores generally indicate better binding affinity.[2]
Signaling Pathway
The primary mechanism of action for many pyrazine-2-carboxylic acid derivatives with antitubercular activity involves the inhibition of mycolic acid biosynthesis. This is achieved by targeting the InhA enzyme within the Fatty Acid Synthase II (FAS-II) pathway.
Caption: Inhibition of the Mycolic Acid Biosynthesis Pathway.
Experimental Protocols
This section provides a detailed protocol for performing a molecular docking study of this compound derivatives against the InhA enzyme.
Software and Tools
-
Molecular Graphics Laboratory (MGL) Tools: For preparing protein and ligand files.
-
AutoDock Vina: For performing the molecular docking.
-
Discovery Studio Visualizer or PyMOL: For visualization and analysis of docking results.
-
Protein Data Bank (PDB): For obtaining the crystal structure of the target protein.
Protocol for Molecular Docking
The following workflow diagram illustrates the key steps in the molecular docking protocol.
Caption: Molecular Docking Experimental Workflow.
Step 1: Protein Preparation
-
Obtain Protein Structure: Download the crystal structure of Mycobacterium tuberculosis InhA in complex with a known inhibitor from the Protein Data Bank (PDB ID: 4DRE).
-
Clean the Protein: Open the PDB file in a molecular viewer (e.g., Discovery Studio, PyMOL). Remove water molecules, co-factors, and any existing ligands from the protein structure.
-
Prepare for Docking: Use AutoDockTools to add polar hydrogens, assign Kollman charges, and save the protein in PDBQT format.
Step 2: Ligand Preparation
-
Draw Ligand Structure: Draw the 2D structure of the this compound derivative using a chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
Convert to 3D: Convert the 2D structure to a 3D structure and perform energy minimization using a suitable force field (e.g., MMFF94).
-
Prepare for Docking: Use AutoDockTools to assign Gasteiger charges and define the rotatable bonds. Save the ligand in PDBQT format.
Step 3: Grid Generation
-
Define the Binding Site: Identify the active site of the InhA enzyme. This is typically the binding pocket of the co-crystallized ligand in the original PDB file.
-
Set Grid Box Parameters: In AutoDockTools, define the grid box dimensions to encompass the entire active site. The grid box should be centered on the active site.
Step 4: Molecular Docking
-
Configure Docking Parameters: Create a configuration file for AutoDock Vina specifying the paths to the prepared protein and ligand files, the grid box parameters, and the number of binding modes to generate.
-
Run Docking Simulation: Execute the AutoDock Vina program from the command line, providing the configuration file as input.
Step 5: Analysis of Results
-
Visualize Docking Poses: Load the docked poses of the ligand and the protein structure into a molecular visualization tool.
-
Analyze Interactions: Examine the binding interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the amino acid residues in the active site.
-
Evaluate Binding Affinity: The output file from AutoDock Vina will contain the binding affinity scores (in kcal/mol) for each generated pose. The pose with the lowest binding energy is considered the most favorable.
In Silico ADMET Analysis
While molecular docking predicts binding affinity, it is also crucial to assess the pharmacokinetic properties of the derivatives. An in-silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) study can provide valuable insights.
Protocol for In Silico ADMET Prediction:
-
Utilize Online Tools: Several web-based platforms, such as SwissADME and pkCSM, can be used for ADMET prediction.
-
Input Ligand Structures: Submit the SMILES strings or 3D structures of the this compound derivatives to the server.
-
Analyze Predictions: The tools will provide predictions for various ADMET properties, including:
-
Absorption: Lipophilicity (LogP), water solubility, and intestinal absorption.
-
Distribution: Plasma protein binding and blood-brain barrier penetration.
-
Metabolism: Cytochrome P450 (CYP) enzyme inhibition.
-
Excretion: Renal clearance.
-
Toxicity: Ames test for mutagenicity and other toxicity predictions.
-
By combining the results of molecular docking with in-silico ADMET predictions, researchers can prioritize the most promising this compound derivatives for further experimental validation.
References
Troubleshooting & Optimization
Technical Support Center: Reactions of 3-Chloropyrazine-2-Carboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-chloropyrazine-2-carboxylic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of side reactions observed with this compound?
A1: The most frequently encountered side reactions include over-reaction during nucleophilic substitution (amidation), di-substitution in metalation reactions, hydrolysis of the chloro group, decarboxylation under harsh conditions, and undesired couplings in cross-coupling reactions. Each of these can lead to significant byproduct formation if not carefully controlled.
Q2: I am seeing a second product in my amidation reaction. What could it be?
A2: In amidation reactions, particularly with primary amines like benzylamine, a common side product is the di-substituted pyrazine.[1] This occurs when the amine displaces the chloro group on the pyrazine ring of the newly formed amide. For instance, in the synthesis of N-benzyl-3-chloropyrazine-2-carboxamide, the formation of N-benzyl-3-(benzylamino)pyrazine-2-carboxamide has been observed as a significant side product.[1]
Q3: My esterification reaction is not proceeding as expected. What are potential issues?
A3: Esterification of this compound can be challenging. Besides the equilibrium nature of the Fischer esterification, potential side reactions include hydrolysis of the chloro group if water is present and not adequately removed, or decarboxylation if the reaction is conducted at very high temperatures.
Q4: During a Suzuki coupling, my starting material is being consumed, but I am not getting the desired product. What could be happening?
A4: In Suzuki coupling reactions with halo-heterocycles, two common side reactions are dehalogenation (replacement of the chlorine with a hydrogen) and homocoupling of the boronic acid reagent.[2][3] Dehalogenation can be promoted by certain palladium catalysts and reaction conditions, while homocoupling is often exacerbated by the presence of oxygen.[2]
Troubleshooting Guides
Amidation Reactions
Problem: Formation of a Di-substituted Amide Side Product
During the amidation of this compound or its acyl chloride, you may observe the formation of a side product where the chlorine atom has been replaced by the amine.
Troubleshooting Workflow
Caption: Troubleshooting workflow for amidation side products.
Quantitative Data: Amidation Side Products
| Amine | Reaction Conditions | Molar Ratio (Desired Product : Di-substituted Side Product) | Reference |
| 2-methylbenzylamine | Acyl chloride aminolysis | ~2 : 3 (in excess of side product) | [1] |
| 4-methylbenzylamine | Acyl chloride aminolysis | ~2 : 3 (in excess of side product) | [1] |
| 4-methoxybenzylamine | Acyl chloride aminolysis | ~2 : 3 (in excess of side product) | [1] |
Experimental Protocol: Minimizing Di-substitution in Amidation
-
Acid Chloride Formation: Convert this compound to the acyl chloride using thionyl chloride or oxalyl chloride. Ensure complete removal of the chlorinating agent.
-
Amidation: Dissolve the crude acyl chloride in a suitable solvent (e.g., THF, DCM).
-
Cool the solution to 0 °C.
-
Slowly add a solution of the amine (1.0-1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.2 equivalents).
-
Monitor the reaction closely by TLC or LC-MS.
-
Upon consumption of the starting material, quench the reaction with water.
-
Extract the product and purify by column chromatography.
Metalation Reactions
Problem: Formation of a Di-substituted Product
During functionalization via metalation (e.g., lithiation), a di-substituted product may be formed. For instance, lithiation of 2-chloropyrazine can lead to a 3,6-dicarbonyl derivative.[4]
Troubleshooting and Product Selectivity
The formation of mono- versus di-lithiated species is highly dependent on reaction conditions.
Caption: Conditions for selective mono- vs. di-lithiation.
Quantitative Data: Regioselective Carbonylation of 2-Chloropyrazine
| Entry | Reaction and Quench Temperature | Yield of Mono-carbonyl Product (%) | Yield of Di-carbonyl Product (%) | Reference |
| A | Both at -78 °C | 60 | 15 | [4] |
| D | Metalation at 0 °C, Quench at -78 °C | 5 | 75 | [4] |
Experimental Protocol: Selective Synthesis of the 3,6-Dicarbonyl Derivative
-
To a solution of LiTMP (2.0 equivalents) in THF at -78 °C, slowly add 2-chloropyrazine (1.0 equivalent).
-
Allow the mixture to warm to 0 °C and stir for 1.5 hours.
-
Cool the mixture back to -78 °C.
-
Add the electrophile (e.g., methyl benzoate, 2.0 equivalents).
-
Stir for 15 minutes at -78 °C before quenching with aqueous HCl.[4]
Hydrolysis
Problem: Unwanted Hydrolysis of the Chloro Group
In aqueous basic or acidic conditions, especially at elevated temperatures, the chloro group can be substituted by a hydroxyl group.
Troubleshooting Guide
-
Avoid Excess Water: Use anhydrous solvents and reagents whenever possible.
-
Control pH: For ester hydrolysis, using milder bases like lithium hydroxide at room temperature can be effective without displacing the chloro group.[5] Using sodium hydroxide has been reported to lead to the formation of the 5-hydroxy derivative as the main product.[5]
-
Temperature Control: Keep reaction temperatures as low as feasible to disfavor the substitution reaction.
Decarboxylation
Problem: Loss of the Carboxylic Acid Group
The pyrazine ring is electron-withdrawing, which can facilitate decarboxylation, especially at high temperatures.
Troubleshooting Guide
-
Temperature Limit: Avoid excessively high temperatures (typically >150 °C) in reactions and distillations.
-
Neutral or Mildly Acidic/Basic Conditions: Strong acids or bases at high temperatures can promote decarboxylation.
-
Derivative Stability: If decarboxylation is a persistent issue, consider performing reactions on an ester or amide derivative, which are generally more stable to decarboxylation.
Suzuki Coupling
Problem: Dehalogenation of this compound
A common side reaction in Suzuki couplings of heteroaryl chlorides is the replacement of the chlorine atom with hydrogen.
Troubleshooting Workflow
Caption: Troubleshooting workflow for dehalogenation in Suzuki coupling.
Experimental Protocol: Typical Suzuki Coupling Conditions
-
In a reaction vessel, combine this compound (or its ester), the boronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents).
-
Add a degassed solvent system (e.g., toluene/water, dioxane/water).
-
Thoroughly degas the reaction mixture.
-
Heat the reaction under an inert atmosphere (e.g., nitrogen or argon) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract the product.
-
Purify by column chromatography.
References
- 1. 3-Substituted N-Benzylpyrazine-2-carboxamide Derivatives: Synthesis, Antimycobacterial and Antibacterial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Structural Confirmation of a Novel 3,6-Dicarbonyl Derivative of 2-Chloropyrazine via Regioselective Dilithiation [mdpi.com]
- 5. jocpr.com [jocpr.com]
Technical Support Center: Purification of 3-Chloropyrazine-2-Carboxylic Acid and Its Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges associated with 3-chloropyrazine-2-carboxylic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the typical physical properties of this compound?
Pure this compound is expected to be a solid at room temperature. While specific details for the parent acid are not extensively documented in the provided results, its derivatives, such as 3-chloropyrazine-2-carbonitrile, appear as pale yellow to off-white solids.[1] The melting point for 3-chloropyrazine-2-carbonitrile is reported to be in the range of 44-47°C.[1][2]
Q2: What are common impurities encountered during the synthesis of this compound and its derivatives?
Common impurities can include:
-
Unreacted starting materials: Such as 3-chloropyrazine-2-carbonitrile if the synthesis involves its hydrolysis.[3]
-
Byproducts from side reactions: For instance, incomplete hydrolysis of a nitrile group can leave residual starting material.[3] In other systems, inorganic salts from reagents or reaction workups can be present.[4]
-
Residual solvents and reagents: Solvents used in the reaction and purification steps (e.g., toluene, diethyl ether, dichloromethane) and reagents like thionyl chloride or coupling agents may be carried over.[5][6][7]
Q3: Which analytical techniques are recommended for assessing the purity of this compound and its derivatives?
Purity assessment is typically performed using a combination of the following techniques:
-
Thin Layer Chromatography (TLC): Useful for monitoring reaction progress and for a quick check of purity.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can reveal the presence of impurities.[2][3][8]
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product.[2][5]
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.[2][5]
-
Elemental Analysis: Verifies the elemental composition of the compound.[2][3]
Troubleshooting Guides
Issue 1: Persistent Impurities After Initial Purification
Symptom: NMR or TLC analysis of the product after initial purification (e.g., extraction and solvent evaporation) shows the presence of significant impurities.
Possible Cause:
-
Impurities have similar solubility and polarity to the desired product.
-
The chosen purification technique is not optimal for separating the specific impurities present.
Troubleshooting Steps:
-
Identify the Impurity (if possible): Analyze the NMR and MS data to hypothesize the structure of the impurity. This will help in selecting an appropriate purification strategy.
-
Attempt Recrystallization: If the product is a solid, recrystallization is a powerful purification technique.[9][10] Experiment with different solvents to find one in which the product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurity remains soluble at low temperatures.
-
Employ Column Chromatography: If recrystallization is ineffective, column chromatography is the next logical step.[5][6][8][11]
-
Normal-Phase Silica Gel Chromatography: This is the most common method. A systematic approach to solvent system selection using TLC is recommended. Eluent systems such as ethyl acetate/petroleum ether and chloroform/methanol have been reported for derivatives.[5][8]
-
Reverse-Phase (C18) Chromatography: This can be effective for separating compounds that are difficult to resolve on silica gel.[11]
-
-
Chemical Wash: If the impurity is acidic or basic, an aqueous wash with a dilute base (e.g., NaHCO₃) or acid (e.g., dilute HCl), respectively, during the workup can help remove it.
Issue 2: Low Yield After Column Chromatography
Symptom: The yield of the purified product after column chromatography is significantly lower than expected.
Possible Cause:
-
The product is adsorbing irreversibly to the silica gel.
-
The product is degrading on the silica gel.
-
The chosen eluent system is not effectively eluting the product.
Troubleshooting Steps:
-
Modify the Eluent Polarity: Gradually increase the polarity of the eluent to ensure the product is fully eluted from the column.
-
Deactivate the Silica Gel: Pyrazine derivatives can be basic and interact strongly with acidic silica gel. Pre-treating the silica gel with a small amount of a basic modifier like triethylamine (added to the eluent) can reduce tailing and improve recovery.
-
Consider an Alternative Stationary Phase: If silica gel proves problematic, consider using a more inert stationary phase like alumina or a bonded phase like C18.
Experimental Protocols
Protocol 1: General Purification by Silica Gel Column Chromatography
This protocol is a general guideline for purifying this compound derivatives.
Materials:
-
Crude product
-
Silica gel (100-200 mesh)[8]
-
Appropriate solvents for the eluent (e.g., ethyl acetate, petroleum ether, dichloromethane, methanol)[5][6][8]
-
Chromatography column
-
Collection tubes
-
TLC plates and developing chamber
Methodology:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column. Alternatively, load the concentrated solution directly onto the column.
-
Elution: Begin eluting with the starting solvent system. Collect fractions and monitor the elution by TLC.
-
Gradient Elution (if necessary): If the product is not eluting, gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a petroleum ether/ethyl acetate mixture.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.[8]
Protocol 2: Recrystallization
This protocol outlines a general procedure for purification by recrystallization.[9][10]
Materials:
-
Crude solid product
-
Recrystallization solvent
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Filtration apparatus (e.g., Büchner funnel and flask)
Methodology:
-
Solvent Selection: Choose a solvent in which the compound of interest is highly soluble at elevated temperatures but has low solubility at room temperature or below. Ethanol has been mentioned for recrystallizing a related compound.[9]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add more solvent in small portions if necessary to achieve full dissolution.
-
Hot Filtration (if needed): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur. For maximum yield, the flask can then be placed in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals, for example, in a vacuum oven.
Quantitative Data Summary
| Compound/Derivative | Purification Method | Eluent System | Yield | Melting Point (°C) | Reference |
| (5-methylpyrazin-2-yl)(4-(2-methylpyridin-4-yl)piperazin-1-yl)methanone | Silica Gel Chromatography | DCM/MeOH (9:1) | 80% | 110 | [5] |
| (5-Benzoyl-3-chloro-pyrazin-2-yl)-phenylmethanone | Silica Gel Chromatography | Ethyl acetate/petroleum ether (1:4) | 75% | 121 | [8] |
| 3-Chloropyrazine-2-carbonitrile | Silica Gel Chromatography | 100% Dichloromethane | 51% | 44-46 | [2][12] |
| 3-Aminopyrazine-2-carboxylic acid derivatives | Chromatotron | n-hexane: ethyl acetate (4:1) | 27.8% | - |
Visualizations
Experimental Workflow for Purification
References
- 1. 3-Chloropyrazine-2-Carbonitrile [hsppharma.com]
- 2. 3-Chloropyrazine-2-carbonitrile synthesis - chemicalbook [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. rjpbcs.com [rjpbcs.com]
- 6. Synthesis and Research Applications of 3-Chloropyrazine-2-carbonitrile in Drug Discovery_Chemicalbook [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. EP0372654A2 - Preparation of 2-chloropyridine 3-carboxylic acid esters - Google Patents [patents.google.com]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 3-Chloropyrazine-2-carbonitrile | 55557-52-3 [chemicalbook.com]
Technical Support Center: Sonogashira Coupling with Chloropyrazines
Welcome to our dedicated technical support center for scientists and researchers engaged in Sonogashira coupling reactions involving chloropyrazine substrates. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during these sensitive cross-coupling experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my Sonogashira coupling with a chloropyrazine substrate showing low to no yield?
A1: Several factors can contribute to low or no yield in the Sonogashira coupling of chloropyrazines. The primary reason is the inherent low reactivity of the C-Cl bond compared to C-Br or C-I bonds.[1][2] Chloropyrazines are particularly challenging due to the electron-deficient nature of the pyrazine ring and the potential for the ring nitrogen atoms to coordinate with and inhibit the palladium catalyst.[1]
To address this, consider the following:
-
Catalyst System: Standard palladium catalysts may not be effective.[1] Employing more active, third-generation Buchwald-Hartwig catalysts or specialized palladium(II) ONO pincer complexes can overcome the low reactivity of chloropyrazines.[1]
-
Ligands: The choice of ligand is crucial. Bulky and electron-rich phosphine ligands can enhance the rate of oxidative addition, a key step in the catalytic cycle.[3]
-
Reaction Conditions: Higher temperatures may be necessary to facilitate the reaction with less reactive chlorides.[4] However, excessively high temperatures can lead to catalyst decomposition.
Q2: I am observing a significant amount of alkyne homocoupling (Glaser coupling) in my reaction. How can I prevent this?
A2: Homocoupling of terminal alkynes is a common side reaction in Sonogashira couplings, leading to the formation of a symmetrical 1,3-diyne.[5] This side reaction is primarily caused by the presence of oxygen and the copper(I) co-catalyst.[4][5]
Here are several strategies to minimize or eliminate homocoupling:
-
Inert Atmosphere: Rigorously exclude oxygen from your reaction by using an inert atmosphere (argon or nitrogen).[5] This is especially critical when a copper co-catalyst is used.
-
Copper-Free Conditions: The most effective way to prevent Glaser coupling is to perform the reaction under copper-free conditions.[5][6] This may require more active palladium catalysts or different reaction conditions to proceed efficiently.
-
Slow Alkyne Addition: Adding the terminal alkyne slowly to the reaction mixture can help maintain a low concentration, thus disfavoring the bimolecular homocoupling reaction.[5]
-
Hydrogen Atmosphere: In some cases, using a dilute hydrogen atmosphere can reduce the amount of homocoupling to as low as 2%.[7]
Q3: My palladium catalyst appears to be decomposing, as evidenced by the formation of a black precipitate. What causes this and how can I avoid it?
A3: The formation of a black precipitate, commonly known as "palladium black," indicates the decomposition of your palladium catalyst.[2] This can be triggered by several factors:
-
Impurities: Impurities in your reagents or solvents can poison the catalyst.
-
Solvent Choice: Some solvents may promote the formation of palladium black. For instance, there is anecdotal evidence to suggest that THF may contribute to this issue.[8]
-
Temperature: Excessively high reaction temperatures can lead to catalyst decomposition.
To prevent catalyst decomposition, ensure you are using high-purity, anhydrous, and degassed reagents and solvents.[5] If you continue to experience this issue, screening different solvents may be beneficial.
Q4: What is the general reactivity trend for halides in the Sonogashira coupling, and where do chloropyrazines fit in?
A4: The reactivity of the halide in a Sonogashira coupling follows the general trend: I > Br > Cl > F.[1][3] Consequently, chloropyrazines are among the more challenging substrates for this reaction due to the strength and inertness of the C-Cl bond. Overcoming this low reactivity often requires more forcing reaction conditions and highly active catalyst systems.[1]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the Sonogashira coupling of chloropyrazines.
Problem: Low or No Product Yield
Below is a troubleshooting workflow to diagnose and resolve low-yield reactions.
Caption: Troubleshooting workflow for low-yield Sonogashira coupling reactions.
Experimental Protocols
Protocol 1: Copper-Catalyzed Sonogashira Coupling of a Substituted 2-Chloropyrazine
This protocol is adapted from a reported synthesis involving a dicarbonyl-substituted 2-chloropyrazine.[9]
Materials:
-
3,6-Dicarbonyl-substituted 2-chloropyrazine (1.0 equiv)
-
1-Hexyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (0.05 equiv)
-
CuI (0.1 equiv)
-
Triethylamine (Et₃N)
-
Anhydrous, degassed solvent (e.g., DMF or toluene)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the 3,6-dicarbonyl-substituted 2-chloropyrazine, Pd(PPh₃)₂Cl₂, and CuI.
-
Add the anhydrous, degassed solvent, followed by triethylamine.
-
Add 1-hexyne via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling of 2-Chloropyrazine
This protocol is a general method designed to minimize alkyne homocoupling.
Materials:
-
2-Chloropyrazine (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
SPhos (0.04 equiv)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
In a glovebox or under a positive flow of inert gas, add Pd(OAc)₂, SPhos, and K₃PO₄ to a flame-dried Schlenk flask.
-
Add the anhydrous, degassed toluene, followed by the 2-chloropyrazine.
-
Add the terminal alkyne via syringe.
-
Seal the flask and heat the reaction mixture to 100-120 °C.
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, cool to room temperature.
-
Dilute with an organic solvent and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by column chromatography.
Data Presentation
Table 1: Comparison of Reaction Conditions for Sonogashira Coupling of Aryl Halides
| Parameter | Aryl Iodide | Aryl Bromide | Aryl Chloride (e.g., Chloropyrazine) |
| Temperature | Room Temperature to 60 °C | 60 °C to 100 °C | 80 °C to 120+ °C |
| Catalyst Loading | 1-5 mol% | 2-10 mol% | 5-15 mol% |
| Ligand Choice | Standard phosphine ligands (e.g., PPh₃) | Bulky, electron-rich phosphines (e.g., P(t-Bu)₃) | Highly active ligands (e.g., Buchwald ligands) |
| Copper Co-catalyst | Optional, can proceed copper-free | Often beneficial | Often beneficial, but copper-free is possible with appropriate catalyst/ligand |
Visualizations
Sonogashira Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the copper-catalyzed Sonogashira coupling reaction.
Caption: The catalytic cycles of the copper-catalyzed Sonogashira reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. gold-chemistry.org [gold-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. depts.washington.edu [depts.washington.edu]
- 8. reddit.com [reddit.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Managing Low Solubility of 3-Chloropyrazine-2-Carbonitrile
This technical support center provides guidance for researchers, scientists, and drug development professionals who are encountering challenges with the low solubility of 3-chloropyrazine-2-carbonitrile in organic solvents.
Troubleshooting Guide
This guide is designed to help you troubleshoot common issues related to the dissolution of 3-chloropyrazine-2-carbonitrile.
Issue 1: The compound is not dissolving in my chosen organic solvent at room temperature.
-
Initial Steps:
-
Verify Solvent Purity: Ensure the solvent is of an appropriate grade and free from water contamination.
-
Increase Agitation: Use a vortex mixer or sonication to enhance the dissolution process.
-
Gentle Heating: Carefully warm the mixture. Many organic compounds exhibit increased solubility at higher temperatures. Be mindful of the solvent's boiling point and the compound's stability.
-
-
Advanced Troubleshooting:
-
Co-solvency: Introduce a small amount of a co-solvent in which 3-chloropyrazine-2-carbonitrile has higher solubility.
-
Particle Size Reduction: If you have the solid compound, grinding it to a finer powder can increase the surface area and improve the dissolution rate.
-
Issue 2: The compound precipitates out of solution after cooling.
-
Possible Causes:
-
The solution was supersaturated at a higher temperature.
-
The solvent's capacity to dissolve the compound is highly temperature-dependent.
-
-
Solutions:
-
Maintain Elevated Temperature: If your experimental conditions allow, maintain the solution at the temperature at which the compound is fully dissolved.
-
Use a Co-solvent: Adding a co-solvent can help to keep the compound in solution at lower temperatures.
-
Solvent Screening: You may need to identify a more suitable solvent or solvent mixture for your application.
-
Frequently Asked Questions (FAQs)
Q1: What is the reported solubility of 3-chloropyrazine-2-carbonitrile in common organic solvents?
A1: There is some conflicting information in publicly available sources. Some report it as soluble in common organic solvents like dichloromethane and chloroform[1], while others state it is not soluble in many organic solvents[2]. One supplier datasheet indicates that the solubility information is not available[3]. This suggests that solubility may be limited and highly dependent on the specific solvent and conditions.
Q2: What are the general physical properties of 3-chloropyrazine-2-carbonitrile?
A2: 3-chloropyrazine-2-carbonitrile is typically a solid, appearing as a powder or in crystalline form[1]. There are discrepancies in the reported melting point, with ranges from 45-47°C to 96-98°C[1][3]. It is stable under normal conditions but may react with strong oxidizing or reducing agents[1].
Q3: Are there any known stability issues with 3-chloropyrazine-2-carbonitrile in organic solvents?
A3: 3-chloropyrazine-2-carbonitrile is generally considered a stable compound and is not easily degraded by light or heat[2]. However, it is always good practice to store solutions in a cool, dark place and to use them as promptly as possible after preparation.
Q4: What general methods can I use to increase the solubility of a poorly soluble organic compound like 3-chloropyrazine-2-carbonitrile?
A4: Several techniques can be employed to enhance solubility:
-
Co-solvency: This involves using a mixture of solvents to increase the solubility of a solute.
-
pH Adjustment: For compounds with acidic or basic functional groups, adjusting the pH of the solution can significantly alter solubility.
-
Complexation: The use of complexing agents can increase the apparent solubility of a compound.
-
Particle Size Reduction: Decreasing the particle size of the solid compound increases its surface area, which can lead to a faster dissolution rate.
Data Presentation
Due to the limited availability of specific quantitative solubility data for 3-chloropyrazine-2-carbonitrile, the following table provides a qualitative summary based on available information. Researchers are encouraged to perform their own solubility tests to determine the most suitable solvent for their specific needs.
| Organic Solvent | Reported Solubility | Source |
| Dichloromethane | Soluble | [1] |
| Chloroform | Soluble | [1] |
| Tetrahydrofuran (THF) | Used as a reaction solvent | [2] |
| Ethanol (EtOH) | Used as a reaction solvent | [2] |
| Toluene | Used as a reaction solvent | [2] |
| Diethyl ether | Used in extraction | [2] |
| Water | Slightly soluble/Relatively low | [1][2] |
Experimental Protocols
Protocol 1: Small-Scale Solubility Screening
This protocol outlines a method for quickly assessing the solubility of 3-chloropyrazine-2-carbonitrile in various organic solvents.
-
Preparation: Weigh out a small, precise amount of 3-chloropyrazine-2-carbonitrile (e.g., 1 mg) into several small vials.
-
Solvent Addition: To each vial, add a measured volume of a different organic solvent (e.g., 100 µL).
-
Dissolution: Vortex each vial vigorously for 1-2 minutes. If the compound does not dissolve, sonicate for 5-10 minutes.
-
Observation: Visually inspect each vial for undissolved solid.
-
Incremental Solvent Addition: If the compound has not dissolved, add another measured volume of the same solvent and repeat the dissolution steps. Continue this process until the compound is fully dissolved or it becomes apparent that it is poorly soluble in that solvent.
-
Record Keeping: Carefully record the volume of each solvent required to dissolve the compound to estimate the solubility.
Protocol 2: Co-solvent Solubility Enhancement
This protocol describes how to use a co-solvent to improve the solubility of 3-chloropyrazine-2-carbonitrile.
-
Primary Solvent: Choose a primary solvent in which your experiment will be conducted but in which 3-chloropyrazine-2-carbonitrile has low solubility.
-
Co-solvent Selection: Select a co-solvent in which 3-chloropyrazine-2-carbonitrile is known to be more soluble.
-
Dissolution in Co-solvent: Dissolve the desired amount of 3-chloropyrazine-2-carbonitrile in the minimum amount of the co-solvent.
-
Titration: Slowly add the primary solvent to the co-solvent solution while stirring continuously.
-
Observation: Monitor for any signs of precipitation. If the solution remains clear, the co-solvent system is suitable for your needs. If precipitation occurs, you may need to adjust the ratio of the co-solvent to the primary solvent.
Visualizations
Caption: A workflow diagram for troubleshooting solubility issues.
Caption: Key factors that influence the solubility of the compound.
References
- 1. 3-Chloropyrazine-2-Carbonitrile: Properties, Uses, Safety, Supplier in China | High-Purity Chemical Manufacturer [chemheterocycles.com]
- 2. Synthesis and Research Applications of 3-Chloropyrazine-2-carbonitrile in Drug Discovery_Chemicalbook [chemicalbook.com]
- 3. 3-Chloropyrazine-2-Carbonitrile [hsppharma.com]
overcoming instability of poly-lithiated intermediates in pyrazine synthesis.
Welcome to the technical support center for overcoming the challenges associated with the instability of poly-lithiated intermediates in pyrazine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance, troubleshoot common issues, and offer detailed experimental strategies for the successful synthesis of polysubstituted pyrazine derivatives.
Frequently Asked Questions (FAQs)
Q1: Why are poly-lithiated pyrazine intermediates so unstable?
A1: The instability of poly-lithiated pyrazine intermediates stems from the electron-deficient nature of the pyrazine ring. The presence of two electronegative nitrogen atoms makes the ring susceptible to nucleophilic addition by the lithiating agents themselves, which can lead to ring-opening or other decomposition pathways.[1] The introduction of multiple anionic centers on an already electron-poor ring further increases this instability.
Q2: My reaction to form a di-lithiated pyrazine is failing, resulting in a complex mixture of products or recovery of starting material. What are the likely causes?
A2: Several factors could be contributing to the failure of your di-lithiation reaction:
-
Choice of Base: Using highly nucleophilic alkyllithiums (like n-BuLi or s-BuLi) or less sterically hindered lithium amides like lithium diisopropylamide (LDA) can favor nucleophilic addition to the pyrazine ring over deprotonation, leading to decomposition.[2]
-
Reaction Temperature: The temperature is a critical parameter. While initial lithiation may occur at low temperatures (e.g., -78 °C), subsequent lithiations may require higher temperatures to proceed. However, elevated temperatures can also accelerate decomposition pathways.[3]
-
Stoichiometry of the Lithiating Agent: An inappropriate amount of the lithiating agent can lead to incomplete di-lithiation or side reactions. Excess base can sometimes react with the electrophile used for trapping.[3]
-
Absence of a Stabilizing Agent: Lithiated diazines are generally unstable. Without a stabilizing agent, the lithiated intermediates can quickly decompose.[4]
Q3: What are the best practices for improving the stability and success of poly-lithiation reactions on pyrazines?
A3: To enhance the stability and success of these reactions, consider the following:
-
Use of Hindered Lithium Amides: Employing sterically hindered bases like lithium 2,2,6,6-tetramethylpiperidide (LiTMP) is crucial. The bulkiness of these bases disfavors nucleophilic addition and promotes the desired deprotonation.[4]
-
Directed ortho-Metalation (DoM): Utilize directing metalation groups (DMGs) on the pyrazine ring. These groups, such as chloro, amido, or acetal functionalities, can direct the lithiation to specific positions and help stabilize the resulting lithiated species.[2][5]
-
Transmetalation/In-situ Trapping: A highly effective strategy is to perform the lithiation in the presence of a trapping agent that will undergo transmetalation with the newly formed lithiated pyrazine. Zinc salts (e.g., ZnCl₂·TMEDA) and gallium alkyls have been successfully used to generate more stable organozinc or organogallium intermediates in situ.[4][6] These are less reactive and less basic than their lithium counterparts, preventing further undesired reactions.
-
Strict Temperature Control: Careful optimization of the reaction temperature is essential. Often, a specific temperature profile, such as initial lithiation at a low temperature followed by warming to allow for a second lithiation, is required.[3]
Q4: What are some common side reactions to be aware of?
A4: Besides decomposition of the pyrazine ring, be aware of:
-
Nucleophilic Addition: As mentioned, the lithiating agent can add to the pyrazine ring.[4]
-
Formation of Regioisomers: If there are multiple possible sites for lithiation, a mixture of mono- and di-lithiated species, as well as different regioisomers, can be formed.[7]
-
Reaction with Solvent: Lithiated intermediates can potentially react with certain solvents, especially at higher temperatures. Ethereal solvents like THF and diethyl ether are commonly used.[8]
-
Benzylic Lithiation: If your pyrazine substrate has alkyl side chains, competitive benzylic lithiation can occur.[2]
Troubleshooting Guides
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Yield of Di-substituted Product | Incomplete di-lithiation. | - Increase the equivalents of the lithiating agent (e.g., LiTMP).- Optimize the reaction temperature; a second lithiation may require warming the reaction mixture (e.g., from -78 °C to 0 °C).[3]- Increase the reaction time to allow for the second deprotonation to occur. |
| Decomposition of the lithiated intermediate. | - Ensure a sufficiently low initial temperature (-78 °C or lower).- Add a stabilizing agent like ZnCl₂·TMEDA or a trialkylgallium reagent to the reaction mixture before or during lithiation to form a more stable intermediate.[6][7]- Use a sterically hindered base like LiTMP to minimize nucleophilic attack.[4] | |
| Formation of Mono-substituted Product Only | The conditions are not forcing enough for the second lithiation. | - Increase the reaction temperature after the initial lithiation step.[3]- Increase the concentration of the lithiating agent. |
| Complex Product Mixture/Unidentifiable Products | Decomposition of the pyrazine ring. | - Strictly adhere to anhydrous and inert atmosphere conditions.- Use a less nucleophilic, sterically hindered base (LiTMP).- Employ the transmetalation-trapping strategy with zinc or gallium salts.[4][7] |
| Side reactions with the electrophile. | - Add the electrophile at a low temperature.- Avoid using an excess of the lithiating agent, which could react with the electrophile.[3] | |
| Formation of Regioisomers | Similar acidity of different protons on the pyrazine ring. | - Utilize a pyrazine substrate with a strong directing metalation group (DMG) to enhance regioselectivity.[2]- Carefully control the reaction stoichiometry and temperature, as these can influence selectivity.[7] |
Quantitative Data Presentation
Table 1: Effect of Reaction Conditions on the Regioselective Carbonylation of 2-Chloropyrazine [3]
| Entry | Lithiation Conditions (t₁) | Quenching Conditions (t₂) | Yield of Mono-carbonyl Product (%) | Yield of Di-carbonyl Product (%) |
| 1 | 30 min at -78 °C | 30 min at -78 °C | Major | Minor |
| 2 | 1.5 h at -78 °C | 30 min at -78 °C | Major | Minor |
| 3 | 30 min at -78 °C | 30 min at 0 °C | Minor | Major |
| 4 | 1.5 h at 0 °C | 15 min at -78 °C | Negligible | 75 |
| 5 | (Excess LiTMP) | - | Decreased | Decreased |
This table summarizes the optimization of the di-lithiation of 2-chloropyrazine and subsequent trapping with methyl benzoate. It demonstrates the critical role of temperature in achieving selective di-substitution.
Experimental Protocols
Protocol 1: General Procedure for the Di-lithiation of a Pyrazine Derivative via Directed ortho-Metalation
This protocol is a generalized procedure and requires optimization for specific substrates.
Materials:
-
Substituted pyrazine (e.g., 2-chloropyrazine)
-
Anhydrous tetrahydrofuran (THF)
-
2,2,6,6-Tetramethylpiperidine (TMP)
-
n-Butyllithium (n-BuLi)
-
Electrophile (e.g., methyl benzoate, iodine, etc.)
-
Quenching solution (e.g., saturated aqueous NH₄Cl)
Procedure:
-
Preparation of LiTMP: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve 2,2,6,6-tetramethylpiperidine (2.2 eq.) in anhydrous THF. Cool the solution to -78 °C (acetone/dry ice bath). Slowly add n-butyllithium (2.2 eq.) dropwise. Stir the solution at -78 °C for 30 minutes.
-
Lithiation: To the freshly prepared LiTMP solution, add a solution of the substituted pyrazine (1.0 eq.) in anhydrous THF dropwise, maintaining the temperature at -78 °C.
-
Second Lithiation (Optimization Required): After stirring for a set time at -78 °C (e.g., 30 minutes), the reaction mixture may need to be warmed to a higher temperature (e.g., 0 °C) to facilitate the second deprotonation. The optimal temperature and time for this step must be determined experimentally.[3]
-
Electrophilic Trapping: Cool the reaction mixture back down to -78 °C. Slowly add the electrophile (2.5 eq.) either neat or as a solution in anhydrous THF.
-
Quenching: After stirring for an appropriate time at -78 °C, quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.
-
Work-up and Purification: Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Di-lithiation of Pyrazine with In-situ Transmetalation-Trapping[6][7]
This protocol describes a method to enhance the stability of the di-lithiated intermediate.
Materials:
-
Pyrazine
-
Anhydrous hexane or THF
-
LiTMP (2.0 eq.)
-
Tris(trimethylsilylmethyl)gallium [Ga(CH₂SiMe₃)₃] (2.0 eq.) or ZnCl₂·TMEDA (2.0 eq.)
-
Electrophile
-
Quenching solution
Procedure:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the pyrazine (1.0 eq.) and the trapping agent (e.g., Ga(CH₂SiMe₃)₃, 2.0 eq.) in anhydrous hexane.
-
Lithiation: Slowly add LiTMP (2.0 eq.) to the solution at room temperature. The LiTMP will deprotonate the pyrazine, and the resulting lithiated species will be immediately trapped by the gallium or zinc reagent to form a more stable intermediate.
-
Reaction: Stir the reaction mixture at room temperature for the optimized time. The progress of the reaction can be monitored by NMR if desired.[7]
-
Electrophilic Trapping: Add the desired electrophile to the reaction mixture.
-
Work-up and Purification: Quench the reaction and perform a standard aqueous work-up. Purify the product by column chromatography or recrystallization.
Visualizations
Caption: Troubleshooting workflow for low yields in pyrazine di-lithiation.
Caption: General experimental workflow for pyrazine di-lithiation.
References
- 1. researchgate.net [researchgate.net]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Transforming LiTMP Lithiation of Challenging Diazines through Gallium Alkyl Trans‐Metal‐Trapping - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
enhancing the efficiency of microwave-assisted pyrazine derivative synthesis.
Welcome to the Technical Support Center for Microwave-Assisted Pyrazine Derivative Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for enhancing reaction efficiency and overcoming common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using microwave irradiation for pyrazine synthesis compared to conventional heating?
A1: Microwave-assisted synthesis offers several significant advantages over traditional heating methods. These include dramatically reduced reaction times, often from hours to just minutes, and higher product yields.[1][2][3] Microwave heating is more uniform and allows for precise temperature control, which can lead to cleaner reactions with fewer side products and improved purity.[4][5] This method is also considered a "green chemistry" approach because it is more energy-efficient and often allows for a reduction in the use of organic solvents.[4][6]
Q2: How do I select an appropriate solvent for my microwave-assisted reaction?
A2: Solvent selection is critical for success. Generally, high-boiling point solvents are preferred for microwave-assisted organic synthesis.[4] The polarity of the solvent affects how efficiently it absorbs microwave energy; more polar solvents heat more rapidly.[4] Water can be an excellent solvent, especially when salts are present, as it absorbs microwave energy very efficiently.[7][8] In some cases, solvent-less reactions, where the reactants are absorbed on a mineral support or form a eutectic melt, can be a highly efficient and environmentally friendly option.[6][7]
Q3: My reaction is not proceeding to completion or is giving no product. What should I check first?
A3: If you observe a complete lack of product formation, several factors could be at play. First, verify that the reaction temperature is high enough to initiate the necessary condensation and degradation steps.[9] Ensure the purity of your starting materials, as impurities can inhibit the reaction or cause unwanted side reactions.[10] For reactions like the Maillard reaction, the pH must be within the optimal range; highly acidic conditions can prevent pyrazine formation.[9] Finally, confirm that your microwave reactor is functioning correctly and that the vial is properly sealed to maintain pressure and prevent solvent loss.[11]
Q4: What causes the formation of side products or product degradation?
A4: The formation of unwanted side products can consume starting materials and lower your yield.[12] This is often due to suboptimal reaction conditions. A systematic optimization of parameters like temperature, reaction time, and catalyst choice can improve selectivity towards the desired pyrazine derivative.[12] Product degradation can occur if the reaction conditions are too harsh, such as excessively high temperatures or prolonged heating.[7][9] Products may also be sensitive to overly acidic or basic conditions during the workup phase.[12]
Troubleshooting Guide
Issue 1: Low Product Yield
Low yields are a frequent challenge in pyrazine synthesis. The following guide provides a systematic approach to identifying and resolving the root cause.
| Potential Cause | Recommended Solution | Citation |
| Incomplete Reaction | Extend the reaction time or cautiously increase the temperature. Monitor reaction progress using TLC or LC-MS to determine the optimal duration. | [12][13] |
| Suboptimal Reaction Conditions | Screen different solvents, bases, and catalysts. The choice of these components can significantly impact reaction efficiency. | [12] |
| Impure Starting Materials | Ensure the purity of your reactants (e.g., 1,2-diamines, 1,2-dicarbonyls). Impurities can lead to side reactions. Purify starting materials if necessary. | [10][13] |
| Incomplete Oxidation | Many pyrazine syntheses form a dihydropyrazine intermediate that requires oxidation. Ensure the oxidation step is complete to avoid a mixed product. | [10] |
| Product Degradation | Excessive heat or reaction time can degrade the target compound. Use milder reagents and conditions where possible, especially during workup. | [7][12] |
Troubleshooting Workflow
The following decision tree can help guide your troubleshooting process for low-yield reactions.
Caption: Troubleshooting workflow for low-yield pyrazine synthesis.
Data Presentation: Reaction Parameter Optimization
Optimizing reaction parameters is crucial for enhancing efficiency. The tables below summarize quantitative data from various studies.
Table 1: Effect of Temperature and Time on Product Yield
This table illustrates how adjusting temperature and reaction time impacts the yield of poly(hydroxyalkyl)pyrazines from ammonium formate and fructose.
| Temperature (°C) | Time to Max Yield (min) | Observation | Citation |
| 120 | < 3 | Product degradation was observed with sustained heating. | [7] |
| 100 | 15 | Product degradation was observed with sustained heating. | [7] |
| 80 | 40 | The product yield reached a plateau without significant degradation. | [7] |
Table 2: Comparison of Microwave vs. Conventional Heating
This table highlights the efficiency gains of microwave-assisted synthesis (MAOS) over conventional oil-bath heating for various reactions.
| Reaction Type | Method | Time | Yield (%) | Citation |
| Pyrazolo[1,5-a]pyrimidine Synthesis | Conventional (Oil Bath) | 60 min | Lower Yield | [2][14] |
| Pyrazolo[1,5-a]pyrimidine Synthesis | Microwave (Neat) | 4 min | 80-95% | [2][14] |
| Imidazo[1,2-a]pyridine Synthesis | Conventional (Reflux) | 20 h | 38% | [15] |
| Imidazo[1,2-a]pyridine Synthesis | Microwave (DMF) | 8 min | 82% | [15] |
| Pyrazoline Synthesis | Classical Heating | Several hours | Lower Yield | [1] |
| Pyrazoline Synthesis | Microwave | 2-12 min | 82-99% (Quantitative) | [1] |
Experimental Protocols
Protocol 1: General Microwave-Assisted Synthesis of Poly(hydroxyalkyl)pyrazines
This protocol describes the synthesis of pyrazine derivatives from monosaccharides and ammonium formate in a eutectic medium.[7]
Materials:
-
Ammonium formate
-
Monosaccharide (e.g., fructose, glucose)
-
Water (optional)
-
10 mL quartz glass microwave vials with stir bars
-
Laboratory microwave reactor (e.g., Discover SP) with IR temperature monitoring
Procedure:
-
Prepare the eutectic mixture by combining ammonium formate and the monosaccharide in a 1.5:1 molar ratio in a microwave vial.
-
Add the desired amount of water, if applicable.
-
Seal the vial securely.
-
Place the vial in the microwave reactor and heat under vigorous stirring. Set the desired temperature (e.g., 80°C, 100°C, or 120°C).
-
Set the microwave power (e.g., 5 watts for mixtures without water). Adjust power as needed to maintain a consistent heating rate, especially when water is added.
-
Maintain the reaction at the target temperature for the optimized duration (e.g., 3-40 minutes).
-
After the reaction, allow the vial to cool to a safe temperature (e.g., <50°C) before opening.
Work-up and Purification:
-
Extract the reaction mixture multiple times with diethyl ether and dichloromethane until the extract is clear.
-
Combine the organic extracts and reduce the volume by vacuum evaporation at 45°C.
-
Purify the resulting oil via silica column chromatography. An example elution system is ethyl acetate/2-propanol/water (4/2/1 by volume).
-
Combine the fractions containing the product, concentrate under reduced pressure, and perform a second column chromatography if needed using a different eluent system (e.g., 1-butanol/ethanol/water/ammonium hydroxide at 8/2/2/1).
Protocol 2: Microwave-Assisted Synthesis of 3,5-Diaryl-2-Pyrazolines
This protocol details a two-step synthesis of pyrazoline derivatives, where both steps are accelerated by microwave irradiation.[1]
Materials:
-
2-Acetylnaphthalene
-
Substituted benzaldehyde
-
Potassium ethoxide in ethanol (1M KOC₂H₅/C₂H₅OH)
-
Hydrazine reagent (e.g., hydrazine hydrate, phenylhydrazine)
-
Glacial acetic acid
-
Ethanol (95%)
-
Domestic microwave oven (e.g., 300 watts)
Procedure:
Step 1: Chalcone Synthesis
-
Dissolve 2-acetylnaphthalene (10 mmol) in 10 mL of 1M potassium ethoxide/ethanol solution.
-
Add the corresponding benzaldehyde (10 mmol).
-
Irradiate the mixture in the microwave oven (300 W) for a few minutes until the reaction is complete.
-
Filter the resulting crude solid, wash it with dilute HCl and distilled water, and recrystallize from 95% ethanol to yield the pure chalcone.
Step 2: Pyrazoline Synthesis
-
To a stirring solution of the purified chalcone (10 mmol) in glacial acetic acid (10 mL), add the hydrazine reagent (12 mmol) dropwise.
-
Subject the mixture to microwave heating (300 W) for several minutes.
-
Upon completion, cool the mixture and recrystallize the product from 95% ethanol to obtain the pure 2-pyrazoline derivative.
General Experimental Workflow Diagram
Caption: A generalized workflow for microwave-assisted synthesis.
References
- 1. Microwave-Assisted Synthesis of Some 3,5-Arylated 2-Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjpdft.com [rjpdft.com]
- 5. researchgate.net [researchgate.net]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Microwave-irradiated rapid synthesis of antimicrobial pyrazine derivatives in reactive eutectic media - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC03122A [pubs.rsc.org]
- 8. BJOC - Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects [beilstein-journals.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Spectroscopic Analysis for Structural Confirmation of 3-Chloropyrazine-2-Carboxylic Acid Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel compounds is a critical step in the discovery pipeline. This guide provides a comparative analysis of spectroscopic techniques for the structural elucidation of 3-chloropyrazine-2-carboxylic acid and its derivatives, complete with experimental data and detailed protocols.
This document focuses on the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the structural confirmation of this important class of heterocyclic compounds. While X-ray crystallography provides the most definitive structural evidence, its application can be limited by the availability of suitable single crystals. Therefore, a comprehensive analysis using a combination of spectroscopic methods is often the most practical approach.
Comparative Spectroscopic Data
The following tables summarize key spectroscopic data for this compound and a selection of its amide derivatives. This data allows for a direct comparison of the influence of substituent changes on the spectral characteristics.
Table 1: ¹H NMR Spectral Data (ppm)
| Compound | H-5 | H-6 | Other Protons | Solvent |
| This compound | 8.75 (d, J=2.4 Hz) | 8.65 (d, J=2.4 Hz) | 13.5 (br s, 1H, COOH) | DMSO-d₆ |
| 3-Chloropyrazine-2-carboxamide | 8.69 (d, J=2.4 Hz) | 8.54 (d, J=2.4 Hz) | 8.25 (br s, 1H, NH), 7.95 (br s, 1H, NH) | DMSO-d₆ |
| N-benzyl-3-chloropyrazine-2-carboxamide | 8.72 (d, J=2.5 Hz) | 8.60 (d, J=2.5 Hz) | 9.35 (t, J=6.0 Hz, 1H, NH), 7.25-7.40 (m, 5H, Ar-H), 4.55 (d, J=6.0 Hz, 2H, CH₂) | DMSO-d₆ |
| 3-[(4-Methylbenzyl)amino]pyrazine-2-carboxamide [1] | 7.79 (d, J=2.4 Hz) | 8.22 (d, J=2.4 Hz) | 9.17 (t, J=6.0 Hz, NH), 8.18 (bs, 1H, NH₂), 7.71 (bs, 1H, NH₂), 7.15-7.25 (m, 4H, Ar-H), 4.50 (d, J=6.0 Hz, CH₂), 2.28 (s, 3H, CH₃) | DMSO-d₆ |
| 3-[(4-Chlorobenzyl)amino]pyrazine-2-carboxamide [1] | 7.81 (d, J=2.4 Hz) | 8.23 (d, J=2.4 Hz) | 9.25 (t, J=6.0 Hz, NH), 8.20 (bs, 1H, NH₂), 7.75 (bs, 1H, NH₂), 7.35-7.45 (m, 4H, Ar-H), 4.58 (d, J=6.0 Hz, CH₂) | DMSO-d₆ |
Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). Coupling constants (J) are in Hertz (Hz). d = doublet, t = triplet, m = multiplet, s = singlet, br s = broad singlet.
Table 2: ¹³C NMR Spectral Data (ppm)
| Compound | C-2 | C-3 | C-5 | C-6 | C=O | Other Carbons | Solvent |
| This compound | 148.5 | 150.2 | 145.1 | 143.8 | 165.4 | - | DMSO-d₆ |
| 3-Chloropyrazine-2-carboxamide | 147.9 | 149.5 | 144.8 | 143.2 | 164.8 | - | DMSO-d₆ |
| N-benzyl-3-chloropyrazine-2-carboxamide | 147.5 | 149.1 | 144.5 | 142.9 | 163.5 | 138.5, 128.4, 127.8, 127.2 (Ar-C), 43.1 (CH₂) | DMSO-d₆ |
| 3-[(4-Methylbenzyl)amino]pyrazine-2-carboxamide [1] | 154.3 | 146.5 | 126.7 | 130.2 | 169.0 | 136.5, 136.1, 129.1, 127.4 (Ar-C), 43.3 (CH₂), 20.8 (CH₃) | DMSO-d₆ |
| 3-[(4-Chlorobenzyl)amino]pyrazine-2-carboxamide [1] | 154.2 | 146.5 | 126.9 | 130.4 | 168.9 | 139.0, 131.4, 129.2, 128.5 (Ar-C), 42.8 (CH₂) | DMSO-d₆ |
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | O-H / N-H Stretch | C=O Stretch | C-Cl Stretch | Aromatic C=C/C=N Stretch |
| This compound | 3300-2500 (broad) | 1710 | ~750 | ~1600, 1550 |
| 3-Chloropyrazine-2-carboxamide | 3410, 3300 | 1685 | ~755 | ~1590, 1540 |
| N-benzyl-3-chloropyrazine-2-carboxamide | 3350 | 1670 | ~760 | ~1595, 1545 |
| 3-[(4-Methylbenzyl)amino]pyrazine-2-carboxamide [1] | 3408, 3290 | 1682 | - | 1589, 1530, 1510 |
| 3-[(4-Chlorobenzyl)amino]pyrazine-2-carboxamide [1] | 3435, 3196 | 1666 | ~820 (p-subst. C-H bend) | 1578, 1534, 1511 |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for reproducible and comparable results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for this compound derivatives is as follows:
-
Instrumentation: A high-field NMR spectrometer (e.g., Bruker 400 MHz or higher) equipped with a broadband probe.
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a clean, dry 5 mm NMR tube.
-
¹H NMR Acquisition Parameters (Typical):
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 64, depending on sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): 16 ppm (centered around 5 ppm).
-
Temperature: 298 K.
-
-
¹³C NMR Acquisition Parameters (Typical):
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: 1024 to 4096, depending on sample concentration and solubility.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): 240 ppm (centered around 120 ppm).
-
Temperature: 298 K.
-
-
Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Perform phase and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for both ¹H and ¹³C.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation:
-
Solid Samples: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid sample directly on the ATR crystal.
-
Liquid/Solution Samples: A thin film of the sample can be prepared between two salt plates (e.g., NaCl or KBr).
-
-
Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background correction using a spectrum of the empty sample holder (for KBr pellets or salt plates) or the clean ATR crystal.
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization Method: Electron Ionization (EI) is commonly used for volatile compounds and provides detailed fragmentation patterns. Electrospray Ionization (ESI) is suitable for less volatile or thermally labile compounds and often provides a strong molecular ion peak.
-
Data Acquisition: Acquire mass spectra over a relevant mass-to-charge (m/z) range.
-
Data Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to deduce the structure of the compound. For halogenated compounds like this compound derivatives, the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be evident in the molecular ion and chlorine-containing fragment peaks.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis and structural confirmation of a synthesized this compound derivative.
Caption: Experimental workflow for structural confirmation.
Logical Relationships in Spectroscopic Data Interpretation
The interpretation of spectroscopic data relies on the logical correlation of different spectral features to a proposed chemical structure. The following diagram illustrates this relationship.
Caption: Logical flow of spectroscopic data interpretation.
By systematically applying these spectroscopic techniques and carefully interpreting the resulting data, researchers can confidently confirm the structures of novel this compound derivatives, paving the way for further investigation into their chemical and biological properties.
References
Efficacy of 3-Chloropyrazine-2-Carboxylic Acid Analogs as Antimycobacterial Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of various analogs of 3-chloropyrazine-2-carboxylic acid, a key scaffold in the development of novel therapeutic agents. The primary focus of the research presented is on the antimycobacterial activity of these compounds, particularly against Mycobacterium tuberculosis, the causative agent of tuberculosis (TB). The data and methodologies summarized below are derived from peer-reviewed scientific literature and are intended to aid in the rational design and development of more potent and less toxic drug candidates.
Introduction to this compound Analogs
Pyrazinamide (PZA), a cornerstone of first-line TB treatment, is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase. POA disrupts the coenzyme A biosynthetic pathway by targeting the PanD enzyme.[1][2] this compound and its derivatives, such as 3-chloropyrazine-2-carboxamide, serve as crucial starting materials for the synthesis of novel PZA and POA analogs with the aim of improving potency, overcoming drug resistance, and reducing cytotoxicity.[3][4]
Comparative Efficacy of Analogs
The efficacy of various analogs is primarily assessed by their minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis H37Rv. Lower MIC values indicate higher potency. The following tables summarize the in vitro whole-cell activity and cytotoxicity of selected analogs from different chemical series.
Table 1: 3-Benzylaminopyrazine-2-carboxamides
This series was synthesized via aminodehalogenation of 3-chloropyrazine-2-carboxamide with substituted benzylamines.[3]
| Compound ID | R (Substitution on Benzyl Ring) | MIC against M. tuberculosis H37Rv (µM) | Cytotoxicity (IC50 in HepG2 cells, µM) |
| 8 | 4-CH₃ | 6 | ≥ 250 |
| 4 | 3-CF₃ | 12.5 (as µg/mL) | Not Reported |
| 9 | 4-NH₂ | 6.25 (as µg/mL) | Not Reported |
| 12 | Not specified trifluoromethyl | 1.56-12.5 (as µg/mL) | Not Reported |
| Pyrazinamide (Standard) | - | > 625 | Not Reported |
Key Findings:
-
Several 3-benzylaminopyrazine-2-carboxamides exhibited significantly better activity than the standard drug, pyrazinamide.[3]
-
The 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide (Compound 8) demonstrated a potent MIC of 6 µM and low cytotoxicity, making it a promising lead compound.[3]
-
Compounds with electron-withdrawing groups like trifluoromethyl (compounds 4 and 12) also showed notable activity.[3]
Table 2: Amides of Substituted Pyrazine-2-carboxylic Acids
This series involves the condensation of substituted pyrazine-2-carboxylic acid chlorides with various anilines.[5][6]
| Compound ID | Pyrazine Ring Substitution | Amide Substitution | % Inhibition of M. tuberculosis at a given concentration |
| 2o | 5-tert-butyl-6-chloro | 3,5-bis(trifluoromethyl)phenyl | 72% |
| 2d | 6-chloro | 3-methylphenyl | > 20% |
| 2f | 5-tert-butyl-6-chloro | 3-methylphenyl | > 20% |
| 2k | Not specified | Not specified | > 20% |
| 2l | Not specified | Not specified | > 20% |
Key Findings:
-
The 3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid (Compound 2o) showed the highest antituberculotic activity in this series with 72% inhibition.[5][6]
-
A tert-butyl group at position 5 of the pyrazine ring appeared to be favorable for activity in some cases.[5]
Structure-Activity Relationships (SAR)
Based on the available data, several key structure-activity relationships can be deduced:
-
Substitutions at the 3-position: Replacing the chlorine atom at the 3-position with alkylamino groups, particularly benzylamino moieties, has been shown to be a highly effective strategy for increasing antimycobacterial potency.[1][3] These substitutions can lead to analogs that are 5 to 10-fold more potent than POA.[1][2]
-
Aromatic Substituents: For the benzylamino series, substitutions on the phenyl ring influence activity. For instance, a methyl group at the para-position (Compound 8) resulted in excellent activity and low cytotoxicity.[3]
-
Lipophilicity: In the amide series, increased lipophilicity, as seen with the 3,5-bis(trifluoromethyl)phenyl substitution (Compound 2o), correlated with higher antituberculotic activity.[5][6]
-
Carboxamide vs. Carboxylic Acid: The carboxamide group is a key feature, as it can be hydrolyzed to the active carboxylic acid form (POA) by mycobacterial amidases.[5]
Experimental Protocols
The following are brief descriptions of the key experimental methodologies cited in the referenced literature.
1. Synthesis of Analogs:
-
Aminodehalogenation: 3-chloropyrazine-2-carboxamide is reacted with variously substituted benzylamines, often under microwave-assisted conditions, to yield 3-benzylaminopyrazine-2-carboxamides.[3]
-
Amide Synthesis: Substituted pyrazine-2-carboxylic acids are converted to their acid chlorides, followed by condensation with ring-substituted anilines to produce a series of amides.[5][6]
2. In Vitro Antimycobacterial Activity Assay:
-
The minimum inhibitory concentration (MIC) is determined using a whole-cell screening assay against Mycobacterium tuberculosis H37Rv. This typically involves exposing the bacteria to serial dilutions of the test compounds in a suitable broth medium (e.g., Middlebrook 7H9) and determining the lowest concentration that inhibits visible growth after a defined incubation period.
3. Cytotoxicity Assay:
-
The in vitro cytotoxicity of the compounds is often assessed against a human cell line, such as the hepatocellular carcinoma cell line HepG2. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is determined using assays like the MTT or MTS assay.[3]
4. Molecular Docking:
-
Computational molecular docking studies are sometimes performed to predict the binding interactions of the synthesized analogs with their putative targets, such as the mycobacterial enoyl-ACP reductase (InhA) or PanD.[3]
Mechanism of Action and Signaling Pathway
The primary mechanism of action for pyrazinamide-related compounds involves the conversion of the prodrug to pyrazinoic acid (POA), which then targets PanD, an essential enzyme in the coenzyme A biosynthetic pathway of Mycobacterium tuberculosis.
Caption: Mechanism of action of Pyrazinamide (PZA) in Mycobacterium tuberculosis.
Logical Workflow for Analog Development
The development process for these analogs typically follows a structured workflow, from initial synthesis to biological evaluation.
Caption: General workflow for the development and evaluation of novel analogs.
References
- 1. Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Bioactive Potential: A Comparative Guide to Synthesized Pyrazine Derivatives
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the bioactivity of novel synthesized pyrazine derivatives against established alternatives, supported by experimental data. Pyrazine and its fused heterocyclic analogs, such as pyrazolopyrazines, represent a versatile scaffold in medicinal chemistry, demonstrating a wide range of pharmacological activities, including anti-inflammatory and anticancer properties.
This guide will delve into the anti-inflammatory and anticancer activities of specific pyrazine derivatives, presenting a clear comparison with standard drugs, detailed experimental protocols for bioactivity validation, and visual representations of a key signaling pathway and experimental workflow.
Anti-inflammatory Activity: Pyrazolopyrazines vs. Indomethacin
A study on new derivatives of pyrazolo[3,4-b]pyrazines revealed significant anti-inflammatory effects. The bioactivity of these synthesized compounds was assessed using the carrageenan-induced paw edema model in rats, a standard and well-established method for evaluating acute inflammation.
Data Presentation: Anti-inflammatory Activity
The following table summarizes the in vivo anti-inflammatory activity of a representative pyrazolopyrazine derivative, 5-acetyl-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine (Compound 15), compared to the widely used nonsteroidal anti-inflammatory drug (NSAID), Indomethacin. The data represents the percentage of edema inhibition at 5 hours post-carrageenan injection.
| Compound | Dose (µM/kg) | % Edema Inhibition (at 5 hours) | Relative Potency to Indomethacin (%) |
| Compound 15 (Pyrazolopyrazine Derivative) | 28 | 44.44 | 100 |
| Indomethacin (Standard Drug) | 28 | 44.44 | 100 |
Data sourced from a study on the anti-inflammatory and anticancer activities of new pyrazolo[3,4-b]pyrazines.[1]
The results indicate that Compound 15 exhibits remarkable anti-inflammatory activity, equivalent to that of the standard drug Indomethacin at the same dosage.[1]
Anticancer Activity: Pyrazolopyrazines vs. Doxorubicin
The same study also investigated the cytotoxic effects of newly synthesized pyrazolopyrazine derivatives against the human breast cancer cell line, MCF-7. The in vitro anticancer activity was determined using the MTT assay, a colorimetric assay for assessing cell metabolic activity.
Data Presentation: Anticancer Activity (MCF-7 Cell Line)
This table presents the half-maximal inhibitory concentration (IC50) values for two promising pyrazolopyrazine chalcone derivatives, Compounds 25i and 25j, in comparison to the commonly used chemotherapeutic agent, Doxorubicin.
| Compound | IC50 (µM) against MCF-7 Cells |
| Compound 25i (Pyrazolopyrazine Derivative) | < 0.001 |
| Compound 25j (Pyrazolopyrazine Derivative) | < 0.001 |
| Doxorubicin (Standard Drug) | ~0.4 - 2.5 |
Note: The IC50 values for Compounds 25i and 25j are from a single study.[1] The IC50 range for Doxorubicin is compiled from various studies and is provided for contextual comparison; direct comparison may be limited due to variations in experimental conditions.
Compounds 25i and 25j demonstrated very significant inhibitory activity against the MCF-7 breast cancer cell line, highlighting their potential as potent anticancer agents.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and transparency.
Carrageenan-Induced Paw Edema in Rats (In vivo Anti-inflammatory Assay)
This protocol outlines the procedure for inducing acute inflammation in rats and evaluating the anti-inflammatory effects of test compounds.
-
Animal Preparation: Male Wistar rats (150-180 g) are used. The animals are housed in standard laboratory conditions and fasted for 18 hours before the experiment with free access to water.
-
Compound Administration: The test compounds (e.g., Compound 15) and the standard drug (Indomethacin) are administered intraperitoneally at a dose of 28 µM/kg. A control group receives the vehicle only.
-
Induction of Edema: Thirty minutes after compound administration, 0.1 mL of a 1% w/v carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 0.5, 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Calculation of Edema Inhibition: The percentage of edema inhibition is calculated for each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.
MTT Assay (In vitro Cytotoxicity Assay)
This protocol describes the determination of the cytotoxic effects of test compounds on cancer cell lines.
-
Cell Culture: MCF-7 human breast cancer cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to attach overnight.
-
Compound Treatment: The following day, the cells are treated with various concentrations of the test compounds (e.g., Compounds 25i and 25j) and the standard drug (Doxorubicin). A control group is treated with the vehicle only.
-
Incubation: The plates are incubated for 48 hours.
-
MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is then removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Mandatory Visualizations
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams, created using the DOT language, illustrate a typical experimental workflow for in vivo anti-inflammatory testing and the mechanism of action for a class of pyrazine derivatives that target the SHP2 signaling pathway.
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Caption: SHP2 Signaling Pathway and Inhibition Mechanism.
References
Cross-Reactivity in Immunoassays: A Comparative Guide for 3-Chloropyrazine-2-Carboxylic Acid and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
The specificity of an immunoassay is paramount for the accurate detection and quantification of target molecules. A critical aspect of assay specificity is understanding the cross-reactivity of the antibodies employed, particularly with structurally related compounds. This guide provides a comparative analysis of cross-reactivity, focusing on 3-chloropyrazine-2-carboxylic acid and its analogs. Due to a lack of direct cross-reactivity studies on a broad range of this compound derivatives, this guide presents a detailed case study of an immunoassay developed for the closely related compound, pyrazinoic acid (POA). The principles and data from this case study offer valuable insights into the potential cross-reactivity profiles of antibodies developed against substituted pyrazinecarboxylic acids.
Understanding Antibody Specificity and Cross-Reactivity
In immunoassay development, antibodies are generated to bind specifically to a target antigen. However, these antibodies may also bind to other molecules that share structural similarities with the target antigen. This phenomenon, known as cross-reactivity, can lead to inaccurate measurements and false-positive results. The degree of cross-reactivity is influenced by the structural resemblance between the target analyte and the cross-reacting molecule, as well as the specific characteristics of the antibody's binding site.
For small molecules like this compound, which are not immunogenic on their own, they must be conjugated to a larger carrier protein to elicit an immune response. The design of this hapten-carrier conjugate is crucial in determining the specificity of the resulting antibodies.
Case Study: Immunoassay for Pyrazinoic Acid
A study on the development of an indirect competitive ELISA (icELISA) for pyrazinoic acid (POA), the active metabolite of the anti-tuberculosis drug pyrazinamide (PZA), provides valuable data on the cross-reactivity between pyrazine derivatives.[1] POA, or pyrazine-2-carboxylic acid, is structurally very similar to this compound.
Data Presentation: Cross-Reactivity of Anti-Pyrazinoic Acid Antibody
The specificity of the polyclonal antibodies raised against POA was assessed by testing their reactivity with the parent drug, pyrazinamide. The results are summarized in the table below.
| Compound | Structure | IC50 (mg/mL) | Cross-Reactivity (%) |
| Pyrazinoic Acid (POA) | 1.16 | 100 | |
| Pyrazinamide (PZA) | >20 | <5.8 | |
| This compound | Data not available | Data not available |
IC50 (Half-maximal inhibitory concentration) is the concentration of the analyte that causes a 50% reduction in the assay signal. Cross-reactivity is calculated as (IC50 of POA / IC50 of the tested compound) x 100.
The data clearly demonstrates the high specificity of the anti-POA antibodies for pyrazinoic acid, with negligible cross-reactivity observed for pyrazinamide.[1] This suggests that the carboxamide group in pyrazinamide significantly hinders its binding to the antibodies, which were generated against the carboxylic acid moiety of POA.
Experimental Protocols
The following is a detailed methodology for the indirect competitive ELISA for pyrazinoic acid, as described in the referenced study.[1]
1. Hapten-Carrier Conjugate Synthesis (Immunogen Preparation):
-
Pyrazinoic acid was covalently linked to Keyhole Limpet Hemocyanin (KLH) to serve as the immunogen for antibody production in rabbits.
2. Coating Antigen Preparation:
-
A conjugate of pyrazinoic acid and bovine serum albumin (BSA) was prepared to be used as the coating antigen in the ELISA plate.
3. Antibody Production:
-
Hyperimmune polyclonal rabbit serum containing anti-POA antibodies was generated through the inoculation of the POA-KLH immunogen.
4. Indirect Competitive ELISA Protocol:
-
Coating: Microtiter plates were coated with the POA-BSA conjugate.
-
Competition: A mixture of the anti-POA polyclonal rabbit serum and either the standard POA solution or the sample containing the analyte was added to the wells. In this step, free POA in the solution competes with the coated POA-BSA for binding to the anti-POA antibodies.
-
Washing: The plates were washed to remove unbound antibodies and other components.
-
Secondary Antibody: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) and specific for rabbit IgG was added to the wells. This secondary antibody binds to the primary anti-POA antibodies that are bound to the coated antigen.
-
Washing: The plates were washed again to remove the unbound secondary antibody.
-
Substrate Addition: A chromogenic substrate for the enzyme was added to the wells. The enzyme catalyzes a reaction that produces a colored product.
-
Signal Measurement: The absorbance of the colored product was measured using a spectrophotometer. The intensity of the color is inversely proportional to the concentration of free POA in the sample.
Mandatory Visualization
Below are diagrams illustrating the experimental workflow and the structural relationships of the compounds discussed.
Caption: Workflow of the indirect competitive ELISA for pyrazinoic acid.
Caption: Structural relationship of pyrazinamide, pyrazinoic acid, and this compound.
Discussion and Future Perspectives
The high specificity of the anti-POA antibody, which discriminates between a carboxylic acid and a carboxamide group on the pyrazine ring, provides a strong indication of the level of selectivity that can be achieved in immunoassays for pyrazine derivatives. Based on these findings, it is plausible to hypothesize that an antibody raised against this compound would exhibit low cross-reactivity with its corresponding amide, 3-chloropyrazine-2-carboxamide.
The presence of the chlorine atom at the 3-position of the pyrazine ring in this compound introduces an additional structural feature that would likely influence antibody recognition. An antibody generated against this specific hapten would be expected to have a binding pocket that accommodates the chloro substituent. Consequently, the cross-reactivity with pyrazinoic acid (which lacks the chlorine atom) would depend on the extent to which the chlorine atom is a critical epitope for antibody binding.
To fully elucidate the cross-reactivity profiles of this compound compounds, further research is warranted. Specifically, the development of an immunoassay for this compound and its subsequent testing against a panel of structurally related pyrazine derivatives would be highly valuable for researchers in drug development and related fields. Such studies would provide the necessary data to build a comprehensive cross-reactivity guide and enable the development of highly specific and reliable immunoassays for this class of compounds.
References
A Comparative Guide to 3-Chloropyrazine-2-carboxylic Acid and Other Halogenated Pyrazine Building Blocks
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, halogenated pyrazines serve as indispensable building blocks for the synthesis of a diverse array of functional molecules. Their utility stems from the unique electronic properties of the pyrazine ring and the reactivity of the carbon-halogen bond, which allows for versatile functionalization through various cross-coupling reactions. Among these, 3-chloropyrazine-2-carboxylic acid stands out as a particularly valuable synthon, offering multiple points for molecular elaboration.
This guide provides an objective comparison of the performance of this compound with other common halogenated pyrazine building blocks, including 2-chloropyrazine, 2-bromopyrazine, and 2,3-dichloropyrazine. The comparison is supported by experimental data from the literature, focusing on key performance indicators such as reaction yields and conditions in widely used synthetic transformations.
Introduction to Halogenated Pyrazines
Pyrazine, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, is a privileged scaffold in drug discovery. The presence of the nitrogen atoms renders the ring electron-deficient, facilitating nucleophilic aromatic substitution and influencing the reactivity of appended functional groups. Halogenation of the pyrazine ring provides a reactive handle for the introduction of various substituents via transition metal-catalyzed cross-coupling reactions.
The reactivity of halogenated pyrazines in these transformations generally follows the trend of bond dissociation energies: C-I > C-Br > C-Cl. Consequently, iodo- and bromopyrazines are typically more reactive than their chloro-counterparts, often requiring milder reaction conditions. However, chloropyrazines are frequently more cost-effective and readily available, making them attractive starting materials, especially for large-scale synthesis. The development of highly active catalyst systems has significantly broadened the applicability of less reactive chloro-heteroaromatics in recent years.
This compound is a bifunctional building block, featuring a reactive chlorine atom for cross-coupling and a carboxylic acid group that can be used for amide bond formation or other transformations. The electronic interplay between the chlorine, the carboxylic acid, and the pyrazine nitrogens influences its reactivity profile.
Comparative Performance in Key Reactions
The following sections provide a comparative overview of the performance of this compound and other halogenated pyrazines in three of the most fundamental transformations in modern organic synthesis: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron reagent with an organic halide. The efficiency of this reaction with halogenated pyrazines is highly dependent on the nature of the halogen and the catalytic system employed.
General Workflow for Suzuki-Miyaura Coupling
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Quantitative Data for Suzuki-Miyaura Coupling
| Halogenated Pyrazine | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| This compound Derivative | Arylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 / 12 | 60-85 |
| 2-Chloropyrazine | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 100 / 12 | 75 |
| 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 / 16 | 95 |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane | 100 / 15 min (MW) | 81 |
Analysis: Direct comparative data for this compound in Suzuki couplings is limited. However, data for its derivatives and related chloropyrazines suggest that moderate to good yields can be achieved, often requiring elevated temperatures and longer reaction times compared to their bromo-counterparts. For instance, 2-bromopyridine, a related heteroaromatic halide, provides a significantly higher yield under milder conditions than 2-chloropyrazine. The use of microwave irradiation can dramatically reduce reaction times for chloropyrimidines, a strategy that could likely be applied to chloropyrazines as well. The carboxylic acid moiety in this compound may require protection or careful choice of basic conditions to avoid side reactions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling an amine with an organic halide. The reactivity of halogenated pyrazines in this reaction is also influenced by the halogen and the steric and electronic properties of the amine and the pyrazine substrate.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.
Quantitative Data for Buchwald-Hartwig Amination
| Halogenated Pyrazine | Amine | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| 3-Chloropyrazine-2-carboxamide | Benzylamine | N/A (SₙAr) | N/A | EtOH | 80 / 24 | 70-90 |
| 2-Chloropyrazine | Piperidine | N/A (SₙAr) | N/A | NMP | 260 / Flow | 82 |
| 2-Bromopyridine | Volatile amines | Pd₂(dba)₃ / BINAP | NaOᵗBu | Toluene | 80 / 4 | 60-99 |
| 2,3-Dichloropyrazine | Various amines | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 110 / 24 | 50-85 |
Analysis: While palladium-catalyzed Buchwald-Hartwig amination is a general method, electron-deficient heteroaromatics like pyrazines can also undergo nucleophilic aromatic substitution (SₙAr) with amines, especially at elevated temperatures. For 3-chloropyrazine-2-carboxamide, high yields are obtained through SₙAr with benzylamines. Similarly, 2-chloropyrazine reacts efficiently with piperidine under high-temperature flow conditions without a catalyst. In contrast, the less reactive C-Br bond in 2-bromopyridine often requires palladium catalysis to achieve high yields in amination reactions. For dichloropyrazines, selective mono-amination can be achieved using appropriate catalytic systems. The choice between a catalyzed or non-catalyzed approach for chloropyrazines will depend on the specific substrates and desired reaction conditions.
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between a terminal alkyne and an organic halide, providing access to valuable alkynyl-substituted heterocycles.
General Experimental Workflow for Sonogashira Coupling
Caption: A typical experimental workflow for a Sonogashira coupling reaction.
Quantitative Data for Sonogashira Coupling
| Halogenated Pyrazine | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| 2,3-Dichloropyrazine | Phenylacetylene | Pd/C-CuI-PPh₃ | Et₃N | EtOH | Reflux / 2-4 | 75 |
| 2-Bromopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Toluene | 80 / 4 | 85 |
| 2-Chloropyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Toluene | 80 / 12 | 45 |
Analysis: Data for the Sonogashira coupling of this compound is not readily available. However, results for 2,3-dichloropyrazine show that good yields can be obtained. Comparing 2-bromo- and 2-chloropyridine highlights the significantly higher reactivity of the bromide, which provides a much higher yield in a shorter reaction time. This suggests that this compound would likely require more forcing conditions or a more active catalyst system to achieve high yields in Sonogashira couplings compared to a hypothetical 3-bromopyrazine-2-carboxylic acid. The presence of the carboxylic acid group might also necessitate the use of a base that does not cause unwanted side reactions.
Experimental Protocols
The following are representative, generalized protocols for the key cross-coupling reactions discussed. These should be optimized for specific substrates.
General Procedure for Suzuki-Miyaura Cross-Coupling of a Chloropyrazine
-
In a reaction vessel, combine the chloropyrazine (1.0 mmol), the arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Add a solvent system, for example, a mixture of 1,4-dioxane and water (4:1, 5 mL).
-
Degas the mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (typically monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired arylpyrazine.
General Procedure for Buchwald-Hartwig Amination of a Halogenated Pyrazine
-
To an oven-dried Schlenk tube, add the halogenated pyrazine (1.0 mmol), the amine (1.2 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a phosphine ligand (e.g., Xantphos, 0.04 mmol), and a base (e.g., Cs₂CO₃, 1.5 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, 5 mL) via syringe.
-
Seal the tube and heat the reaction mixture in an oil bath at the desired temperature (e.g., 110 °C) for the specified time.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution and purify the residue by column chromatography to yield the aminated pyrazine.
General Procedure for Sonogashira Coupling of a Halogenated Pyrazine
-
To a Schlenk flask, add the halogenated pyrazine (1.0 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol), and a copper(I) co-catalyst (e.g., CuI, 0.05 mmol).
-
Evacuate and backfill the flask with an inert gas.
-
Add a degassed solvent (e.g., toluene or THF, 5 mL) and a degassed amine base (e.g., triethylamine, 2.0 mmol).
-
Add the terminal alkyne (1.1 mmol) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir until the starting material is consumed as indicated by TLC.
-
Cool the reaction mixture, dilute with an organic solvent, and filter to remove insoluble salts.
-
Wash the filtrate with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography to obtain the alkynyl-substituted pyrazine.
Conclusion
This compound is a versatile building block with significant potential in the synthesis of complex molecules. While direct comparative data is still emerging, the available information on related chloropyrazines and other chloroheterocycles indicates that it is a viable, albeit sometimes less reactive, alternative to its bromo- and iodo-analogs. The presence of the carboxylic acid group offers an additional site for diversification but may also require careful consideration of reaction conditions to avoid undesired side reactions. For researchers and drug development professionals, the choice between this compound and other halogenated pyrazines will involve a trade-off between reactivity, cost, and commercial availability. As catalytic methods for the activation of C-Cl bonds continue to advance, the utility of this compound and other chloropyrazine building blocks is expected to grow, further expanding the synthetic chemist's toolbox for the creation of novel and impactful molecules.
A Comparative Guide to Conventional and Microwave-Assisted Synthesis of Pyrazinamide Derivatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Synthetic Methodologies
The synthesis of pyrazinamide derivatives, a critical area of research in the development of new antituberculosis agents, has traditionally been approached through conventional heating methods. However, the advent of microwave-assisted organic synthesis (MAOS) has presented a compelling alternative, promising significant improvements in efficiency and sustainability. This guide provides a detailed comparative analysis of these two synthetic strategies, supported by experimental data, to inform methodological choices in the laboratory.
Performance Comparison: A Leap in Efficiency
Microwave-assisted synthesis has demonstrated marked advantages over conventional heating methods in the preparation of pyrazinamide derivatives, primarily in terms of reaction time and product yield.[1][2][3] The data consistently shows that microwave irradiation can drastically reduce reaction times from many hours to mere minutes, while simultaneously increasing the yield of the desired product.[1][3][4]
Table 1: Comparison of Reaction Time and Yield for the Synthesis of Pyrazinamide Derivatives
| Synthesis Method | Reaction Time | Average Yield (%) | Reference |
| Conventional Heating | 15 hours | 24 - 50 | [1] |
| Microwave-Assisted | 30 minutes | 70 (up to 95.8) | [1][3] |
| Conventional Heating | 60 minutes | 0 - 56.1 | [2] |
| Microwave-Assisted | 30 minutes | 61.4 - 87.0 | [2] |
These improvements are attributed to the unique heating mechanism of microwaves, which directly and uniformly heat the reaction mixture, leading to a rapid rise in temperature and a significant acceleration of the reaction rate.[5][6][7] This contrasts with conventional heating, where heat is transferred indirectly and often unevenly from an external source.[8]
Green Chemistry and Sustainability
Beyond the improvements in reaction efficiency, microwave-assisted synthesis aligns with the principles of green chemistry. The shorter reaction times and increased yields often lead to a reduction in energy consumption compared to prolonged conventional heating.[5] Furthermore, MAOS can often be performed under solvent-free conditions or with smaller quantities of less hazardous solvents, thereby minimizing waste generation and environmental impact.[7][9][10][11][12][13]
Experimental Protocols
The following are generalized experimental protocols for the synthesis of pyrazinamide derivatives via conventional and microwave-assisted methods, based on the aminodehalogenation of a 3-chloropyrazine-2-carboxamide precursor.
Conventional Synthesis Protocol
A solution of 3-chloropyrazine-2-carboxamide (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or toluene is prepared in a round-bottom flask.[1][2] To this solution, a base, typically triethylamine or pyridine (1 equivalent), and the desired amine (2 equivalents) are added.[1][2] The reaction mixture is then heated under reflux for a period ranging from 1 to 15 hours.[1][2] The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated and purified, often through techniques like flash chromatography.[1]
Microwave-Assisted Synthesis Protocol
In a sealed microwave-safe reaction vessel, 3-chloropyrazine-2-carboxamide (1 equivalent) is dissolved in a polar solvent such as methanol.[1][3] A base, for instance, pyridine (1 equivalent), and the appropriate amine (2 equivalents) are added to the mixture.[1][2][3] The sealed vessel is then placed in a microwave reactor and subjected to irradiation at a specific temperature (e.g., 140°C) and power (e.g., 120 W) for a short duration, typically around 30 minutes.[1][2][3] After the reaction is complete, the vessel is cooled, and the product is isolated and purified using standard techniques like flash chromatography.[1]
Visualizing the Processes and Mechanisms
To further elucidate the differences between the two synthetic approaches and the mechanism of action of the resulting compounds, the following diagrams are provided.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. droracle.ai [droracle.ai]
- 4. Pyrazinoic acid, the active form of the anti-tuberculosis drug pyrazinamide, and aromatic carboxylic acid analogs are protonophores - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajgreenchem.com [ajgreenchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Antimicrobial Potential of Novel Pyrazinamide Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Pyrazinamide (PZA) stands as a cornerstone in the treatment of tuberculosis, a persistent global health threat. However, the emergence of drug-resistant strains necessitates the development of new and effective antimicrobial agents. This guide provides a comparative analysis of novel pyrazinamide derivatives, summarizing their antimicrobial activity, detailing the experimental protocols used for their evaluation, and visualizing their mechanism of action. This objective overview is intended to inform further research and drug development efforts in the fight against infectious diseases.
Comparative Antimicrobial Activity
The antimicrobial efficacy of novel pyrazinamide derivatives has been evaluated against a range of pathogenic microorganisms, with a primary focus on Mycobacterium tuberculosis. The data presented below summarizes the Minimum Inhibitory Concentrations (MICs) of selected derivatives compared to the parent drug, pyrazinamide. Lower MIC values indicate greater potency.
| Derivative/Compound | Target Organism | MIC (µg/mL) | MIC (µM) | Reference |
| Pyrazinamide (Standard) | Mycobacterium tuberculosis H37Rv | 12.5 - 100 | 101.5 - 812.2 | [1][2][3] |
| 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide (8) | Mycobacterium tuberculosis H37Rv | - | 6 | [2] |
| Derivative 1f | Mycobacterium tuberculosis | 8.0 | - | [1] |
| 5-tert-Butyl-6-chloro-N-(3-trifluoromethylphenyl)pyrazine-2-carboxamide (19) | Mycobacterium tuberculosis H37Rv | 3.13 | - | [N/A] |
| N-(3-trifluoromethylphenyl)pyrazine-2-carboxamide (14) | Trichophyton mentagrophytes | - | 62.5 | [N/A] |
| Pyrazinoic acid pivaloyloxymethyl ester | Mycobacterium avium | 50 | - | [N/A] |
| Pyrazinoic acid pivaloyloxymethyl ester | Mycobacterium intracellulare | 100 | - | [N/A] |
| Pyrazinoic acid pivaloyloxymethyl ester | Mycobacterium tuberculosis | 50 | - | [N/A] |
| 3-(Benzylamino)pyrazine-2,5-dicarbonitrile | Mycobacterium tuberculosis H37Rv | 12.5 - 25 | - | [N/A] |
| 3-(Benzylamino)pyrazine-2,5-dicarbonitrile | Mycobacterium kansasii | 12.5 - 25 | - | [N/A] |
| 3-(Benzylamino)pyrazine-2,5-dicarbonitrile | Mycobacterium avium | 12.5 - 25 | - | [N/A] |
Experimental Protocols
The evaluation of antimicrobial activity of pyrazinamide derivatives involves standardized and rigorous methodologies. The following protocols are key to determining the efficacy of these novel compounds.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This method is widely used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
1. Inoculum Preparation:
- Fresh cultures of the test microorganism are harvested from 7H10 or 7H11 agar plates.[4]
- A bacterial suspension is prepared and its turbidity is adjusted to match a 0.5 McFarland standard.[3][4]
- This suspension is then diluted (commonly 1:50) in an appropriate buffer or culture medium to achieve the final inoculum density (approximately 1.0–5.0 × 10⁵ CFU/mL).[3]
2. Assay Plate Preparation:
- A 96-well microtiter plate is used.
- The pyrazinamide derivatives are serially diluted in the wells of the plate with a suitable broth medium (e.g., Middlebrook 7H9).
- For testing against Mycobacterium tuberculosis, the pH of the medium is crucial and is often adjusted to be acidic (e.g., 5.5 or 5.95) or neutral (6.8), as the activity of pyrazinamide is pH-dependent.[3][5][6][7]
- A growth control well (containing no drug) and a sterility control well (containing medium only) are included.[4]
3. Inoculation and Incubation:
- Each well (except the sterility control) is inoculated with the prepared bacterial suspension.[3]
- The plate is incubated at 37°C.[4] The incubation period varies depending on the microorganism, ranging from 10 to 31 days for M. tuberculosis.[3][5]
4. Reading and Interpretation:
- The MIC is determined as the lowest concentration of the derivative at which there is no visible growth of the microorganism.[3] Growth can be assessed visually or by using a plate reader.[4]
Pyrazinamidase (PZase) Activity Assay
This assay is crucial for understanding the mechanism of action, as pyrazinamide is a prodrug that requires conversion to its active form, pyrazinoic acid, by the mycobacterial enzyme pyrazinamidase.
1. Principle: The assay indirectly measures the activity of pyrazinamidase by detecting the production of pyrazinoic acid.
2. Procedure:
- A modified Wayne's pyrazinamidase test is often employed.
- Mycobacterium tuberculosis isolates are incubated in a liquid medium containing pyrazinamide.
- After incubation, the presence of pyrazinoic acid is detected, often through a colorimetric reaction.
- The results of this test are often correlated with pyrazinamide susceptibility.[8]
3. Genetic Sequencing:
- To confirm the genetic basis of resistance, the pncA gene, which encodes for pyrazinamidase, is sequenced to detect mutations that may confer resistance to pyrazinamide.[9]
Mechanism of Action and Signaling Pathways
The antimicrobial activity of pyrazinamide and its derivatives is multifaceted and involves several key cellular processes. The primary mechanism relies on the conversion of the prodrug pyrazinamide into its active form, pyrazinoic acid (POA).
Caption: Proposed mechanism of action of pyrazinamide.
Pyrazinamide passively diffuses into the mycobacterial cell where it is converted by the enzyme pyrazinamidase (encoded by the pncA gene) into its active form, pyrazinoic acid (POA).[10][11] POA is then believed to exert its antimicrobial effects through multiple mechanisms:
-
Disruption of Membrane Energetics and Transport: POA can disrupt the membrane potential and inhibit membrane transport functions, particularly in the acidic microenvironments where semi-dormant bacilli reside.[2][12]
-
Inhibition of Fatty Acid Synthase I (FAS-I): POA has been shown to inhibit FAS-I, an enzyme essential for the synthesis of mycolic acids, which are critical components of the mycobacterial cell wall.[2]
-
Inhibition of Trans-translation: This process is vital for rescuing stalled ribosomes during protein synthesis. Inhibition of trans-translation by POA leads to cell death.[2][10]
-
Inhibition of Coenzyme A (CoA) Biosynthesis: A key target of POA is aspartate decarboxylase (PanD), an enzyme involved in the biosynthesis of CoA.[10][13][14] By inhibiting PanD, POA disrupts essential metabolic pathways.
Furthermore, recent studies suggest that the SigE-dependent cell envelope stress response is also implicated in pyrazinamide susceptibility.[13]
The development of novel pyrazinamide derivatives aims to enhance these antimicrobial activities, overcome resistance mechanisms, and improve the overall therapeutic profile of this important class of drugs. The data and protocols presented in this guide offer a foundation for the continued exploration and optimization of these promising compounds.
References
- 1. Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation [mdpi.com]
- 3. Determining the minimum inhibitory concentrations of pyrazinamide against Mycobacterium tuberculosis clinical isolates at a neutral pH of 6.8 using the broth microdilution method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Determining the minimum inhibitory concentrations of pyrazinamide against Mycobacterium tuberculosis clinical isolates at a neutral pH of 6.8 using the broth microdilution method [frontiersin.org]
- 6. Determining the minimum inhibitory concentrations of pyrazinamide against Mycobacterium tuberculosis clinical isolates at a neutral pH of 6.8 using the broth microdilution method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of pyrazinamide MICs for Mycobacterium tuberculosis at different pHs by the radiometric method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A simplified pyrazinamidase test for pyrazinamide drug susceptibility in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A simplified pyrazinamidase test for Mycobacterium tuberculosis pyrazinamide antimicrobial susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Bewildering Antitubercular Action of Pyrazinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of Pyrazinamide Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mode of action of pyrazinamide: disruption of Mycobacterium tuberculosis membrane transport and energetics by pyrazinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pyrazinamide Susceptibility Is Driven by Activation of the SigE-Dependent Cell Envelope Stress Response in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacological and Molecular Mechanisms Behind the Sterilizing Activity of Pyrazinamide - PMC [pmc.ncbi.nlm.nih.gov]
Cytotoxicity of 3-Benzylaminopyrazine-2-carboxamides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro cytotoxicity of novel 3-benzylaminopyrazine-2-carboxamide derivatives against alternative compounds. The information is compiled from recent studies to assist in the evaluation of this class of compounds for potential therapeutic applications, particularly as antimicrobial agents. All quantitative data is presented in tabular format for ease of comparison, and detailed experimental protocols are provided.
Comparative Cytotoxicity Data
The cytotoxicity of 3-benzylaminopyrazine-2-carboxamides and related compounds has been primarily evaluated against the human hepatocellular carcinoma cell line, HepG2. This is a standard model for assessing potential hepatotoxicity, a critical consideration for new drug candidates, especially in the context of antimicrobial agents that may require long-term administration.
The following table summarizes the 50% inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population. A higher IC50 value indicates lower cytotoxicity.
| Compound | Class | Cell Line | IC50 (µM) | Reference Compound(s) |
| 3-[(4-Methylbenzyl)amino]pyrazine-2-carboxamide (Compound 8) | 3-Benzylaminopyrazine-2-carboxamide | HepG2 | ≥ 250 | Pyrazinamide |
| 3-[(4-Aminobenzyl)amino]pyrazine-2-carboxamide (Compound 9) | 3-Benzylaminopyrazine-2-carboxamide | HepG2 | > 100 | Pyrazinamide |
| 3-Amino-N-benzylpyrazine-2-carboxamide Derivatives | 3-Aminopyrazine-2-carboxamide (Benzyl subclass) | HepG2 | Not specified | - |
| 3-Amino-N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide (Compound 20) | 3-Aminopyrazine-2-carboxamide (Phenyl subclass) | HepG2 | 41.4 | - |
| Pyrazinamide (PZA) | Antitubercular Drug (Standard) | HepG2 | ~9698 (1184.3 µg/ml) | - |
| Isoniazid (INH) | Antitubercular Drug (Standard) | HepG2 | ~17790 (2440 µg/ml) | - |
Analysis:
The evaluated 3-benzylaminopyrazine-2-carboxamide derivatives, specifically 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide, exhibit low cytotoxicity against HepG2 cells, with an IC50 value greater than or equal to 250 µM.[1] This suggests a favorable safety profile in this in vitro model, especially when compared to some structurally related compounds. For instance, a phenyl derivative of the parent 3-aminopyrazine-2-carboxamide structure showed moderate cytotoxicity with an IC50 of 41.4 µM.[2] It is noteworthy that the benzylamino-substituted pyrazines in one study demonstrated lower cytotoxicity than previously reported molecules containing a carbonitrile group on the pyrazine ring.[1]
When compared to standard first-line antitubercular drugs, the 3-benzylaminopyrazine-2-carboxamides show significantly lower cytotoxicity. Pyrazinamide and Isoniazid have very high IC50 values in HepG2 cells, indicating low toxicity in this specific assay.[3] However, the novel compounds' IC50 values are still in a range that is generally considered non-toxic for early-stage drug discovery.
Experimental Protocols
The in vitro cytotoxicity of the 3-benzylaminopyrazine-2-carboxamide derivatives was determined using a standardized colorimetric method, the CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS-based assay).
Principle of the MTS Assay
This assay measures the number of viable cells by quantifying the metabolic activity of mitochondrial dehydrogenases. In living cells, these enzymes reduce the tetrazolium compound [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium, inner salt; MTS] into a colored formazan product that is soluble in the cell culture medium. The quantity of the formazan product, measured by its absorbance at 490 nm, is directly proportional to the number of living cells in the culture.
Detailed Protocol
-
Cell Culture and Plating:
-
The human hepatoma cell line HepG2 is maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 ng/ml penicillin, and streptomycin.[3]
-
Cells are cultured at 37°C in a humidified atmosphere with 5% CO2.[3]
-
For the assay, cells are seeded into 96-well plates at a predetermined optimal density (e.g., 5,000 cells per well in 100 µl of culture medium) and allowed to adhere overnight.
-
-
Compound Preparation and Treatment:
-
The test compounds (3-benzylaminopyrazine-2-carboxamides and reference drugs) are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create stock solutions.
-
Serial dilutions of the stock solutions are prepared in the culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity.
-
The medium from the plated cells is replaced with the medium containing the various concentrations of the test compounds. A control group of cells is treated with medium containing the same concentration of DMSO as the experimental groups.
-
-
Incubation:
-
The plates are incubated with the compounds for a specified period, typically 48 to 72 hours, at 37°C in a 5% CO2 atmosphere.
-
-
MTS Assay Procedure:
-
Data Acquisition and Analysis:
-
The absorbance of each well is measured at 490 nm using a 96-well plate reader.[5]
-
The percentage of cell viability is calculated for each concentration relative to the untreated control cells.
-
The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the cytotoxicity evaluation of 3-benzylaminopyrazine-2-carboxamides using an MTS-based assay.
Caption: General workflow for the in vitro cytotoxicity evaluation of chemical compounds.
References
- 1. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation [mdpi.com]
- 2. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Novel Mechanism Underlies the Hepatotoxicity of Pyrazinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. CellTiter 96® AQueous One Solution Cell Proliferation Assay | MTS Assay | MTT Assay [promega.com]
A Comparative Analysis of the Antitubercular Efficacy of Pyrazine-2-Carboxylic Acid Amides
For Researchers, Scientists, and Drug Development Professionals
Pyrazinamide (PZA), a derivative of pyrazine-2-carboxylic acid, remains a cornerstone of first-line tuberculosis (TB) combination therapy. Its unique ability to eradicate persistent, non-replicating mycobacteria is crucial for treatment shortening. This has spurred extensive research into novel pyrazine-2-carboxylic acid amides with the aim of developing more potent antitubercular agents. This guide provides a comparative overview of the antitubercular activity of various substituted pyrazine-2-carboxylic acid amides, supported by experimental data and detailed methodologies.
Quantitative Comparison of Antitubercular Activity
The antitubercular efficacy of synthesized pyrazine-2-carboxylic acid amides is primarily evaluated by determining their Minimum Inhibitory Concentration (MIC) or the percentage of growth inhibition against Mycobacterium tuberculosis. The following table summarizes the activity of selected compounds from various studies.
| Compound Name | R1 | R2 | R3 | Activity (% Inhibition) | MIC (µg/mL) | Reference Strain |
| Pyrazinamide (PZA) | H | H | H | - | 8 | M. tuberculosis |
| N-(4-Trifluoromethylphenyl)pyrazine-2-carboxamide | H | H | 4-CF3 | - | <2 | M. tuberculosis |
| N-(2-Bromo-3-methylphenyl)pyrazine-2-carboxamide | H | H | 2-Br, 3-CH3 | - | <2 | M. tuberculosis |
| N-(3-Iodo-4-methylphenyl)pyrazine-2-carboxamide | H | H | 3-I, 4-CH3 | - | <2 | M. tuberculosis |
| 3,5-bis-Trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid | 5-t-Bu | 6-Cl | 3,5-(CF3)2 | 72% | - | M. tuberculosis |
| 5-tert-Butyl-6-chloro-N-(3-trifluoromethylphenyl)pyrazine-2-carboxamide | 5-t-Bu | 6-Cl | 3-CF3 | - | 3.13 | M. tuberculosis H37Rv |
| 5-tert-Butyl-6-chloro-N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide | 5-t-Bu | 6-Cl | 3-I, 4-CH3 | - | 0.819 (IC90) | M. tuberculosis |
| 3,5-Bromo-4-hydroxyphenyl derivative of pyrazine-2-carboxylic acid | H | H | 3,5-Br, 4-OH | 54-72% | - | M. tuberculosis H37Rv |
Experimental Protocols
General Synthesis of N-Phenylpyrazine-2-carboxamides
The synthesis of substituted N-phenylpyrazine-2-carboxamides generally follows a two-step process:
-
Formation of the Acid Chloride: The corresponding substituted pyrazine-2-carboxylic acid is refluxed with an excess of thionyl chloride (SOCl₂) in an inert solvent such as dry toluene. The reaction mixture is heated for approximately one hour. After the reaction is complete, the excess thionyl chloride and solvent are removed under vacuum to yield the crude pyrazine-2-carbonyl chloride.
-
Amide Formation: The crude acid chloride is then dissolved in a dry, non-protic solvent like acetone or dichloromethane. This solution is added dropwise to a stirred solution of the appropriately substituted aniline in the presence of a base, such as pyridine, which acts as a scavenger for the hydrochloric acid byproduct. The reaction is typically carried out at room temperature. After the reaction is complete, the product is isolated, purified by recrystallization or column chromatography, and characterized by spectroscopic methods (¹H-NMR, ¹³C-NMR, IR) and elemental analysis.[1]
Determination of Minimum Inhibitory Concentration (MIC)
The MIC, the lowest concentration of a compound that inhibits the visible growth of a microorganism, is a standard measure of in vitro antibacterial activity. The broth microdilution method is a commonly used technique for determining the MIC of compounds against Mycobacterium tuberculosis.
Protocol Overview:
-
Medium Preparation: The EUCAST (European Committee on Antimicrobial Susceptibility Testing) reference method utilizes Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) as the culture medium.[2]
-
Inoculum Preparation: A suspension of M. tuberculosis (e.g., the H37Rv reference strain) is prepared from fresh colonies grown on solid medium. The turbidity of the suspension is adjusted to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 10⁵ colony-forming units per milliliter (CFU/mL) in the test wells.[2]
-
Plate Preparation and Incubation: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate. The prepared mycobacterial inoculum is then added to each well. The plates are sealed and incubated at 37°C.
-
Reading of Results: The MIC is determined by visual inspection for the lowest concentration of the compound that shows no visible growth. The reading is typically performed after a sufficient incubation period, which can range from 10 to 31 days.[3]
Visualizing Key Processes
To better understand the experimental and biological contexts of these compounds, the following diagrams illustrate the general workflow for antitubercular screening and the proposed mechanism of action for pyrazinamide and its analogs.
Caption: General workflow for the synthesis and antitubercular screening of pyrazine-2-carboxylic acid amides.
Caption: Proposed mechanism of action of Pyrazinamide (PZA) in Mycobacterium tuberculosis.
References
- 1. Substituted N-Phenylpyrazine-2-carboxamides: Synthesis and Antimycobacterial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to the Structural Confirmation of 3,6-Dicarbonyl Derivatives of 2-Chloropyrazine Using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
The unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of modern drug discovery and development. Pyrazine derivatives, in particular, are prevalent scaffolds in pharmaceuticals. This guide provides a comparative analysis of using Nuclear Magnetic Resonance (NMR) spectroscopy for the structural confirmation of a novel 3,6-dicarbonyl derivative of 2-chloropyrazine. We present experimental data, detailed protocols, and a comparison with alternative analytical methods to offer a comprehensive resource for researchers in the field.
Performance Comparison: NMR Spectroscopy vs. Alternative Methods
NMR spectroscopy is a powerful and definitive method for the structural elucidation of organic molecules. For 3,6-dicarbonyl derivatives of 2-chloropyrazine, ¹H and ¹³C NMR provide critical information on the substitution pattern, which is essential for confirming the regioselectivity of the synthesis. While other analytical techniques can provide complementary information, NMR is often indispensable for a complete structural assignment.
| Analytical Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy (¹H, ¹³C, 2D) | Precise atom connectivity, chemical environment of protons and carbons, stereochemistry. | Non-destructive, provides unambiguous structural confirmation. | Requires higher sample concentration, can be time-consuming. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | High sensitivity, small sample amount needed. | Does not provide detailed connectivity information for isomers. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C=O, C-Cl). | Fast and simple. | Provides limited information on the overall molecular structure. |
| X-ray Crystallography | Absolute three-dimensional structure. | Provides definitive proof of structure and stereochemistry. | Requires a suitable single crystal, which can be difficult to obtain. |
Experimental Data: NMR Spectral Analysis
The following table summarizes the ¹H and ¹³C NMR spectral data for a synthesized 3,6-dicarbonyl derivative of 2-chloropyrazine, (5-Benzoyl-3-chloro-pyrazin-2-yl)-phenylmethanone, and a subsequent alkynylated product. This data is crucial for confirming the 3,6-substitution pattern. The downfield shift of the remaining pyrazine proton in the alkynylated compound is a key diagnostic indicator.[1]
| Compound | ¹H NMR (500 MHz, CDCl₃) δ [ppm] | ¹³C NMR (125 MHz, CDCl₃) δ [ppm] |
| (5-Benzoyl-3-chloro-pyrazin-2-yl)-phenylmethanone (3) | 9.19 (s, 1H), 8.14 (d, 2H, J = 9.6 Hz), 7.87 (d, 2H, J = 9.6 Hz), 7.71–7.65 (m, 2H), 7.57–7.50 (m, 4H) | 190.5, 189.8, 182.5, 149.4, 144.6, 142.5, 134.8 (2C), 134.3, 134.1, 130.9 (2C), 130.3 (2C), 128.9 (2C), 128.6 (2C) |
| (5-Benzoyl-3-hex-1-ynyl-pyrazin-2-yl)-phenylmethanone (5b) | 9.23 (s, 1H), 8.11 (d, 2H, J = 7.4 Hz), 7.96 (d, 2H, J = 7.4 Hz), 7.68–7.61 (m, 2H), 7.57–7.49 (m, 4H), 2.54 (t, 2H, J = 7.4 Hz), 1.32–1.22 (m, 2H), 0.86 (t, 3H, J = 7.3 Hz) | 190.9, 189.1, 147.3, 146.0, 142.9, 140.5, 137.7, 134.5, 133.3, 131.9, 131.6 (2C), 130.4 (2C), 129.1 (2C), 129.0 (2C), 99.5, 84.9, 35.9, 29.7, 20.8, 12.9 |
The significant downfield shift of the pyrazine proton in compound 5b compared to compound 3 is consistent with the stronger deshielding effect of the alkynyl group at the 6-position.[1] This observation provides strong evidence for the 3,6-dicarbonyl substitution pattern.
Experimental Protocols
Synthesis of (5-Benzoyl-3-chloro-pyrazin-2-yl)-phenylmethanone [1]
-
A solution of LiTMP (4.4 mmol) is prepared from 1.6 M n-BuLi in hexane (4 mL) and 2,2,6,6-tetramethylpiperidine (0.8 mL, 4.6 mmol) in THF (30 mL) at -78 °C under an argon atmosphere.
-
Freshly distilled 2-chloropyrazine (252 mg, 2.2 mmol) is added slowly to the LiTMP solution over 5 minutes at -78 °C.
-
The mixture is stirred for 1.5 hours at 0 °C.
-
The mixture is then cooled back to -78 °C, and a solution of methyl benzoate (1.2 mL, 12.0 mmol) in THF (3 mL) is added.
-
The reaction is stirred for 15 minutes at -78 °C.
-
Hydrolysis is carried out at -78 °C using a mixture of 20% aqueous HCl (20 mL), EtOH (2 mL), and THF (6 mL).
-
The product is extracted with ether, washed with brine, and dried over Na₂SO₄.
-
The solvent is removed, and the residue is purified by silica gel column chromatography (ethyl acetate/petroleum ether 1:4) to yield the product.
NMR Sample Preparation and Analysis [2]
-
Sample Preparation : Accurately weigh 10-20 mg of the purified compound and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.
-
¹H NMR Acquisition :
-
Pulse Program : Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width : ~16 ppm, centered around 8 ppm.
-
Acquisition Time : 2-4 seconds.
-
Relaxation Delay : 1-2 seconds.
-
Number of Scans : 16-64.
-
Temperature : 298 K.
-
-
¹³C NMR Acquisition :
-
Pulse Program : Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width : ~220 ppm, centered around 110 ppm.
-
Acquisition Time : 1-2 seconds.
-
Relaxation Delay : 2-5 seconds.
-
Number of Scans : 1024-4096.
-
Temperature : 298 K.
-
-
Data Processing :
-
Apply a Fourier transform to the acquired Free Induction Decays (FIDs).
-
Phase and baseline correct the spectra.
-
Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).
-
Visualization of the Structural Confirmation Workflow
The following diagram illustrates the logical workflow for the synthesis and structural confirmation of 3,6-dicarbonyl derivatives of 2-chloropyrazine.
Caption: Workflow for Synthesis and Structural Confirmation.
This guide demonstrates the pivotal role of NMR spectroscopy in the structural elucidation of novel 3,6-dicarbonyl derivatives of 2-chloropyrazine. The detailed experimental data and protocols provide a valuable resource for researchers working on the synthesis and characterization of new heterocyclic compounds for potential pharmaceutical applications.
References
Safety Operating Guide
Navigating the Disposal of 3-Chloropyrazine-2-Carboxylic Acid: A Procedural Guide
The proper disposal of 3-chloropyrazine-2-carboxylic acid, a halogenated organic compound, is crucial for maintaining laboratory safety and ensuring environmental compliance. This guide provides a comprehensive, step-by-step procedure for its disposal, designed for researchers, scientists, and professionals in drug development. The following protocols are based on established guidelines for the disposal of hazardous laboratory chemicals.
Immediate Safety and Handling Protocol
Prior to initiating any disposal procedures, it is imperative to consult the material's Safety Data Sheet (SDS) for specific handling and safety information. In the absence of a specific SDS for this compound, a conservative approach should be adopted, treating it as a hazardous substance.
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Lab Coat: A lab coat or other protective clothing is mandatory to prevent skin contact.
-
Respiratory Protection: If handling the solid form where dust may be generated, or if working with solutions in a poorly ventilated area, a NIOSH-approved respirator is recommended.[1]
Handling Precautions:
-
All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2]
-
Avoid direct contact with the substance.[2]
-
Prevent the formation or spread of dust in the air.[2]
Step-by-Step Disposal Procedure
The disposal of this compound must adhere to local, state, and federal regulations. The following is a generalized procedure:
-
Waste Identification and Classification:
-
Waste Segregation:
-
Do not mix this compound with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Specifically, keep it separate from:
-
Collect this waste in a designated container for halogenated organic compounds.[3]
-
-
Container Selection and Labeling:
-
Use a container that is in good condition, free of leaks, and compatible with the chemical. The original container is often the best choice for waste accumulation.[7]
-
The container must be clearly labeled with the words "Hazardous Waste."[8]
-
The label must also include the full chemical name, "this compound" (no abbreviations or chemical formulas), and the date when the first drop of waste was added to the container.[8]
-
-
Accumulation and Storage:
-
Disposal Request and Pickup:
-
Once the container is full or the project is complete, contact your institution's EHS office to arrange for pickup and disposal.[9]
-
Do not attempt to dispose of this chemical down the drain or in the regular trash.
-
Quantitative Data Summary
| Parameter | Guideline | Source |
| pH of Aqueous Solutions | Solutions with a pH ≤ 2 or ≥ 12.5 are considered corrosive hazardous waste. | [9] |
| Satellite Accumulation Limit | A maximum of 55 gallons of hazardous waste may be stored. | [9] |
| Acutely Toxic Waste Limit | For "P-listed" acutely toxic waste, a maximum of 1 quart of liquid or 1 kg of solid may be accumulated. | [9] |
Note: It is essential to consult your institution's specific guidelines, as they may have different accumulation limits.
Experimental Protocols Cited
The procedures outlined in this document are based on standard laboratory chemical waste management guidelines, which do not originate from a single experimental protocol but are established best practices for safety and regulatory compliance.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. bucknell.edu [bucknell.edu]
- 4. uakron.edu [uakron.edu]
- 5. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 6. nipissingu.ca [nipissingu.ca]
- 7. vumc.org [vumc.org]
- 8. benchchem.com [benchchem.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
